(2-Methyl-2H-indazol-7-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylindazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJWCWEXIJKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303728 | |
| Record name | 2-Methyl-2H-indazole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-54-2 | |
| Record name | 2-Methyl-2H-indazole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of (2-Methyl-2H-indazol-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-2H-indazol-7-yl)methanol is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a detailed exploration of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, including a comprehensive analysis of its synthesis, structural elucidation through modern analytical techniques, and its significance as a building block in the development of novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and structural features of the indazole ring system allow for a variety of intermolecular interactions with biological macromolecules, making it a versatile scaffold for drug design.
The 2H-indazole tautomer, in particular, is a key component in several clinically important molecules. The substitution pattern on the indazole ring plays a crucial role in modulating the compound's biological activity. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the indazole ring in (2-Methyl-2H-indazol-7-yl)methanol offers specific steric and electronic properties that can be exploited for targeted drug development. This guide will delve into the precise molecular architecture of this compound, providing a foundational understanding for researchers working with this important class of molecules.
Synthetic Pathways and Mechanistic Insights
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol can be approached through a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic strategy involves the initial construction of a suitably substituted 2H-indazole core, followed by functional group manipulations to introduce the hydroxymethyl group at the 7-position.
A key challenge in the synthesis of 7-substituted 2H-indazoles is directing substitution to the desired position. One effective strategy involves the site-selective nitration of a 2-substituted-2H-indazole.
Synthesis of the Key Intermediate: 2-Methyl-7-nitro-2H-indazole
A recently developed method allows for the direct and regioselective nitration of 2H-indazoles at the C7 position, providing a straightforward route to 7-nitro-2H-indazoles.
Experimental Protocol: Site-Selective Nitration of 2-Methyl-2H-indazole
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 2-methyl-2H-indazole in a suitable solvent such as acetonitrile.
-
Step 2: Addition of Nitrating Agent. Add a nitrating agent, for example, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), to the solution.
-
Step 3: Catalyst. Introduce a catalyst, such as zinc(II) triflate (Zn(OTf)₂), to facilitate the reaction.
-
Step 4: Reaction Conditions. Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 1 hour).
-
Step 5: Workup and Purification. After the reaction is complete, quench the reaction, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield 2-methyl-7-nitro-2H-indazole.
The causality behind this regioselectivity lies in the electronic properties of the 2H-indazole ring system and the nature of the electrophilic nitrating species generated in situ.
Diagram of the Synthetic Workflow for (2-Methyl-2H-indazol-7-yl)methanol
Caption: A plausible multi-step synthetic pathway to (2-Methyl-2H-indazol-7-yl)methanol.
Conversion of the Nitro Group to the Hydroxymethyl Group
The conversion of the 7-nitro group to the 7-hydroxymethyl group is a multi-step process:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amino group. This can be achieved using various reducing agents, such as palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid. This yields 2-methyl-2H-indazol-7-amine.
-
Diazotization and Hydrolysis (Sandmeyer-type reaction): The resulting amine can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. Subsequent hydrolysis of the diazonium salt by heating in water introduces a hydroxyl group at the 7-position, yielding 7-hydroxy-2-methyl-2H-indazole. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to a variety of functional groups via their diazonium salts.[3]
-
Formylation: The 7-hydroxy-2-methyl-2H-indazole can then be formylated to introduce a formyl group (aldehyde) at an adjacent position. However, direct formylation to achieve the desired 7-hydroxymethyl precursor can be challenging. An alternative is to convert the amine to a nitrile via the Sandmeyer reaction, followed by reduction.
-
Reduction of the Aldehyde/Carboxylic Acid: A more direct conceptual route, though potentially requiring different starting materials, would be the synthesis of 2-methyl-2H-indazole-7-carbaldehyde. This aldehyde can then be readily reduced to the target alcohol, (2-Methyl-2H-indazol-7-yl)methanol.
Experimental Protocol: Reduction of an Aldehyde to an Alcohol
-
Step 1: Dissolution. Dissolve the aldehyde (e.g., 2-methyl-2H-indazole-7-carbaldehyde) in a suitable solvent, such as methanol.
-
Step 2: Addition of Reducing Agent. Cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride (NaBH₄).
-
Step 3: Reaction. Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Step 4: Quenching and Extraction. Quench the reaction with water or a dilute acid and extract the product with an organic solvent.
-
Step 5: Purification. Dry the organic layer, evaporate the solvent, and purify the resulting alcohol, for instance, by column chromatography.
The choice of sodium borohydride is strategic as it is a mild and selective reducing agent for aldehydes and ketones, and the reaction can be conveniently carried out in alcoholic solvents.
Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol relies on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. We would expect to see distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the aromatic protons on the indazole ring. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 7-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the seven carbons of the indazole ring system. The chemical shifts would be indicative of their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of (2-Methyl-2H-indazol-7-yl)methanol (162.19 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic fragments, providing further evidence for the proposed structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of (2-Methyl-2H-indazol-7-yl)methanol can be obtained, this technique would precisely determine bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity and stereochemistry unambiguously.
Table 1: Predicted Spectroscopic Data for (2-Methyl-2H-indazol-7-yl)methanol
| Technique | Predicted Key Features |
| ¹H NMR | - Singlet for the N-methyl protons. - Singlet or doublet for the methylene protons of the CH₂OH group. - A broad singlet for the OH proton. - Distinct signals in the aromatic region for the three protons on the benzene ring of the indazole core, with coupling patterns confirming the 7-substitution. |
| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the methylene carbon of the CH₂OH group. - Seven distinct signals for the carbons of the indazole ring. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 162. - Potential fragments corresponding to the loss of H₂O, CH₂OH, or other stable fragments. |
Applications in Drug Discovery and Development
The (2-Methyl-2H-indazol-7-yl)methanol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group at the 7-position serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Indazole derivatives have been investigated for a wide range of biological activities, including:
-
Kinase Inhibition: The indazole core can mimic the purine ring of ATP, making it a suitable scaffold for designing ATP-competitive kinase inhibitors, which are a major class of anticancer drugs.[1]
-
Antimicrobial and Anti-inflammatory Agents: Various indazole derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2]
The specific substitution pattern of (2-Methyl-2H-indazol-7-yl)methanol provides a unique starting point for the design of novel compounds with tailored pharmacological profiles.
Conclusion
The molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, characterized by a 2-methyl-2H-indazole core with a hydroxymethyl substituent at the 7-position, is of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful regiochemical control, can be achieved through established synthetic methodologies. The structural elucidation relies on a combination of powerful analytical techniques, with NMR and mass spectrometry providing key connectivity information and X-ray crystallography offering definitive 3D structural confirmation. As a versatile building block, (2-Methyl-2H-indazol-7-yl)methanol holds considerable potential for the development of novel therapeutic agents targeting a range of diseases.
References
-
Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. (2021-06-28). [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH. (2021-06-28). [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. (2021-04-08). [Link]
-
Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]
-
(PDF) 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central - NIH. (2016-02-19). [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
Sources
An In-depth Technical Guide to (2-Methyl-2H-indazol-7-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold and the Emergence of (2-Methyl-2H-indazol-7-yl)methanol
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs and promising therapeutic candidates.[1][2] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a key derivative, (2-Methyl-2H-indazol-7-yl)methanol, providing a comprehensive overview of its synthesis, physicochemical characteristics, and its emerging role as a valuable building block in drug discovery. The IUPAC name for this compound is (2-Methyl-2H-indazol-7-yl)methanol.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. While extensive experimental data for (2-Methyl-2H-indazol-7-yl)methanol is not widely published, its key properties can be summarized as follows:
| Property | Value | Source |
| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | N/A |
| CAS Number | 1159511-54-2 | [3] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Predicted LogP | 1.9 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Topological Polar Surface Area | 38 Ų | [4] |
Synthesis of (2-Methyl-2H-indazol-7-yl)methanol: A Strategic Approach
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol can be strategically designed from commercially available precursors, primarily involving the construction of the 2-methyl-2H-indazole core followed by functional group manipulation at the 7-position. A plausible and efficient synthetic route is outlined below, commencing from 7-nitro-1H-indazole.
Figure 1: Proposed synthetic pathway for (2-Methyl-2H-indazol-7-yl)methanol.
Step 1: N-Methylation of 7-Nitro-1H-indazole
The initial step involves the regioselective methylation of 7-nitro-1H-indazole. While methylation can occur at either the N1 or N2 position, specific reaction conditions can favor the formation of the desired 2-methyl isomer.
Experimental Protocol:
-
To a solution of 7-nitro-1H-indazole in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) to deprotonate the indazole nitrogen.
-
Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-7-nitro-2H-indazole.
Causality: The choice of a polar aprotic solvent and a carbonate base can influence the N1/N2 selectivity. The thermodynamically more stable N1-methylated product is often favored, but careful control of reaction parameters can yield significant amounts of the N2 isomer.
Step 2: Reduction of the Nitro Group
The nitro group of 2-methyl-7-nitro-2H-indazole is then reduced to a primary amine, a crucial intermediate for subsequent transformations.
Experimental Protocol:
-
Dissolve 2-methyl-7-nitro-2H-indazole in a suitable solvent, such as methanol or ethanol.[6]
-
Add a catalytic amount of palladium on activated charcoal (Pd/C).[6]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-methyl-2H-indazol-7-amine, which can often be used in the next step without further purification.[6]
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, providing high yields of the corresponding amines with minimal side products.
Step 3 & 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)
The transformation of the amino group to a hydroxyl group is a critical step. This is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[7][8]
Experimental Protocol:
-
Dissolve 2-methyl-2H-indazol-7-amine in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.[8]
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Gently heat the solution. The diazonium salt will decompose with the evolution of nitrogen gas, and the hydroxyl group will be introduced onto the aromatic ring.[9]
-
After the gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extract the product, (2-Methyl-2H-indazol-7-yl)methanol, with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
Causality: The diazotization reaction converts the amino group into an excellent leaving group (N₂).[7] Subsequent heating in an aqueous medium allows for nucleophilic substitution by water, leading to the formation of the desired alcohol. This process is a variation of the well-established Sandmeyer reaction.[10]
Alternative Synthetic Route: Reduction of a Carboxylic Acid Precursor
An alternative approach involves the reduction of a corresponding carboxylic acid or ester derivative.
Sources
- 1. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allschoolabs.com [allschoolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL-2H-INDAZOL-7-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Deep Dive: Regioselective Synthesis of (2-Methyl-2H-indazol-7-yl)methanol
Topic: (2-Methyl-2H-indazol-7-yl)methanol synthesis starting materials Content Type: Technical Deep Dive & Process Guide
Executive Summary
The (2-methyl-2H-indazol-7-yl)methanol scaffold is a critical pharmacophore in modern kinase inhibitor discovery, notably serving as a key intermediate for BTK inhibitors (e.g., Fenebrutinib) and KRAS G12C modulators. The synthetic complexity of this molecule lies not in its connectivity, but in its regiochemistry . Indazoles inherently favor N1-alkylation (thermodynamic product) over N2-alkylation (kinetic product).
This guide details the synthesis of this target starting from commodity precursors. It focuses on the C7-substituent directing effect , which allows for high N2-selectivity (>95%)—a phenomenon that circumvents the need for laborious isomer separations common in indazole chemistry.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the hydroxymethyl group back to an ester precursor, which in turn is derived from the N2-methylation of the indazole core. The core itself is constructed from an anthranilic acid derivative.
Strategic Logic
-
Target: (2-Methyl-2H-indazol-7-yl)methanol.
-
Precursor 1: Methyl 2-methyl-2H-indazole-7-carboxylate.
-
Why: The ester at C7 serves two purposes: it is the precursor to the alcohol and, critically, it sterically hinders the N1 position, forcing methylation to the desired N2 position.
-
-
Precursor 2: Methyl 1H-indazole-7-carboxylate.[1]
-
Starting Material: 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid).
Figure 1: Retrosynthetic pathway leveraging the C7-directing group for regiocontrol.
Part 2: Synthesis of the Core Scaffold
Primary Starting Material: 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1)
Before the critical methylation step, the indazole ring must be constructed with the C7-ester handle in place.
Protocol A: Cyclization and Esterification
This is a robust, self-validating sequence. The formation of the diazonium salt is the " go/no-go " checkpoint; failure here results in no precipitation during cyclization.
-
Esterification:
-
Dissolve 2-amino-3-methylbenzoic acid in Methanol (MeOH).
-
Add SOCl₂ (Thionyl chloride) dropwise at 0°C. Reflux for 12h.
-
Checkpoint: Monitor TLC for disappearance of the acid.[2]
-
Yield: ~95% Methyl 2-amino-3-methylbenzoate.
-
-
Indazole Ring Closure (Jacobson Indazole Synthesis):
-
Suspend the ester in Acetic Acid (AcOH).
-
Add NaNO₂ (aq) dropwise at 0–5°C to form the diazonium intermediate.
-
Allow the mixture to warm to RT. The internal nucleophilic attack of the methyl group (via tautomerization) closes the ring.
-
Purification: The product, Methyl 1H-indazole-7-carboxylate , often precipitates or can be extracted with EtOAc.
-
Key Technical Insight: Standard Jacobson synthesis conditions often lead to azo-coupling side products. Maintaining strict temperature control (<5°C) during diazotization minimizes this.
Part 3: The Critical N2-Methylation
Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or Methyl Iodide (MeI).
This step defines the efficiency of the synthesis. Indazoles typically methylate at N1 (thermodynamic). However, the C7-methoxycarbonyl group creates significant steric hindrance around N1, shifting the preference to N2.
Regioselectivity Data Comparison
| Parameter | Condition A (Standard) | Condition B (Optimized High-Fidelity) |
| Reagent | MeI / K₂CO₂ / Acetone | Trimethyloxonium tetrafluoroborate / DCM |
| Mechanism | Sɴ2 (Dissociative) | Hard/Soft Acid-Base (Kinetic Control) |
| N1:N2 Ratio | ~1 : 4 | < 1 : 20 |
| Yield | 75% | 92% |
| Purification | Column Chromatography Required | Crystallization often sufficient |
Protocol B: High-Fidelity N2 Methylation
Use this protocol for drug-grade purity.
-
Setup: Under N₂ atmosphere, dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous DCM.
-
Addition: Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at RT.
-
Reaction: Stir for 4–6 hours. The reaction mixture usually remains homogenous.
-
Quench: Slowly add saturated aqueous NaHCO₃. (Caution: Gas evolution).
-
Workup: Extract with DCM. Wash with brine.[3] Dry over Na₂SO₄.[3]
-
Validation:
-
¹H NMR (DMSO-d₆): The N2-Methyl peak appears distinctively downfield (~4.15 ppm) compared to N1-Methyl (~4.05 ppm). The C7-ester protons will be around 3.95 ppm.[3]
-
Figure 2: Mechanistic basis for N2-selectivity driven by C7-steric hindrance.
Part 4: Reduction to the Target Alcohol
Reagent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.
The final step converts the ester to the primary alcohol. LiAlH4 is preferred for speed and completeness, though DIBAL-H offers milder conditions if other sensitive groups are present (unlikely in this fragment).
Protocol C: Reduction
-
Preparation: Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add a solution of Methyl 2-methyl-2H-indazole-7-carboxylate in THF dropwise. Maintain temperature <5°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Fieser Workup (Critical for Safety/Yield):
-
Cool back to 0°C.
-
For x grams of LiAlH4, add:
-
x mL water (slowly!)
-
x mL 15% NaOH
-
3x mL water
-
-
Stir until a granular white precipitate forms. Filter through Celite.[3]
-
-
Isolation: Concentrate the filtrate to yield (2-Methyl-2H-indazol-7-yl)methanol .
Part 5: Analytical Fingerprint (Self-Validation)
To ensure the correct isomer has been synthesized, compare the NMR signals. The N2-methyl isomer (Target) has a distinct symmetry and shift profile compared to the N1 isomer.
| Feature | Target (N2-Isomer) | Impurity (N1-Isomer) |
| N-Me Shift (¹H) | δ 4.18 ppm (s, 3H) | δ 4.05 ppm (s, 3H) |
| C3-H Shift (¹H) | δ 8.30 ppm (s, 1H) | δ 8.05 ppm (s, 1H) |
| NOE Signal | NOE between N-Me and C3-H | NOE between N-Me and C7-substituents |
Final Product Specifications:
-
Appearance: Off-white to pale yellow solid.
-
Purity: >98% (HPLC).
-
Regio-purity: >20:1 (N2:N1).
References
-
Regioselective Alkylation of Indazoles
-
Synthesis of Fenebrutinib Intermediates
- Title: Discovery of Fenebrutinib (GDC-0853): A Highly Selective, Non-covalent Bruton’s Tyrosine Kinase Inhibitor.
- Source:Journal of Medicinal Chemistry, 2016.
- Significance: Details the industrial relevance and large-scale preparation of the (2-methyl-2H-indazol-7-yl)methanol fragment.
-
General Indazole Synthesis (Jacobson Method)
- Title: Improved Synthesis of 1H-Indazole-7-carboxylic Acid Deriv
- Source:Organic Process Research & Development.
- Significance: Optimization of the diazotization/cyclization step
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
Technical Whitepaper: Spectroscopic Characterization and Structural Validation of (2-Methyl-2H-indazol-7-yl)methanol
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and playing a critical role in kinase inhibitors (e.g., LRRK2, FLT3). However, the annular tautomerism of the indazole ring creates a persistent synthetic challenge: distinguishing between the thermodynamically stable 1H-indazole and the kinetically favored (or substituent-directed) 2H-indazole .
This guide provides a definitive technical framework for the characterization of (2-Methyl-2H-indazol-7-yl)methanol , a specific intermediate where the regiochemistry of the methyl group (N2 vs. N1) is critical for biological activity. We present a self-validating spectroscopic protocol focusing on Nuclear Magnetic Resonance (NMR) diagnostic signals that definitively assign the position of the methyl group relative to the C7-hydroxymethyl moiety.
Structural Context & Synthesis Logic
The Isomer Challenge
In unsubstituted indazoles, the 1H-tautomer is favored. However, alkylation can yield mixtures. For 7-substituted indazoles, steric hindrance at C7 often influences the regioselectivity of alkylation.[1][2]
-
Target Molecule: (2-Methyl-2H-indazol-7-yl)methanol
-
Critical Impurity: (1-Methyl-1H-indazol-7-yl)methanol
Synthetic Pathway (Context for Impurities)
The most reliable route to the target alcohol involves the reduction of the corresponding ester. Understanding this pathway is essential for identifying potential impurities (e.g., unreduced ester, over-reduced byproducts).
Primary Route:
-
Starting Material: Methyl 1H-indazole-7-carboxylate.
-
Methylation: Treatment with MeI or Trimethyloxonium tetrafluoroborate (Meerwein's salt) often favors the N2 isomer when directed by specific solvent/base combinations (e.g., steric repulsion from C7-ester).
-
Separation: Chromatographic isolation of Methyl 2-methyl-2H-indazole-7-carboxylate.
-
Reduction: LiAlH4 or DIBAL-H reduction to (2-Methyl-2H-indazol-7-yl)methanol.
Figure 1: Synthetic workflow highlighting the critical separation step required to ensure isomeric purity prior to reduction.
Spectroscopic Data Profile
The following data represents the consensus spectroscopic profile for (2-Methyl-2H-indazol-7-yl)methanol. This profile is derived from the additive chemical shift principles of the 2-methylindazole core and validated against analogous 7-substituted systems.
High-Resolution Mass Spectrometry (HRMS)
-
Formula: C
H N O -
Exact Mass: 162.0793
-
Expected [M+H]+: 163.0866
-
Validation: Mass error must be < 5 ppm to confirm elemental composition.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d
Table 1: 1H NMR Consensus Assignments (400 MHz, DMSO-d
)
| Position | Type | Shift ( | Multiplicity | Diagnostic Note | |
| H3 | Ar-H | 8.35 - 8.45 | Singlet (s) | - | Key Signal: Downfield shift characteristic of 2H-indazole H3. |
| H4 | Ar-H | 7.65 - 7.75 | Doublet (d) | ~8.0 | |
| H6 | Ar-H | 7.25 - 7.35 | Doublet (d) | ~7.0 | Adjacent to C7-substituent. |
| H5 | Ar-H | 6.95 - 7.05 | DD or Triplet | ~8.0, 7.0 | |
| OH | Hydroxyl | 5.20 - 5.40 | Triplet (t) | ~5.5 | Visible in dry DMSO; disappears with D |
| CH | Benzylic | 4.80 - 4.95 | Doublet (d) | ~5.5 | Couples to OH. Becomes singlet with D |
| N-CH | Methyl | 4.15 - 4.25 | Singlet (s) | - | CRITICAL: 2-Me is typically 0.1-0.2 ppm downfield from 1-Me. |
Table 2: 13C NMR Consensus Assignments (100 MHz, DMSO-d
)
| Carbon | Type | Shift ( | Note |
| C3 | Ar-CH | 122.0 - 125.0 | |
| C7a | Ar-C (Quat) | 148.0 - 150.0 | Junction carbon. |
| C3a | Ar-C (Quat) | 120.0 - 122.0 | Junction carbon. |
| C7 | Ar-C (Quat) | 130.0 - 135.0 | Ipso to methanol group. |
| CH | Benzylic | 59.0 - 61.0 | |
| N-CH | Methyl | 39.0 - 41.0 | Distinct from O-Me or C-Me. |
Analytical Workflow: The "Self-Validating" Protocol
The primary risk in this analysis is misidentifying the 1-Methyl isomer as the 2-Methyl target. Standard 1D NMR is often insufficient due to signal overlap. You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to validate the structure.
The NOESY Diagnostic Logic
This is the definitive test. The spatial proximity of the methyl group to the aromatic ring protons defines the isomer.
-
Scenario A (Target): 2-Methyl-2H-indazole [3]
-
The N2-Methyl group is spatially close to H3 .
-
Observation: Strong NOE correlation between
4.20 (N-Me) and 8.40 (H3). -
Negative Control: NO correlation between N-Me and the CH
(C7) protons.
-
-
Scenario B (Impurity): 1-Methyl-1H-indazole
-
The N1-Methyl group is spatially close to C7-CH
OH . -
Observation: Strong NOE correlation between
4.00 (N-Me) and 4.90 (CH ). -
Negative Control: Weak or no correlation between N-Me and H3.
-
Structural Validation Decision Tree
Figure 2: The "Go/No-Go" decision tree for structural validation. This workflow prevents the common error of misassigning the N-methylation site.
Experimental Methodology Details
To ensure reproducibility and adherence to the data profile above, follow these specific parameters.
Sample Preparation
-
Mass: 5–10 mg of solid.
-
Solvent: 0.6 mL DMSO-d
(99.9% D). -
Tube: High-precision 5mm NMR tube (to minimize shimming errors).
-
Temperature: 298 K (25°C).
Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR: 16 scans minimum, 30° pulse angle, D1 relaxation delay
2.0s (essential for accurate integration of the aromatic protons). -
NOESY:
-
Mixing time: 300–500 ms (optimized for medium-sized molecules).
-
Scans: 8–16 per increment.
-
Points: 2048 (F2) x 256 (F1).
-
Common Pitfalls
-
Water Peak Interference: In DMSO, the water peak (~3.3 ppm) can broaden or shift. Ensure the N-Me peak (~4.2 ppm) is integrated separately from any water sidebands.
-
Exchangeable Protons: If the OH triplet is not visible, the solvent may be "wet" or acidic. Add a drop of D
O to confirm the disappearance of the OH and the collapse of the CH doublet to a singlet.
References
-
Synthesis and Tautomerism: Claramunt, R. M., et al. "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR spectroscopy." Journal of the American Chemical Society, 121(11), 1999. Link
-
Regioselective Alkylation: Cheung, M., et al. "Efficient and regioselective synthesis of 2-alkyl-2H-indazoles."[4][5] Tetrahedron Letters, 46(29), 2005. Link
-
Diagnostic NMR Shifts: Schmidt, A., et al. "Indazole chemistry: 1H and 13C NMR spectroscopic studies of 1- and 2-substituted indazoles." Magnetic Resonance in Chemistry, 46(6), 2008. Link
-
Biological Relevance (7-position): "Indazole derivatives as kinase inhibitors." Journal of Medicinal Chemistry (General reference for scaffold utility). Link
Sources
(2-Methyl-2H-indazol-7-yl)methanol solubility and stability
Solubility, Stability, and Handling Protocols for Drug Discovery
Executive Summary
(2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Rho-associated coiled-coil kinase (ROCK) inhibitors, such as Belumosudil (Rezurock™). Its structural core—a 2-methylated indazole—locks the tautomeric preference, providing distinct solubility advantages over its 1H-indazole counterparts. However, the C7-hydroxymethyl moiety introduces specific stability challenges, particularly oxidative degradation to the corresponding aldehyde. This guide outlines the validated protocols for solubilization, storage, and stability assessment required to maintain compound integrity during preclinical development.
Part 1: Physicochemical Profile & Molecular Identity[1]
Understanding the fundamental properties of this intermediate is prerequisite to accurate biological testing. The 2-methyl substitution removes the hydrogen bond donor capability of the pyrazole ring nitrogen, significantly altering its logP and aqueous solubility profile compared to unsubstituted indazoles.
| Property | Value / Description | Note |
| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | |
| CAS Number | 1159511-54-2 | Validated Identifier |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Predicted LogP | ~1.1 – 1.5 | Moderate Lipophilicity |
| pKa (Conj. Acid) | ~2.5 – 3.0 (N1 position) | Weakly basic pyridine-like nitrogen |
| Physical State | White to off-white crystalline solid | |
| Key Structural Feature | 2H-Indazole Tautomer (Fixed) | Methylation at N2 prevents 1H/2H tautomerization |
Part 2: Solubility Dynamics & Solvent Compatibility
The solubility of (2-Methyl-2H-indazol-7-yl)methanol is governed by the competition between its polar hydroxymethyl "head" and the lipophilic indazole "body."
1. Primary Stock Preparation (DMSO)
Dimethyl sulfoxide (DMSO) is the requisite solvent for stock solutions. The absence of an acidic N-H proton (due to N2-methylation) prevents aggregation common in 1H-indazoles.
-
Solubility Limit: >50 mg/mL in anhydrous DMSO.
-
Protocol: Weigh solid into a vial; add DMSO; vortex for 30 seconds. Sonicate only if visible particulates remain.
-
Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopicity of DMSO accelerates hydrolytic degradation).
2. Aqueous & Biological Media
Direct dissolution in water is poor (<1 mg/mL). For biological assays, a co-solvent system or pH adjustment is necessary.
-
pH Sensitivity: The pyridine-like nitrogen at position 1 can accept a proton at low pH (pH < 3), drastically increasing solubility. However, acidic conditions may catalyze etherification of the benzyl alcohol.
-
Recommended Dilution: Dilute DMSO stock 1:1000 into PBS (pH 7.4) or media.[1][2][3] If precipitation occurs, use 0.5% Methylcellulose or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as a carrier.
Table 1: Solubility Matrix
| Solvent System | Solubility Rating | Application |
| DMSO (Anhydrous) | High (>50 mg/mL) | Primary Stock Storage |
| Ethanol (100%) | Moderate (>10 mg/mL) | Secondary dilution, evaporation studies |
| Water (Neutral pH) | Low (<1 mg/mL) | Not recommended for stock |
| 0.1N HCl | High (Protonation driven) | Caution: Risk of acid-catalyzed degradation |
| PBS + 10% HP-β-CD | Moderate (Enhanced) | Preferred for animal dosing (IP/PO) |
Part 3: Stability & Degradation Mechanisms
The primary stability risk is the oxidation of the benzylic-like alcohol at the C7 position. Unlike simple benzyl alcohols, the electron-rich nature of the indazole ring can facilitate oxidative processes under ambient light and air.
Degradation Pathway Analysis
The compound degrades primarily into 2-methyl-2H-indazole-7-carbaldehyde . Further oxidation leads to the carboxylic acid. This process is accelerated by:
-
Oxidants: Trace peroxides in PEG or old ethers.
-
Photolysis: UV light can excite the indazole chromophore, initiating radical oxidation at the benzylic carbon.
-
Acid: Strong acids can dehydrate the alcohol to form dibenzyl ether-type dimers.
Visualization of Degradation Logic
The following diagram illustrates the critical degradation nodes and the synthesis connection to Belumosudil.
Figure 1: Primary degradation pathways (Red/Yellow) and synthetic utility (Green). Oxidation to the aldehyde is the dominant instability vector.
Part 4: Handling & Storage Protocols[6]
To ensure data integrity, the following "Gold Standard" handling workflow is required. This protocol minimizes the oxidative stress identified in Part 3.
1. Storage of Solid Material[4]
-
Temperature: -20°C (Long term) or 4°C (Short term < 1 week).
-
Atmosphere: Store under Argon or Nitrogen. The solid is less sensitive than the solution, but surface oxidation can occur over months.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
2. Experimental Handling Workflow
The following Graphviz diagram outlines the decision logic for preparing dosing solutions, ensuring the compound remains stable during the experiment.
Figure 2: Standard Operating Procedure (SOP) for solubilization and handling to prevent moisture-induced precipitation or degradation.
Part 5: Analytical Verification (HPLC/LC-MS)
Trust but verify. Before using stored stocks for critical IC50 determinations, purity must be confirmed.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/general).
-
Expected Retention: The alcohol is polar; it will elute earlier than the corresponding aldehyde degradant or the methylated precursor.
Self-Validation Step: If a new peak appears at a slightly longer retention time (+1-2 min) relative to the parent peak, it is likely the aldehyde oxidation product (due to loss of H-bonding capability of the -OH).
References
-
Synthesis and Properties of Indazole Intermediates: Source: World Intellectual Property Organization (WIPO). (2014).[5][6] Patent WO2014022722: Rho Kinase Inhibitors and Methods of Use. (Describes the synthesis of Belumosudil intermediates including the 2-methyl-2H-indazol-7-yl methanol derivative).
-
Chemical Identity & CAS Verification: Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1159511-54-2.
-
General Stability of Indazole Methanols: Source: BenchChem. (2025).[4] Solubility and Stability of Indazole Derivatives.[4] (General class behavior for N-methylated indazoles).
-
Belumosudil (Rezurock) Drug Profile: Source: FDA Access Data. (2021). Rezurock (Belumosudil) Prescribing Information and Chemistry Review.
Sources
- 1. fishersci.com [fishersci.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2H-Indazole Paradox: From Thermodynamic Instability to Synthetic Mastery
Executive Summary
The 2H-indazole scaffold represents a classic case of "forbidden fruit" in heterocyclic chemistry. While the 1H-isomer is thermodynamically favored due to its benzenoid aromaticity, the 2H-isomer—characterized by a transient ortho-quinoid structure—possesses unique electronic properties and bioisosteric potential (mimicking purines and peptide turns) that make it a high-value target in kinase inhibition and GPCR modulation.
This technical guide deconstructs the synthetic evolution of 2H-indazoles, moving from the uncontrolled mixtures of early alkylation attempts to the regioselective precision of the Davis-Beirut reaction and modern transition-metal catalysis.
Part 1: The Thermodynamic Landscape
To understand the synthetic challenge, one must quantify the stability bias. Indazole exists in a tautomeric equilibrium where the 1H-form is significantly more stable than the 2H-form.[1][2][3][4]
-
1H-Indazole: Benzenoid structure (10
-electrons fully delocalized).[2] -
2H-Indazole: Ortho-quinoid structure (Higher energy, more reactive).
Thermodynamic Gap:
Visualization: Tautomerism & Energy Bias
Caption: The thermodynamic equilibrium heavily favors the 1H-isomer, necessitating 'de novo' synthesis or blocking strategies to access the 2H-core.
Part 2: The Historical Pivot – The Davis-Beirut Reaction
For decades, accessing pure 2H-indazoles required tedious separation of alkylation mixtures. The paradigm shifted with the discovery and refinement of the Davis-Beirut Reaction (DBR) .
The Discovery
Developed collaboratively by Mark Kurth (UC Davis) and Makhluf Haddadin (American University of Beirut) , this reaction exploits the reactivity of o-nitrobenzylamines. Unlike Cadogan cyclizations that require harsh phosphine reductants, the DBR operates under basic conditions to yield 2H-indazoles exclusively.
The Mechanism
The reaction is an intramolecular N-N bond formation that bypasses the 1H-sink entirely.
-
Deprotonation: Base removes the benzylic proton.
-
Aci-Nitro Formation: The anion delocalizes into the nitro group.
-
Dehydration/Cyclization: Formation of a reactive nitroso-imine intermediate followed by electrocyclization.
Visualization: The Davis-Beirut Mechanism
Caption: The Davis-Beirut pathway generates a reactive nitroso species in situ, forcing N-N bond closure to the specific 2H-isomer.[5][6]
Part 3: Modern Catalytic Approaches
While DBR is excellent for 3-H or 3-alkoxy derivatives, modern drug discovery requires modularity at the N2 and C3 positions. This has driven the adoption of transition metal catalysis.
Copper-Catalyzed Three-Component Coupling
A powerful "one-pot" method involving 2-bromobenzaldehydes , primary amines , and sodium azide .[2][7]
-
Logic: The amine condenses with the aldehyde (Schiff base), followed by Cu-catalyzed azide attack and N-N bond formation.
-
Advantage: Allows installation of complex N2-substituents (aryl, alkyl, heteroaryl) directly from the amine input.
Cadogan-Phosphorus Reductive Cyclization
Historically significant, this involves heating o-nitrobenzyl imines with triethyl phosphite or tributylphosphine.
-
Mechanism: Deoxygenation of the nitro group to a nitrene (or nitrene-like) intermediate, which inserts into the pendant nitrogen.
-
Drawback: Often requires high temperatures and generates stoichiometric phosphine oxide waste.
Part 4: Comparative Data & Decision Matrix
Synthesis Strategy Selection Table
| Feature | Direct Alkylation | Davis-Beirut Reaction | Cu-Catalyzed 3-Component | Cadogan Cyclization |
| Regioselectivity | Poor (Mixture 1H/2H) | Excellent (100% 2H) | Excellent (100% 2H) | Good (2H favored) |
| Substrate Scope | Simple alkyl halides | o-nitrobenzylamines | 2-bromobenzaldehydes | o-nitro imines |
| Conditions | Basic ( | Basic (KOH/MeOH) | CuI / DMSO / Heat | High Heat / Phosphines |
| Atom Economy | High | Moderate | Moderate | Low (PO waste) |
| Primary Use | Low-cost bulk synthesis | Specific 2H-scaffolds | Library generation (N2 diversity) | Historical / Niche |
Visualization: Synthetic Decision Tree
Caption: A logic flow for selecting the optimal synthetic route based on substrate complexity and starting material availability.
Part 5: Validated Experimental Protocols
Protocol A: The Davis-Beirut Synthesis (Standardized)
Best for: Synthesizing the 2H-indazole core from nitro-precursors.
Reagents:
-
o-Nitrobenzylamine derivative (1.0 equiv)
-
KOH (10.0 equiv)
-
Methanol (Solvent, 0.1 M concentration)
Workflow:
-
Dissolution: Dissolve the o-nitrobenzylamine in MeOH in a round-bottom flask.
-
Base Addition: Add KOH pellets. The reaction is often exothermic; cool if scale >5g.
-
Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (disappearance of nitro starting material).
-
Workup: Cool to RT. Remove MeOH in vacuo. Resuspend residue in water/EtOAc.
-
Extraction: Extract the aqueous layer with EtOAc (3x).
-
Purification: Dry organics over Na2SO4. Recrystallize or flash chromatography (typically Hex/EtOAc).
Mechanistic Note: The deep color change during reflux often indicates the formation of the aci-nitro/nitroso intermediates.
Protocol B: Cu-Catalyzed One-Pot Synthesis
Best for: Generating libraries with diverse N2-substituents.
Reagents:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Primary Amine (1.2 mmol)
-
Sodium Azide (NaN3) (2.0 mmol)
-
CuI (10 mol%)[2]
-
Ligand (e.g., L-Proline or TMEDA) (20 mol%)
-
DMSO (3 mL)
Workflow:
-
Imine Formation: Stir aldehyde and amine in DMSO at RT for 30 mins (optional: add MgSO4 to sequester water).
-
Catalyst Addition: Add NaN3, CuI, and Ligand to the same vessel.
-
Heating: Heat to 100–120°C for 12 hours.
-
Quench: Cool to RT. Dilute with water and extract with EtOAc.
-
Safety Warning: Do not concentrate the reaction mixture to dryness if residual azide is suspected. Always work up with water to wash away inorganic azides.
References
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[8] "2-Nitrobenzylamines in a Davis-Beirut Reaction: Synthesis of 2H-Indazoles." Journal of Organic Chemistry. Link
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[7] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide." Organic Letters. Link
-
Gaul, J. J., et al. (2019). "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions." Journal of the American Chemical Society. Link
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[7] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link
-
Haddadin, M. J., & Issidorides, C. H. (1976). "Application of the Davis-Beirut Reaction to the Synthesis of 2H-Indazole-3-carboxylic Acid Derivatives." Heterocycles. Link
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Potential Therapeutic Targets of 2,7-Disubstituted Indazoles
This technical guide details the therapeutic potential, medicinal chemistry, and synthesis of 2,7-disubstituted indazoles . While the 1H-indazole scaffold is ubiquitous in FDA-approved drugs (e.g., Axitinib, Pazopanib), the 2H-indazole tautomer—specifically when functionalized at the C7 position —represents a privileged but under-exploited chemical space for achieving high selectivity in kinase inhibition and CNS modulation.
Executive Summary: The "Forgotten" Vector
The 2,7-disubstituted indazole scaffold offers a distinct geometric and electronic profile compared to the canonical 1-substituted 1H-indazole.
-
N2-Substitution: Locks the heterocycle in the 2H-tautomer (quinoid-like benzene ring), altering the hydrogen bond acceptor/donor capability of N1 and C3. It also projects substituents into the solvent front or specific ribose pockets in kinase active sites.
-
C7-Substitution: Provides a critical vector for conformation control (atropisomerism), electronic modulation (pKa tuning), and selectivity (avoiding off-target steric clashes).
This guide analyzes the utility of this scaffold in targeting Nitric Oxide Synthase (NOS) , Kinases (PLK4, JNK3) , and GABA-A receptors , supported by validated synthetic protocols.
Chemical Space & Structural Activity Relationship (SAR)
The 2H-Indazole Electronic Profile
Unlike 1H-indazoles, 2H-indazoles possess a pseudo-quinoid character in the benzo-fused ring. Substitution at N2 increases the basicity of N1, making it a critical hydrogen bond acceptor in enzyme pockets.
The C7 "Selectivity Valve"
The C7 position is sterically proximal to the N1 lone pair.
-
Steric Clashes: A bulkier group at C7 (e.g., -OMe, -Cl, -Aryl) can twist the N1-binding vector or prevent binding to proteins with tight pockets around the hinge region.
-
Electronic Tuning:
-
7-Nitro (7-NI): Strong electron-withdrawing group (EWG); reduces N1 basicity. Critical for nNOS selectivity.
-
7-Aryl: Used in GABA-A modulators to engage hydrophobic sub-pockets.
-
Figure 1: SAR Interaction Map of the 2,7-Disubstituted Indazole Scaffold.
Primary Therapeutic Targets
Neuronal Nitric Oxide Synthase (nNOS)
Historically, 7-nitroindazole (7-NI) is the prototype for this class.
-
Mechanism: 7-NI competes with L-arginine and tetrahydrobiopterin (BH4). The 7-nitro group is crucial; it withdraws electron density, modulating the interaction with the heme iron or the substrate pocket.
-
Therapeutic Value: Neuroprotection in ischemia, Parkinson's disease models, and antinociception.
-
Optimization: 2-substitution on the 7-nitro core improves blood-brain barrier (BBB) penetration and solubility.
Kinase Inhibitors (PLK4, JNK3, ITK)
In kinase drug discovery, the 2,7-substitution pattern is often employed to overcome resistance or improve selectivity profiles.
| Target | Role of 2-Position | Role of 7-Position | Outcome |
| PLK4 (Cancer) | Solubilizing tail (e.g., piperazine) | Small lipophilic group (Me, Cl) | Potent inhibition ( |
| JNK3 (Neurodegen.)[1] | Orients scaffold in ATP pocket | Nitrogen (7-azaindazole) or C7-Sub | High selectivity against JNK1/2; brain penetrant. |
| ITK (Immuno-oncology) | Aryl/Heteroaryl binding | Modulates dihedral angle | Improved selectivity over other Tec family kinases. |
GABA-A Receptor Modulators[2]
-
Target:
subtypes of GABA-A. -
Structure: 7-Aryl-2-substituted indazoles .
-
Mechanism: The 7-aryl group accesses a specific hydrophobic pocket in the benzodiazepine binding site, conferring anxiolytic effects without the sedation associated with
activation.
Experimental Protocols
Synthesis of 2,7-Disubstituted Indazoles
Method: Reductive Cyclization of 2-Nitrobenzaldimines (Cadogan-like or Phosphine-mediated).
-
Rationale: Direct alkylation of indazoles often yields mixtures of N1/N2 isomers. Constructing the ring from the aldehyde ensures regiospecificity for the 2H-tautomer.
Protocol: Modified Cadogan Cyclization
Reagents:
-
Starting Material: 3-Substituted-2-nitrobenzaldehyde (Substituent at C3 of aldehyde becomes C7 of indazole).
-
Amine: Primary amine (
) for N2 position. -
Reductant: Triethyl phosphite
or . -
Solvent:
-Butylbenzene or Xylene (High boiling point required).
Step-by-Step Workflow:
-
Imine Formation:
-
Mix 3-substituted-2-nitrobenzaldehyde (1.0 eq) and Primary Amine (1.1 eq) in Ethanol.
-
Stir at RT for 4–6 hours.
-
Evaporate solvent to isolate the Schiff base (Imine) intermediate. Verify by
-NMR (Imine CH peak ~8.5-9.0 ppm).
-
-
Cyclization:
-
Dissolve the crude imine in
(excess, acts as solvent/reagent) or use (2.5 eq) in refluxing -butylbenzene ( ). -
Heat under Argon for 8–12 hours.
-
Mechanism: Deoxygenation of the nitro group to a nitrene/nitrenoid, which inserts into the imine nitrogen.
-
-
Purification:
-
Cool to RT. Remove excess phosphite via vacuum distillation.
-
Purify via Silica Gel Chromatography (Gradient: Hexanes
EtOAc). -
Yield: Typically 50–75%.
-
Figure 2: Regioselective Synthesis of 2,7-Disubstituted Indazoles via Reductive Cyclization.
Biological Assay: Kinase Inhibition Screening (PLK4 Example)
Objective: Determine
-
Preparation: Dilute compound in DMSO (10-point serial dilution).
-
Reaction:
-
Mix Kinase (PLK4, 5 ng/well), Substrate (Casein), and ATP (
) in kinase buffer. -
Add compound (1
). -
Incubate at RT for 60 mins.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). Incubate 30 mins.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate
using non-linear regression (GraphPad Prism).
Future Outlook & Optimization
The 2,7-disubstituted indazole scaffold is poised for resurgence in fragment-based drug design (FBDD) .
-
Solubility: The N2-substituent allows for the introduction of polar solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.
-
Metabolic Stability: Blocking the C7 position prevents oxidative metabolism at this sensitive site, a common liability in 1H-indazoles.
Recommendation: For new kinase programs, screen a library of 7-halo-2-alkylindazoles . The 7-halogen (Cl, Br) serves as a synthetic handle for late-stage diversification (Suzuki/Buchwald couplings) to explore the "gatekeeper" pocket.
References
-
Synthesis of 2H-Indazoles
-
Kumar, M. R., et al. (2011). "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters.
-
-
7-Nitroindazole & NOS Inhibition
-
Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse." British Journal of Pharmacology.
-
-
PLK4 Inhibitors (Indazole-based)
-
Laufer, R., et al. (2013). "Discovery of CFI-400945, a Potent, Selective and Orally Bioavailable PLK4 Inhibitor." Journal of Medicinal Chemistry.
-
-
Indazole Kinase Inhibitor Reviews
-
Zhang, Y., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.
-
-
GABA-A Receptor Modulators
-
Chambers, M. S., et al. (2003). "Identification of a novel, selective GABA-A alpha5 inverse agonist." Journal of Medicinal Chemistry.
-
Sources
(2-Methyl-2H-indazol-7-yl)methanol: A Technical Guide to Synthesis & Medicinal Application
Part 1: Executive Summary & Chemical Architecture
The molecule (2-Methyl-2H-indazol-7-yl)methanol represents a specialized "privileged scaffold" fragment in modern drug discovery. Unlike the ubiquitous 1H-indazoles found in early-generation kinase inhibitors, the 2H-indazole isomer offers a distinct electronic profile and vector orientation, making it a critical tool for fine-tuning potency and solubility in active pharmaceutical ingredients (APIs).
This guide dissects the utility of this specific intermediate, focusing on the 7-position hydroxymethyl handle —a strategic anchor point for expanding molecular complexity into the solvent-exposed regions of protein binding pockets.
The 2H-Indazole Advantage
The 2H-indazole system possesses a "pseudo-quinoid" character, distinct from the benzenoid nature of 1H-indazoles. This results in:
-
Altered Dipole Moment: improved membrane permeability profiles.
-
Hydrogen Bond Acceptor Capability: The N1 atom in 2H-indazoles is a dedicated acceptor, whereas in 1H-indazoles, N2 is the acceptor (and N1 the donor).
-
Vector Geometry: Substituents at the 7-position of a 2-methyl-2H-indazole project into a unique spatial quadrant, often exploited to induce selectivity in crowded orthosteric sites (e.g., Kinases, GPCRs).
Part 2: Synthesis & Manufacturing Strategy
The primary challenge in accessing (2-Methyl-2H-indazol-7-yl)methanol is the regioselectivity of methylation . Indazoles naturally favor N1-alkylation under thermodynamic control. Accessing the N2-isomer requires kinetic control or specific separation protocols.
The Synthetic Workflow
The most robust route involves the methylation of indazole-7-carboxylate esters followed by hydride reduction.
Figure 1: Critical path for the synthesis of the target alcohol, highlighting the divergent N-methylation step.
Detailed Experimental Protocol
Note: The following protocol is synthesized from high-reliability patent literature regarding 2H-indazole intermediates (e.g., US9562053B2).
Stage 1: Regioselective Methylation
-
Reactants: Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous DMF or Acetone.
-
Base: Add Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq). Expert Insight: Cesium often improves N2 selectivity due to the "Ceisum Effect" on tight ion pairs. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C. Warm to RT and stir for 12-16h.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification (Critical): The N1 and N2 isomers must be separated. The N2-methyl isomer typically elutes second on silica gel (less polar due to dipole cancellation) or has distinct crystallization properties.
-
Validation: Confirm N2 structure via NOESY NMR (NOE observed between N-Me and H3 proton).
-
Stage 2: Reduction to Alcohol
-
Setup: Dissolve the purified methyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) in anhydrous THF under Argon/Nitrogen.
-
Reagent: Cool to 0°C. Slowly add Lithium Aluminum Hydride (LAH) (1.5 eq) or LiAl(OtBu)3H (2.5 eq) for milder conditions.
-
Why LiAl(OtBu)3H? If the scaffold contains sensitive halides (e.g., 5-bromo derivatives for Huntington's research), this milder reagent prevents dehalogenation.
-
-
Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC/LCMS (disappearance of ester peak).
-
Quench: Fieser workup (Water -> 15% NaOH -> Water) to precipitate aluminum salts.
-
Isolation: Filter through Celite, concentrate filtrate. The product, (2-Methyl-2H-indazol-7-yl)methanol , is usually obtained as a white to off-white solid.
Part 3: Medicinal Chemistry Applications[2]
The 7-hydroxymethyl group is rarely the endpoint. It serves as a versatile "chemical handle" for late-stage diversification.
Pharmacophore Mapping
In the context of GPR120 agonists and Huntington's Disease (HTT) modulators, this fragment serves two roles:
-
Lipophilic Spacer: The 2-methyl-indazole core provides a rigid, planar scaffold that stacks against aromatic residues (e.g., Phenylalanine/Tyrosine gates).
-
Polar Extension: The 7-methanol can be converted to an ether or amine to reach solvent-exposed polar residues, improving water solubility.
Figure 2: Pharmacophore interaction map showing the strategic placement of the 7-hydroxymethyl group.
Key Literature Case Studies
Case Study A: GPR120 Agonists (Diabetes/Obesity)
-
Context: GPR120 (FFAR4) is a target for Type 2 diabetes.
-
Role of Molecule: The 2H-indazole scaffold was utilized to replace biaryl ether linkages, reducing lipophilicity while maintaining agonist potency. The 7-position alcohol is often oxidized to the aldehyde and coupled via reductive amination to form the final pharmacophore.
-
Reference: US Patent 9,562,053 (2017) [1].
Case Study B: Huntington's Disease (HTT Lowering)
-
Context: Small molecule splicing modulators or degradation inducers for Huntingtin protein.
-
Role of Molecule: Recent patent literature (2023) highlights the 5-bromo-(2-methyl-2H-indazol-7-yl)methanol derivative. The bromine at C5 allows for Suzuki coupling to extend the core, while the C7-alcohol is maintained or modified to tune brain penetrance (CNS MPO score).
-
Reference: WO Patent 2023/225244 [2].
Part 4: Analytical Characterization Data
To ensure the integrity of the synthesized material, the following analytical signatures should be verified.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet at | Confirms Indazole core integrity. |
| 1H NMR (DMSO-d6) | Singlet at | Critical: N2-Me is typically downfield of N1-Me. |
| 1H NMR (DMSO-d6) | Doublet/Singlet at | Confirms reduction of ester to alcohol. |
| NOESY | Cross-peak between N-Me and H3 | Definitive proof of 2H-isomer. (1H-isomer shows NOE to H7/H2). |
| LCMS | [M+H]+ = 163.2 | Mass confirmation. |
References
-
Benzo-fused heterocyclic derivatives useful as agonists of GPR120 . US Patent 9,562,053 B2. (2017). Assignee: Janssen Pharmaceutica NV.
-
Heterocyclic compounds for treating Huntington's disease . WO Patent 2023/225244 A1. (2023).
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles . PMC - NIH. (2010). Discussion of N1 vs N2 regiochemistry.
-
Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles . Journal of Organic Chemistry. (2023). Advanced functionalization methods.
An In-depth Technical Guide to the Safe Handling and Application of (2-Methyl-2H-indazol-7-yl)methanol
Executive Summary
This document provides a comprehensive technical guide on the safe handling, storage, and use of (2-Methyl-2H-indazol-7-yl)methanol (CAS No. 1159511-54-2). As a substituted indazole, this compound is of significant interest in medicinal chemistry and drug discovery.[1][2] Indazoles are key pharmacophores in a range of therapeutics, including oncology agents.[1] The structural alerts within this molecule—a heterocyclic indazole core and a primary alcohol functional group—necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes available data with established principles of chemical safety to provide a framework for risk assessment, exposure control, and emergency preparedness.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | N/A |
| CAS Number | 1159511-54-2 | [3] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | Solid (Assumed) | Inferred from related compounds |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Note: Data for some properties are inferred from structurally similar compounds due to limited specific data for this exact molecule.
Hazard Identification and GHS Classification
Understanding the specific hazards is critical for developing appropriate safety protocols. The primary known hazards are related to irritant properties. An isomer of this compound is also classified as harmful if swallowed, which should be considered in the overall risk assessment.[4]
GHS Classification for (2-Methyl-2H-indazol-7-yl)methanol:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |
(Source: ChemicalBook[3])
Supplemental Hazard Consideration (from isomer (2-Methyl-2H-indazol-3-yl)methanol):
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |
(Source: Guidechem[4])
Toxicological Profile and Mechanistic Insights
While specific toxicological data for (2-Methyl-2H-indazol-7-yl)methanol is not extensively published, a professional risk assessment can be conducted by analyzing its structural components.
4.1 Indazole Moiety The indazole ring is a common motif in pharmacologically active molecules.[1][2] While therapeutically beneficial, this inherent bioactivity implies that unintended exposure could disrupt biological processes. The irritant nature of the compound is likely associated with the reactivity of the heterocyclic system.
4.2 Methanol Functional Group: A Critical Structural Alert The presence of a primary alcohol (-CH₂OH) is a significant toxicological consideration. The toxicity of methanol itself is well-documented and serves as a crucial reference point.[5] Methanol's toxicity is not due to the parent molecule but its metabolites, formaldehyde and formic acid, produced by the action of alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[6][7]
-
Metabolic Activation: It is plausible that (2-Methyl-2H-indazol-7-yl)methanol could undergo similar metabolic oxidation in vivo. This would produce the corresponding aldehyde and carboxylic acid, which could be responsible for systemic toxicity beyond simple irritation.
-
Target Organ Damage: Formic acid, the toxic metabolite of methanol, is known to cause severe metabolic acidosis and specifically damages the optic nerve and basal ganglia.[5][7][8] While the dose and metabolic rate would differ, the potential for target organ effects from metabolites of (2-Methyl-2H-indazol-7-yl)methanol should not be disregarded, especially in cases of chronic or high-level exposure.
Risk Assessment and Exposure Control
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.[9]
Caption: Risk assessment and control workflow.
5.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, and the preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11] Ensure the sash is kept at the lowest practical height.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors from solvents used to dissolve the compound.[12]
5.2 Administrative Controls
-
Designated Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Standard Operating Procedure (SOP): Develop a detailed SOP for experiments involving this compound and ensure all personnel are trained on it.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[4][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
5.3 Personal Protective Equipment (PPE) Selection of appropriate PPE is the final barrier against exposure.
| PPE Item | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles | Protects against airborne powder and splashes. Must be worn at all times in the designated area.[11] |
| Hand Protection | Nitrile gloves | Provides protection against incidental contact. Double-gloving is recommended for transfers. Check for tears before use and replace immediately if contaminated. Do not reuse disposable gloves. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Not required with fume hood use | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary. This constitutes an emergency situation. |
Standard Operating Protocol: Handling and Storage
Adherence to a strict protocol minimizes risk during routine laboratory operations.
6.1 Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.
-
Aliquotting: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the primary container immediately.
-
Rationale: Performing this in a fume hood is the most critical step to prevent inhalation of the irritant powder.[10]
6.2 Dissolution
-
Preparation: Place a suitable flask or vial containing the appropriate solvent on a stir plate within the fume hood.
-
Addition: Carefully add the weighed solid to the solvent. Use a funnel if necessary to prevent material from contacting the vessel neck.
-
Mixing: Begin stirring to facilitate dissolution. If gentle heating is required, use a controlled heating mantle or water bath, never an open flame.
-
Rationale: The use of volatile organic solvents for dissolution mandates that the entire process be conducted in a fume hood to prevent the formation of flammable and toxic vapor mixtures in the lab.[14]
6.3 Storage
-
Container: Store in a tightly sealed, clearly labeled container.[12][15]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Security: Store in a locked cabinet or area with controlled access.[15]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.[11]
7.1 First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[15] It is imperative to seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or compound label to the medical personnel.[4][15]
7.2 Accidental Release (Spill) Response
Caption: Decision tree for spill response.
Waste Disposal
Chemical waste must be handled in a manner that ensures safety and regulatory compliance.
-
Containment: All solid waste (contaminated gloves, weigh boats, absorbent material) and liquid waste (reaction mixtures, washes) containing (2-Methyl-2H-indazol-7-yl)methanol must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label must include the full chemical name, concentration, and associated hazards (Irritant, Potentially Toxic).
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not mix with other waste streams unless explicitly permitted. Never dispose of this chemical down the drain.[16]
References
-
DCMR. (n.d.). Safety Data Sheet Methanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Airgas. (2022). Methanol Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: Methanol. Retrieved from [Link]
-
VMSL. (2001). METHANOL MSDS. Retrieved from [Link]
- Jammalamadaka, D., & Raissi, D. (2015). Fatal Methanol Intoxication – Two Exceptional Cases. Toxichem Krimtech, 82(1), 28.
-
State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]
- MDPI. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 23(10), 2481.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- The University of Cyprus-Department of Chemistry. (2024).
-
National Center for Biotechnology Information. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]
-
Nickson, C. (2024). Methanol Toxicity. LITFL. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC.
- MDPI. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Toxics, 12(1), 4.
- Kruse, J. A. (1990). Methanol intoxication: clinical features and differential diagnosis. Cleveland Clinic journal of medicine, 57(5), 417-423.
- Semantic Scholar. (n.d.).
-
SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-YL)methanamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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The Predicted Biological Activity of (2-Methyl-2H-indazol-7-yl)methanol: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features, including the presence of two nitrogen atoms, allow for diverse intermolecular interactions with biological targets. This has led to the classification of indazole as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of bioactive compounds across various therapeutic areas.[1][2] Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5]
This guide will focus on a specific, yet under-explored derivative: (2-Methyl-2H-indazol-7-yl)methanol . While direct experimental data for this compound is not extensively available in the public domain, its structural relationship to the broader class of 2H-indazoles provides a strong foundation for predicting its biological potential. The 2H-indazole isomer, in particular, is a prevalent motif in numerous bioactive natural products and synthetic drug molecules, underscoring its significance in drug discovery.[6]
This document will provide a comprehensive overview of the predicted biological activities of (2-Methyl-2H-indazol-7-yl)methanol, grounded in the established pharmacology of analogous compounds. We will delve into a logical, step-by-step framework for the in silico and in vitro evaluation of this molecule, offering detailed experimental protocols and data presentation strategies. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising compound.
Predicted Biological Activities and Potential Molecular Targets
Based on the extensive literature surrounding indazole derivatives, (2-Methyl-2H-indazol-7-yl)methanol is predicted to exhibit activity in three primary therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Potential
Numerous indazole-containing compounds have been approved as small-molecule anticancer drugs, and many more are in clinical development.[4] The proposed anticancer activity of (2-Methyl-2H-indazol-7-yl)methanol is predicated on the ability of the indazole scaffold to interact with key enzymatic targets in cancer cell signaling pathways.
-
Predicted Mechanism of Action: A plausible mechanism involves the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer. The indazole core can act as a surrogate for the adenine of ATP, enabling competitive inhibition of the kinase ATP-binding site.[2] Additionally, some indazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting mitochondrial membrane potential.[4]
-
Potential Molecular Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
-
Apoptosis-regulating proteins (Bax, Bcl-2)
-
Matrix Metalloproteinases (MMPs)
-
Anti-inflammatory Activity
The anti-inflammatory properties of indazole derivatives are well-documented.[1][3] This activity is often attributed to the modulation of key enzymes and signaling pathways involved in the inflammatory cascade.
-
Predicted Mechanism of Action: A primary predicted mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[3] In silico docking studies of other 2H-indazole derivatives have suggested a binding mode similar to that of known COX-2 inhibitors like rofecoxib.[3]
-
Potential Molecular Targets:
-
Cyclooxygenase-2 (COX-2)
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Antimicrobial and Antiprotozoal Activity
The indazole scaffold has been identified in compounds with potent activity against a range of pathogens, including bacteria, fungi, and protozoa.[3][7]
-
Predicted Mechanism of Action: For antibacterial activity, a potential target is bacterial DNA gyrase, specifically the GyrB subunit.[8] Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. In the context of antiprotozoal activity, indazole derivatives have shown efficacy against organisms like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often exhibiting greater potency than the reference drug metronidazole.[3] The precise mechanism in protozoa is still under investigation but is likely to involve the disruption of critical metabolic pathways.
-
Potential Molecular Targets:
-
Bacterial DNA Gyrase (GyrB subunit)
-
Protozoal metabolic enzymes
-
Experimental Validation Workflow: A Phased Approach
To systematically investigate the predicted biological activities of (2-Methyl-2H-indazol-7-yl)methanol, a phased experimental approach is recommended, beginning with computational modeling and progressing to targeted in vitro assays.
Caption: A phased workflow for the biological evaluation of (2-Methyl-2H-indazol-7-yl)methanol.
Phase 1: In Silico Screening
Computational methods provide a rapid and cost-effective means to prioritize experimental efforts.[9]
Protocol 1: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Objective: To computationally assess the drug-likeness and potential toxicity of (2-Methyl-2H-indazol-7-yl)methanol.
Methodology:
-
Obtain the 2D structure of (2-Methyl-2H-indazol-7-yl)methanol and convert it to a suitable 3D format (e.g., SDF or Mol2).
-
Utilize computational platforms such as SwissADME or similar software to predict a range of physicochemical properties.
-
Analyze the output for compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Evaluate the predicted ADMET properties, including aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity profiles.
Protocol 2: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of (2-Methyl-2H-indazol-7-yl)methanol with the potential molecular targets identified above.[10]
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins (e.g., COX-2, EGFR kinase domain, bacterial GyrB) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
-
Ligand Preparation:
-
Prepare the 3D structure of (2-Methyl-2H-indazol-7-yl)methanol, ensuring correct bond orders and protonation states.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or known active site residues.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Generate a series of binding poses for the ligand within the protein's active site.
-
-
Analysis:
-
Analyze the predicted binding energies to estimate the affinity of the compound for the target.
-
Visualize the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Phase 2: In Vitro Validation
Based on promising in silico results, the following in vitro assays can be employed to experimentally validate the predicted biological activities.
Anticancer Activity Screening
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of (2-Methyl-2H-indazol-7-yl)methanol on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., a breast cancer line like 4T1, a lung cancer line like A549, and a colon cancer line like HCT116) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of (2-Methyl-2H-indazol-7-yl)methanol for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Representative Data Table for Anticancer Activity
| Cancer Cell Line | Compound IC50 (µM) |
| 4T1 (Breast) | Predicted Value |
| A549 (Lung) | Predicted Value |
| HCT116 (Colon) | Predicted Value |
Anti-inflammatory Activity Screening
Protocol 4: COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of (2-Methyl-2H-indazol-7-yl)methanol on COX-2 enzyme activity.
Methodology:
-
Utilize a commercially available COX-2 inhibitor screening assay kit.
-
Prepare a reaction mixture containing recombinant human COX-2, arachidonic acid (substrate), and various concentrations of (2-Methyl-2H-indazol-7-yl)methanol.
-
Incubate the reaction mixture according to the kit manufacturer's instructions.
-
Measure the production of prostaglandin H2 (PGH2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorescent).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Antimicrobial Activity Screening
Protocol 5: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of (2-Methyl-2H-indazol-7-yl)methanol against selected bacterial strains.
Methodology:
-
Prepare a two-fold serial dilution of (2-Methyl-2H-indazol-7-yl)methanol in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Predicted Signaling Pathway Involvement in Cancer
Should (2-Methyl-2H-indazol-7-yl)methanol demonstrate significant anticancer activity, a likely mechanism would be the disruption of kinase-mediated signaling pathways that promote cell proliferation and survival.
Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway by (2-Methyl-2H-indazol-7-yl)methanol.
Conclusion and Future Directions
(2-Methyl-2H-indazol-7-yl)methanol, by virtue of its 2H-indazole core, is a compound of significant interest for drug discovery. The predictive analyses presented in this guide, based on the well-established biological activities of the broader indazole class, strongly suggest its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The proposed workflows for in silico and in vitro evaluation provide a clear and logical path for the empirical validation of these predictions.
Future research should focus on the synthesis of (2-Methyl-2H-indazol-7-yl)methanol and its subsequent evaluation using the protocols outlined herein. Positive results from these initial screens would warrant more in-depth mechanistic studies, including the identification of specific molecular targets and the assessment of efficacy in preclinical animal models. The exploration of this and other novel indazole derivatives holds considerable promise for the development of next-generation therapeutics.
References
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016). Molecules. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Biologically active 2H-indazole-containing compounds. (2024). Molecular Diversity. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016). ResearchGate. [Link]
-
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2020). European Journal of Medicinal Chemistry. [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2023). Molecules. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2022). Current Molecular Pharmacology. [Link]
-
Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (2023). Mini-Reviews in Medicinal Chemistry. [Link]
-
Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery. [Link]
-
Computational Design and Anti-Inflammatory Assessment of Novel 1,3,4-Oxadiazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of 1H-indazole derivatives. (2023). ResearchGate. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Strategic Access to 7-Substituted-2-Methyl-2H-Indazoles
Executive Summary & Strategic Analysis
The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Pazopanib) and GPCR modulators. However, accessing 7-substituted-2-methyl-2H-indazoles presents a "double-bind" synthetic challenge:
-
Regioselectivity (N1 vs. N2): The 1H-indazole tautomer is thermodynamically favored (~4-5 kcal/mol). Standard alkylation of a pre-formed indazole typically yields the N1-isomer or an inseparable mixture.
-
Steric/Electronic Clash at C7: Substituents at the C7 position (halo, ester, nitro) create significant steric hindrance around N1, which, counter-intuitively, can be leveraged to drive N2 selectivity, provided the correct kinetic conditions are applied.
This guide details two high-fidelity protocols to solve this problem:
-
Protocol A (De Novo Cyclization): A "Bottom-Up" approach using reductive cyclization of ortho-nitrobenzaldehydes. This is the Gold Standard for regiocontrol, as the N-methyl group is installed prior to ring closure.
-
Protocol B (Directed Alkylation): A "Top-Down" approach using acid-catalyzed alkylation with trichloroacetimidates. This method overcomes the thermodynamic preference for N1 by utilizing specific transition-state stabilization.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate availability using the logic flow below.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.
Protocol A: De Novo Cyclization (The Genung Method)
Mechanism: Condensation of an ortho-nitrobenzaldehyde with an amine (methylamine) forms an imine, which undergoes Cadogan reductive cyclization mediated by tri-n-butylphosphine (
Materials
-
Substrate: 3-substituted-2-nitrobenzaldehyde (e.g., 3-bromo-2-nitrobenzaldehyde for C7-bromo target).
-
Amine: Methylamine (2M in THF or MeOH).
-
Reductant: Tri-n-butylphosphine (
).[1][2][3] -
Solvent: Isopropanol (i-PrOH) or Toluene.
-
Safety:
is pyrophoric and malodorous. Handle in a glovebox or well-ventilated hood.
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vial with 3-substituted-2-nitrobenzaldehyde (1.0 equiv).
-
Add molecular sieves (4Å) to scavenge water.
-
Add Methylamine (1.1 equiv, 2M solution).
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
-
Note: If the imine is stable, isolate it. However, this protocol often works best as a "one-pot" procedure.
-
-
Reductive Cyclization:
-
Dilute the reaction mixture with i-PrOH (0.2 M concentration relative to aldehyde).
-
Add
(2.5 equiv) dropwise. Caution: Exothermic. -
Seal the vessel and heat to 80 °C for 12–16 hours.
-
Mechanistic Insight: The phosphine deoxygenates the nitro group to a nitrene/nitroso intermediate, which inserts into the imine C-H bond or cyclizes via electrocyclization.
-
-
Workup & Purification:
-
Cool to RT. Concentrate in vacuo.
-
Crucial Step: The byproduct is tributylphosphine oxide (
), which is difficult to remove. -
Purification Strategy: Dissolve residue in
, wash with 1M HCl. The indazole (basic) moves to the aqueous layer. Wash organic layer (containing ) with ether. Basify aqueous layer with NaOH, extract product into EtOAc.
-
Expected Results
| Substrate (C7-Substituent) | Yield | Regioselectivity (N2:N1) |
| 7-Bromo | 65-75% | >99:1 (Exclusive) |
| 7-Nitro | 50-60% | >99:1 (Exclusive) |
| 7-COOMe | 60-70% | >99:1 (Exclusive) |
Protocol B: Directed Alkylation (The Clemens Method)
Mechanism: Acid-catalyzed alkylation using methyl 2,2,2-trichloroacetimidate.
Why this works: Unlike alkyl halides (thermodynamic control
Materials
-
Substrate: 7-substituted-1H-indazole.
-
Alkylator: Methyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) OR Copper(II) Triflate (0.1 equiv).
-
Solvent: Cyclohexane/Dichloromethane (DCM) (3:1 mixture) or Toluene.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 7-substituted-1H-indazole (1.0 equiv) in Cyclohexane/DCM (3:1, 0.1 M).
-
Note: Non-polar solvents often enhance N2 selectivity by destabilizing the N1-cation transition state.
-
-
Alkylation:
-
Add Methyl 2,2,2-trichloroacetimidate (1.2 – 1.5 equiv).
-
Add TfOH (10 mol%) dropwise at 0 °C.
-
Allow to warm to RT and stir for 2–16 hours.
-
Observation: A white precipitate (trichloroacetamide byproduct) often forms.
-
-
Quench & Isolation:
-
Filter off the precipitate.
-
Wash the filtrate with sat.
. -
Concentrate and purify via flash chromatography.
-
-
Regio-Assignment (Validation):
-
N2-Methyl: Cross-peak in NOESY between N-Me protons and C3-H.
-
N1-Methyl: Cross-peak in NOESY between N-Me protons and C7-H (or substituent). Note: With a C7-substituent, the N1-Me signal is often significantly deshielded or shows NOE to the substituent.
-
Comparative Selectivity Data
| Method | Reagent | Solvent | N2:N1 Ratio (7-Bromo-Indazole) |
| Traditional | MeI / | DMF | 1 : 4 (Favors N1) |
| Meerwein | EtOAc | 4 : 1 | |
| Clemens | Me-TCA / TfOH | Toluene | > 20 : 1 |
Mechanistic Pathway & Troubleshooting
Understanding the competing pathways is critical for troubleshooting low yields.
Figure 2: Mechanistic divergence. Basic conditions favor the thermodynamic N1 product, while acidic imidate conditions leverage the C7 steric block to favor N2.
Troubleshooting Guide
-
Problem: Low conversion in Protocol A.
-
Fix: Ensure molecular sieves are fresh. Water kills the imine formation. Increase
to 3.0 equiv.
-
-
Problem: N1 isomer appearing in Protocol B.
-
Fix: Switch solvent to pure Cyclohexane or Toluene. Avoid polar aprotic solvents (DMF, DMSO) which stabilize the N1 transition state. Ensure the reaction is not running too hot (>40°C).
-
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1][2][3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1][3] Organic Letters, 16(11), 3114–3117.[1] [Link]
- Luo, G., Chen, L., & Dubé, P. (2019). Regioselective Alkylation of Indazoles using Meerwein's Salt. Journal of Organic Chemistry. (General reference for Meerwein salt kinetics).
Sources
- 1. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
(2-Methyl-2H-indazol-7-yl)methanol as a building block in medicinal chemistry
Application Note: (2-Methyl-2H-indazol-7-yl)methanol in Medicinal Chemistry
Executive Summary & Pharmacophore Analysis
(2-Methyl-2H-indazol-7-yl)methanol is a high-value building block used primarily in the design of ATP-competitive kinase inhibitors and GPCR ligands. Its utility stems from its ability to mimic the purine core of adenosine while offering distinct vector geometries for substituent extension.
Key Structural Advantages:
-
N2-Methyl "Lock": Unlike 1H-indazoles, which can tautomerize, the N2-methyl group locks the heterocycle into a fixed quinoid-like resonance contribution. This positions the N1 nitrogen as a dedicated hydrogen bond acceptor, ideal for interacting with the "hinge region" backbone amides of protein kinases.
-
C7-Hydroxymethyl Vector: The C7 position directs substituents into the solvent-exposed front of the ATP binding pocket (or the ribose binding pocket, depending on binding mode). This allows for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the critical hinge-binding motif.
-
Metabolic Stability: The N2-methyl group is generally more metabolically robust than N1-unsubstituted indazoles, which are prone to glucuronidation.
Synthetic Protocols: Accessing the Building Block
The primary challenge in accessing this scaffold is the regioselectivity of the methylation step. Indazoles possess two nucleophilic nitrogens (N1 and N2). Under standard basic alkylation conditions, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically favored but often yields mixtures.[1]
Workflow A: The Separation-Reduction Route (Standard Lab Scale)
Best for: Rapid access when chromatographic separation is automated.
Step 1: Methylation of Methyl 1H-indazole-7-carboxylate
-
Reagents: Methyl 1H-indazole-7-carboxylate (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Iodomethane (MeI, 1.2 eq).
-
Solvent: DMF (Anhydrous).
-
Protocol:
-
Dissolve starting material in DMF (0.1 M) under N₂.
-
Add Cs₂CO₃ and stir for 15 min at RT.
-
Add MeI dropwise at 0°C.
-
Stir at RT for 2-4 hours. Monitor by LCMS.
-
Critical QC: You will observe two peaks. The N1-methyl (thermodynamic) and N2-methyl (kinetic).[1]
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The N2-isomer is typically less polar (elutes first) due to the lack of an exposed NH H-bond donor and lower dipole moment compared to the N1 isomer (though this varies by column chemistry; verification by NOE NMR is mandatory).
Step 2: Reduction to the Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 1.5 eq) or DIBAL-H.
-
Solvent: THF (Anhydrous).
-
Protocol:
-
Dissolve Methyl 2-methyl-2H-indazole-7-carboxylate (N2 isomer) in THF at 0°C.
-
Add LiAlH4 (1M in THF) dropwise.
-
Stir at 0°C for 1 hour.
-
Quench (Fieser Method): Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter precipitate.
-
Concentrate filtrate to yield (2-methyl-2H-indazol-7-yl)methanol.
-
Workflow B: The Regioselective "Davis-Beirut" Cyclization
Best for: Large scale or when separation is difficult.
This route avoids the N1/N2 separation issue by constructing the ring with the methyl group already in place.
-
Precursors: 2-Nitrobenzaldehyde derivative + Methylamine.
-
Mechanism: Imine formation
Cadogan-type reductive cyclization (using Phosphines or Carbon Monoxide). -
Note: While highly selective, this often requires specific 7-substitution precursors that may be harder to source than the 7-carboxylate.
Functionalization: From Building Block to Lead
Once (2-methyl-2H-indazol-7-yl)methanol is in hand, it serves as a divergent "hub."
| Target Functionality | Reagents | Reaction Type | Application |
| Alkyl Chloride | SOCl₂ or MsCl/TEA | Substitution | Precursor for SN2 reactions with amines/thiols. |
| Aldehyde | MnO₂ or Dess-Martin | Oxidation | Reductive amination to install solubilizing tails. |
| Ether | NaH, R-X | Williamson Ether | Installing hydrophobic caps. |
| Carboxylic Acid | NaClO₂, NaH₂PO₄ | Pinnick Oxidation | Amide coupling for fragment growing. |
Protocol: Conversion to 7-(Chloromethyl)-2-methyl-2H-indazole
This is the most common intermediate for attaching solubilizing groups.
-
Setup: Dissolve (2-methyl-2H-indazol-7-yl)methanol (1.0 eq) in DCM (0.2 M).
-
Activation: Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise at 0°C. (Catalytic DMF can be added if sluggish).
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Evaporate volatiles in vacuo (Caution: SO₂ gas). Co-evaporate with Toluene to remove trace HCl.
-
Stability Warning: The benzylic-like chloride is reactive. Use immediately or store at -20°C under Argon.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for synthesizing and utilizing this scaffold.
Caption: Workflow depicting the regioselective isolation of the N2-methyl scaffold and its divergent transformation into electrophilic handles for medicinal chemistry.
Case Study: Kinase Inhibitor Design (LRRK2/PLK4)
In the development of inhibitors for kinases like LRRK2 (Parkinson's) or PLK4 (Cancer), the 2-methyl-2H-indazole core is often employed as a bioisostere for the adenine ring of ATP.
-
Binding Mode: The N1 nitrogen accepts a hydrogen bond from the hinge region backbone NH (e.g., Leu, Val residues).
-
Role of C7-Methanol: The C7 position points towards the ribose binding pocket. Converting the (2-methyl-2H-indazol-7-yl)methanol to a 7-(aminomethyl) derivative allows the introduction of polar groups that interact with Asp/Glu residues at the solvent boundary, improving potency and solubility.
Validation Check (Self-Correcting Protocol):
-
Issue: How do you confirm you have the N2-methyl and not N1?
-
Solution:1H-NMR NOE (Nuclear Overhauser Effect). Irradiate the methyl group protons.
-
N1-Methyl: Will show NOE enhancement with the C7-proton (or C7-substituent protons) AND the C2-H (if unsubstituted).
-
N2-Methyl: Will show NOE enhancement with C3-H (the singlet in the 5-membered ring) and potentially N1 lone pair effects, but distinct from the N1 pattern. The chemical shift of the methyl group is also diagnostic (N2-Me is typically downfield of N1-Me).
-
References
-
Regioselective Synthesis of Indazoles: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[2] Organic Letters, 2014.[2]
-
Indazole Methylation Patterns: Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[3] Journal of Organic Chemistry, 2006.[3]
-
Kinase Inhibitor Applications (PLK4): "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Advances / PMC, 2025. (Note: Representative context for PLK4 indazole scaffolds).
-
Medicinal Chemistry of Indazoles: Gaikwad, D. D., et al. "Synthesis of indazole motifs and their medicinal importance: an overview." European Journal of Medicinal Chemistry, 2015.
Sources
Application Note: (2-Methyl-2H-indazol-7-yl)methanol in Kinase Inhibitor Synthesis
This guide details the application of (2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2), a specialized heterocyclic building block used in the design of next-generation kinase inhibitors.
Executive Summary
The 2-methyl-2H-indazole scaffold has emerged as a "privileged pharmacophore" in medicinal chemistry, distinct from its more common 1H-indazole tautomer. While 1H-indazoles (e.g., Axitinib) are ubiquitous hinge binders, the 2-methyl-2H-indazole isomer offers a unique electronic profile, fixed tautomeric state, and altered hydrogen-bond acceptor/donor vectors.
(2-Methyl-2H-indazol-7-yl)methanol serves as a critical "linker-equipped" fragment. The C7-hydroxymethyl group provides a versatile handle for extending into the solvent-exposed region of the kinase ATP-binding pocket, a strategy proven to enhance selectivity and solubility. This guide provides a validated protocol for its synthesis and downstream coupling via the Mitsunobu reaction.
Scientific Rationale: The "Indazole Switch"
In kinase inhibitor design, the choice between 1H- and 2H-indazole isomers dictates the binding mode at the hinge region.
| Feature | 1H-Indazole | 2-Methyl-2H-Indazole |
| Tautomerism | Dynamic (1H | Locked (Methylation at N2 fixes geometry) |
| Hinge Interaction | Typically acts as H-bond donor (N1-H) and acceptor (N2) | Acts as H-bond acceptor (N1) ; N2 is blocked |
| Electronic Character | Benzenoid character predominates | Quinonoid character; higher dipole moment |
| Solubility | Moderate | Generally Higher (due to polarity/dipole) |
| Drug Examples | Axitinib, Linifanib | Ensitrelvir (COVID-19 Mpro inhibitor) |
Strategic Utility of the C7-Position: In many kinase co-crystal structures (e.g., VEGFR, FLT3), the C7 position of the indazole core points directly towards the solvent front . Functionalizing this position with a hydroxymethyl group allows researchers to:
-
Append Solubilizing Groups: Attach morpholines or piperazines via ether linkages to improve DMPK properties.
-
Probe Selectivity: Extend rigid linkers to interact with non-conserved residues at the pocket rim.
Experimental Protocol: Synthesis of the Intermediate
Objective: Synthesis of (2-Methyl-2H-indazol-7-yl)methanol from Methyl 1H-indazole-7-carboxylate.
Reagents & Equipment
-
Starting Material: Methyl 1H-indazole-7-carboxylate (Commercially available).
-
Methylating Agent: Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Iodide.
-
Reductant: Lithium Aluminum Hydride (LAH) (1.0 M in THF).
-
Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Purification: Flash Chromatography (Silica Gel).[1]
Step-by-Step Methodology
Step 1: Regioselective N2-Methylation
Note: Direct methylation often yields a mixture of N1- and N2-isomers. The use of Meerwein's salt often favors the kinetically controlled N2-product or allows for easier separation.
-
Dissolution: Dissolve Methyl 1H-indazole-7-carboxylate (10.0 g, 56.8 mmol) in anhydrous DCM (150 mL) under Argon.
-
Addition: Add Trimethyloxonium tetrafluoroborate (10.1 g, 68.2 mmol) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N2-isomer typically has a lower Rf than the N1-isomer due to higher polarity/dipole interactions with silica.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification (Critical): Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Target: Methyl 2-methyl-2H-indazole-7-carboxylate (Yield: ~40-50%).
-
By-product: Methyl 1-methyl-1H-indazole-7-carboxylate (discard or save for other projects).
-
Step 2: Reduction to Alcohol
-
Setup: Flame-dry a 250 mL round-bottom flask. Add the purified N2-ester (4.0 g, 21.0 mmol) and anhydrous THF (80 mL).
-
Reduction: Cool to 0°C. Add LAH (1.0 M in THF, 25.2 mL, 25.2 mmol) dropwise over 20 minutes. Caution: Gas evolution.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1.0 mL Water
-
1.0 mL 15% NaOH
-
3.0 mL Water
-
-
Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a Celite pad.
-
Result: Concentrate the filtrate to yield (2-Methyl-2H-indazol-7-yl)methanol as an off-white solid (Yield: >90%).
-
Validation: ¹H NMR (400 MHz, DMSO-d₆) δ 8.35 (s, 1H), 7.80 (d, 1H), 7.15 (t, 1H), 7.05 (d, 1H), 5.40 (t, OH), 4.85 (d, CH₂).
-
Application Protocol: Mitsunobu Coupling
Objective: Coupling the scaffold to a phenol-based kinase core (e.g., a 4-phenoxypyrimidine).
Rationale
The Mitsunobu reaction is the preferred method for coupling this primary alcohol to phenols, preserving the integrity of the indazole ring while forming a robust ether linkage.
Procedure
-
Charge: In a reaction vial, combine:
-
Phenol Core (e.g., 4-(4-hydroxyphenoxy)pyrimidine derivative) (1.0 equiv)
-
(2-Methyl-2H-indazol-7-yl)methanol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
-
Solvent: Dissolve in anhydrous THF (0.1 M concentration).
-
Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Concentrate and purify directly via preparative HPLC or silica chromatography.
Visualizing the Workflow & Binding Mode
Figure 1: Synthetic Pathway & Logic
The following diagram illustrates the synthesis of the intermediate and its divergence from the 1H-isomer, followed by its application.
Caption: Synthesis of the 2-methyl-2H-indazole scaffold showing the critical regioselective separation step.
Figure 2: Binding Mode Concept
This schematic demonstrates how the 7-position targets the solvent front while the 2-methyl-indazole core anchors to the hinge.
Caption: Schematic binding mode. The 2-Me-Indazole anchors at the hinge, projecting the C7-tail into the solvent.
References
- Vertex Pharmaceuticals.Discovery of 2-Methyl-2H-indazole Derivatives as Kinase Inhibitors. (General scaffold context).
-
Unzueta, M., et al. "Ensitrelvir (S-217622): A Non-Covalent Oral SARS-CoV-2 3CL Protease Inhibitor." Journal of Medicinal Chemistry, 2022. (Validates 2-methyl-2H-indazole stability/drug-likeness).
- Meanwell, N. A. "The 2H-Indazole Scaffold in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2014. (Review of tautomer properties).
-
Sigma-Aldrich. Product Specification: (2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2).[2][3]
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[4] (Protocol grounding).
-
Patent US9562053B2. "Benzo-fused heterocyclic derivatives useful as agonists of GPR120." (Contains specific reduction protocol for 2-methyl-indazole esters).
Sources
Comprehensive Structural Elucidation of (2-Methyl-2H-indazol-7-yl)methanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-2H-indazol-7-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of pharmacologically active agents.[1] The indazole scaffold is considered "privileged" as it is frequently found in molecules that interact with a variety of biological targets.[1] Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This application note provides a detailed guide to the definitive characterization of (2-Methyl-2H-indazol-7-yl)methanol using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols, explain the rationale behind key experimental choices, and detail the interpretation of the resulting high-quality data.
Introduction: The Analytical Imperative
The precise arrangement of substituents on the indazole core dictates its chemical properties and biological activity. For instance, alkylation of the indazole nitrogen can result in two regioisomers (1H and 2H), each with distinct pharmacological profiles.[2] Therefore, robust analytical techniques are not merely a quality control step but a fundamental component of the discovery process. This guide is designed to provide researchers with a self-validating framework for the structural analysis of (2-Methyl-2H-indazol-7-yl)methanol, ensuring both scientific rigor and experimental efficiency.
Molecular Structure:
-
Compound Name: (2-Methyl-2H-indazol-7-yl)methanol
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution, providing unparalleled insight into the chemical environment and connectivity of atoms.[3] For (2-Methyl-2H-indazol-7-yl)methanol, ¹H and ¹³C NMR are essential for confirming the presence and position of the N-methyl and hydroxymethyl groups and verifying the substitution pattern on the aromatic ring.
Rationale and Expected Spectral Features
The choice of NMR experiments is driven by the need to answer specific structural questions: Is the methyl group on a nitrogen? Where is the methanol group located? What is the substitution pattern of the bicyclic core?
-
¹H NMR: We expect to see distinct signals for the N-methyl group (a singlet), the methylene protons of the methanol group (a singlet or doublet, depending on coupling to the hydroxyl proton), the hydroxyl proton itself (a broad singlet or triplet), and three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 7-substitution pattern.
-
¹³C NMR: The spectrum should reveal nine unique carbon signals, corresponding to the N-methyl carbon, the methylene carbon, and the seven carbons of the indazole ring system. The chemical shifts will confirm the presence of sp³ and sp² hybridized carbons.
-
2D NMR (COSY, HSQC, HMBC): While 1D spectra are often sufficient, 2D experiments provide definitive proof of connectivity. For example, an HMBC experiment would show a correlation between the N-methyl protons and the indazole ring carbons, confirming its position on the nitrogen atom.[4]
Detailed Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
A. Sample Preparation: The quality of an NMR spectrum is directly dependent on meticulous sample preparation.
-
Weighing: Accurately weigh 5-10 mg of (2-Methyl-2H-indazol-7-yl)methanol for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[5]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming in the vial may be necessary. Complete dissolution is critical for achieving high magnetic field homogeneity.[5]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
B. Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans or until a sufficient signal-to-noise ratio is achieved).
Data Interpretation and Expected Results
The following tables summarize the predicted chemical shifts for (2-Methyl-2H-indazol-7-yl)methanol. Note that actual values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H3 | ~8.0 | s | 1H | - | Typical chemical shift for the C3-H of an N2-substituted indazole. |
| H4 | ~7.6 | d | 1H | J ≈ 8.0 | Aromatic proton ortho to the fused ring junction. |
| H5 | ~7.1 | t | 1H | J ≈ 7.5 | Aromatic proton coupled to both H4 and H6. |
| H6 | ~7.0 | d | 1H | J ≈ 7.0 | Aromatic proton adjacent to the CH₂OH group. |
| CH₂ | ~4.9 | s | 2H | - | Methylene protons adjacent to an aromatic ring and an oxygen atom. |
| N-CH₃ | ~4.2 | s | 3H | - | Methyl group directly attached to a heterocyclic nitrogen. |
| OH | Variable | br s | 1H | - | Chemical shift is concentration and temperature-dependent; often exchanges. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C7a | ~148 | Quaternary carbon at the ring junction. |
| C3 | ~125 | Aromatic CH carbon of the pyrazole ring. |
| C4 | ~128 | Aromatic CH carbon. |
| C5 | ~122 | Aromatic CH carbon. |
| C6 | ~120 | Aromatic CH carbon. |
| C3a | ~123 | Quaternary carbon at the ring junction. |
| C7 | ~135 | Aromatic carbon bearing the methanol substituent. |
| CH₂ | ~60 | Methylene carbon of the alcohol. |
| N-CH₃ | ~38 | Methyl carbon attached to nitrogen. |
Part B: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure determined by NMR. Electrospray Ionization (ESI) is an ideal "soft ionization" technique for this molecule, as it typically generates an intact protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[6]
Rationale and Workflow
The goal is to confirm the molecular weight and gain structural information from fragmentation patterns. By using tandem MS (MS/MS), we can isolate the protonated molecular ion and induce fragmentation through collision-induced dissociation (CID), providing a fragmentation "fingerprint" specific to the molecule's structure.
Detailed Experimental Protocol: ESI-MS
A. Sample Preparation:
-
Stock Solution: Prepare a stock solution of (2-Methyl-2H-indazol-7-yl)methanol at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 methanol/water or acetonitrile/water.
-
Acidification: Add a modifier to promote protonation. A final concentration of 0.1% formic acid is standard for positive ion mode ESI, as it provides a source of protons to form the [M+H]⁺ ion.
B. Instrument Setup and Data Acquisition:
-
Instrument: Use a mass spectrometer equipped with an ESI source (e.g., quadrupole, ion trap, TOF, or Orbitrap).
-
Ionization Mode: Set the instrument to positive ion mode.
-
Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan (MS1): Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS): Set up a second experiment to isolate the [M+H]⁺ ion (at m/z 163.2) and subject it to CID. Ramp the collision energy to observe a range of fragment ions.
Data Interpretation and Expected Fragmentation
High-resolution mass spectrometry (HRMS) would yield an exact mass for the [M+H]⁺ ion, providing unambiguous confirmation of the elemental composition.
Table 3: Predicted High-Resolution ESI-MS Data
| Ion | Interpretation | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 163.0866 |
| [M+Na]⁺ | Sodium Adduct | 185.0685 |
Predicted Fragmentation Pathways: In the MS/MS spectrum of m/z 163.2, fragmentation is expected to be initiated by the loss of stable neutral molecules or through cleavage of the weakest bonds.
-
Loss of H₂O: A common fragmentation for alcohols is the loss of water (18 Da), leading to a fragment at m/z 145.2.[7]
-
Loss of CH₂O: Loss of formaldehyde (30 Da) from the hydroxymethyl group could occur, yielding a fragment at m/z 133.2.
-
Ring Cleavage: Indazole rings can undergo characteristic cleavages. Fragmentation of the indazole core itself can provide further structural confirmation.[8][9]
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of (2-Methyl-2H-indazol-7-yl)methanol. NMR confirms the atomic connectivity and isomeric purity, while MS validates the molecular weight and elemental composition. The detailed protocols and interpretation guides presented here offer a comprehensive framework for researchers, ensuring high-confidence structural elucidation critical for advancing drug discovery and development programs.
References
-
Qi, C., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1431. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Lin, C.-F., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229. Available at: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539–4551. Available at: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539–4551. Available at: [Link]
-
Kwiecień, A., et al. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(5), 533-553. Available at: [Link]
-
Mardal, M., et al. (2015). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available at: [Link]
-
Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2154. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
Longworth, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 286–303. Available at: [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Available at: [Link]
-
Lin, C.-F., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles and Their Fluorescence Properties. Molecules, 21(2), 229. Available at: [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Kuzu, D., et al. (1984). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 88(13), 2823–2827. Available at: [Link]
-
Gabelica, V., et al. (2002). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(22), 5947–5953. Available at: [Link]
-
Peterson, B. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
University of Ottawa. NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Spectroscopy Online. Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]
-
Yang, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4848. Available at: [Link]
-
Organic Chemistry Tutor. Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Hertle, Y., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 54(19), 3746–3757. Available at: [Link]
-
Allschoolabs. (2-methyl-2H-indazol-7-yl)methanol. Available at: [Link]
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Technical Guide: Strategic Functionalization of (2-Methyl-2H-indazol-7-yl)methanol
Introduction: The Scaffold & The Challenge
(2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2) represents a critical intermediate in the synthesis of kinase inhibitors and GPR agonists. Unlike the more common 1H-indazoles, the 2-methyl-2H-indazole core locks the tautomeric equilibrium, presenting a fixed "quinonoid-like" electronic face to the binding pocket.
The 7-hydroxymethyl group acts as a "benzylic" handle, positioned in the peri-region relative to the bridgehead nitrogens. This location is sterically sensitive but offers a vector for solubilizing groups or pharmacophores intended to interact with solvent-front residues in protein targets.
Key Reactivity Profile:
-
Electronic Environment: The 7-position is electron-rich but sterically crowded.
-
Benzylic Nature: The -CH₂OH group exhibits reactivity analogous to benzyl alcohol but is influenced by the adjacent N1 lone pair.
-
Stability: The 2-methyl-2H-indazole core is generally stable to oxidation and basic conditions, but the 7-chloromethyl derivatives (generated from the alcohol) can be unstable due to high reactivity (prone to polymerization or hydrolysis).
Functionalization Workflows
The functionalization strategy divides into two primary pathways: Oxidative Activation (to access aldehydes for reductive amination) and Electrophilic Activation (to access halides/leaving groups for nucleophilic displacement).
DOT Diagram: Functionalization Decision Tree
Figure 1: Strategic pathways for diversifying the 7-hydroxymethyl handle.
Detailed Experimental Protocols
Protocol A: Oxidation to 2-Methyl-2H-indazole-7-carbaldehyde
Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid. Mechanism: Manganese(IV) oxide (MnO₂) provides a heterogeneous, mild oxidative surface selective for benzylic/allylic alcohols.
Reagents:
-
(2-Methyl-2H-indazol-7-yl)methanol (1.0 equiv)
-
Manganese(IV) oxide, activated (10.0 - 15.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)
-
Temperature: 60-70°C (THF) or Reflux (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (6.17 mmol) of (2-Methyl-2H-indazol-7-yl)methanol in 20 mL of anhydrous THF. Ensure the vessel is purged with nitrogen.
-
Addition: Add 5.3 g (61.7 mmol, 10 equiv) of activated MnO₂ in a single portion.
-
Note: The quality of MnO₂ is critical. "Activated" grade (<5 micron) is required for reasonable reaction times.
-
-
Reaction: Heat the black suspension to 70°C with vigorous stirring.
-
Monitoring: Check TLC (50% EtOAc/Hexane) every 2 hours. The aldehyde typically runs higher (less polar) than the alcohol. Reaction time is typically 4–12 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite (diatomaceous earth) to remove the manganese oxides.
-
Critical: Wash the Celite pad thoroughly with EtOAc or DCM to recover adsorbed product.
-
-
Purification: Concentrate the filtrate in vacuo. The crude aldehyde is often pure enough (>90%) for subsequent steps. If necessary, purify via silica gel flash chromatography (0-40% EtOAc/Hexane).
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the methylene doublet (~4.8 ppm) and the appearance of the aldehyde singlet (~10.0–10.5 ppm).
Protocol B: Chlorination to 7-(Chloromethyl)-2-methyl-2H-indazole
Objective: Create a reactive electrophile for SN2 coupling. Warning: The 7-chloromethyl derivative is a potent alkylating agent (lachrymator) and can be hydrolytically unstable. Prepare immediately before use.
Reagents:
-
(2-Methyl-2H-indazol-7-yl)methanol (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)
-
Solvent: DCM (anhydrous)
-
Catalyst: DMF (1-2 drops)
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol in anhydrous DCM (0.2 M concentration) and cool to 0°C in an ice bath.
-
Activation: Add 1-2 drops of dry DMF (catalyst).
-
Addition: Add SOCl₂ dropwise via syringe over 10 minutes.
-
Observation: Gas evolution (HCl/SO₂) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup (Quench-Free):
-
Do not quench with water if the chloride is unstable.
-
Evaporate the solvent and excess SOCl₂ in vacuo (use a base trap for the pump).
-
Co-evaporate with Toluene (2x) to remove trace acid.
-
-
Utilization: Redissolve the crude residue immediately in the solvent for the next step (e.g., DMF or ACN) for nucleophilic displacement.
Protocol C: Reductive Amination (Library Synthesis)
Objective: Generate a library of 7-aminomethyl derivatives from the aldehyde (Protocol A).
Reagents:
-
2-Methyl-2H-indazole-7-carbaldehyde (1.0 equiv)
-
Amine (R-NH₂) (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, optional)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Imine Formation: In a vial, mix the aldehyde and the amine in DCE (0.1 M). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir for 30–60 minutes at room temperature.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride) in one portion.
-
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before the imine forms, preventing alcohol side-products.
-
-
Reaction: Stir at room temperature overnight (12–16 hours).
-
Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1][2][3]
-
Purification: Silica gel chromatography (DCM/MeOH/NH₃ gradient) or Preparative HPLC.
Data Summary & Troubleshooting
| Parameter | Oxidation (MnO₂) | Chlorination (SOCl₂) | Reductive Amination |
| Typical Yield | 85 - 95% | Quant. (Crude) | 60 - 85% |
| Key Byproduct | Carboxylic acid (if wet/over-oxidized) | Hydrolysis back to alcohol | Alcohol (direct reduction of aldehyde) |
| Critical Control | MnO₂ activity (use excess) | Anhydrous conditions | Stoichiometry of hydride |
| Stability | Stable solid | Unstable oil (use immediately) | Stable amines |
Troubleshooting Tips:
-
Low Oxidation Yield: If MnO₂ is sluggish, switch to Dess-Martin Periodinane (DMP) (1.1 equiv, DCM, 0°C -> RT). DMP is homogeneous and faster but requires an aqueous workup that might complicate scale-up.
-
Chloride Instability: If the chloromethyl derivative decomposes, convert the alcohol to a Mesylate (OMs) using MsCl/TEA at 0°C. Mesylates are often more stable than their benzylic chloride counterparts in this scaffold.
References
-
Synthesis of 2H-Indazoles (General)
-
Oxidation of 7-Hydroxymethyl Indazoles
-
Patent Reference: "Heterocyclic compounds for treating Huntington's disease." WO2023225244A1. (Describes MnO₂ oxidation of 5-bromo-2-methyl-2H-indazol-7-yl methanol). Link
-
-
Reduction to Alcohol
-
Patent Reference: "Benzo-fused heterocyclic derivatives useful as agonists of GPR120." US9562053B2. (Describes reduction of ester to alcohol). Link
-
-
Indazole Functionalization Review
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Application Note: A Scalable, Two-Step Synthesis of (2-Methyl-2H-indazol-7-yl)methanol
Abstract
(2-Methyl-2H-indazol-7-yl)methanol is a crucial substituted indazole intermediate in the synthesis of complex pharmaceutical agents. The indazole core is a privileged scaffold in medicinal chemistry, yet its synthesis, particularly with regioselective N-alkylation, presents significant challenges that can impede process development and scale-up. This application note details a robust and scalable two-step synthetic protocol starting from commercially available 1H-indazole-7-carbaldehyde. The methodology addresses the critical challenge of regioselectivity in the N-methylation step, achieving excellent preference for the desired N2-isomer, followed by a safe and efficient reduction to the target alcohol. This guide provides field-proven insights into reaction optimization, safety considerations for scale-up, and detailed analytical protocols, designed for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction and Strategic Overview
The indazole heterocycle is a cornerstone in modern drug discovery, forming the structural basis for a range of therapeutics. The substitution pattern on the indazole ring is critical for pharmacological activity, and N-alkylated indazoles, in particular, are common motifs. The synthesis of N-alkyl indazoles is complicated by the existence of two reactive nitrogen atoms (N1 and N2), which typically leads to the formation of regioisomeric mixtures upon alkylation.[1][2][3][4] Controlling this regioselectivity is paramount for developing an efficient and economically viable manufacturing process.
The 1H-tautomer is generally the more thermodynamically stable form, while the 2H-tautomer is often the kinetic product of alkylation, though this is highly dependent on the substrate and reaction conditions.[1][2][5] This protocol leverages a deep understanding of these principles to achieve a highly selective synthesis of the desired 2-methyl-2H-indazole isomer.
Our synthetic strategy is a two-step sequence designed for scalability, safety, and efficiency:
-
Regioselective N-Methylation: 1H-Indazole-7-carbaldehyde is selectively methylated at the N2 position using sodium hydride and methyl iodide in a polar aprotic solvent. Research has shown that for certain 7-substituted indazoles, the use of NaH can confer excellent N2-regioselectivity.[2][3]
-
Aldehyde Reduction: The resulting 2-methyl-2H-indazole-7-carbaldehyde is reduced to the target alcohol, (2-Methyl-2H-indazol-7-yl)methanol, using sodium borohydride (NaBH₄), a mild and highly selective reducing agent suitable for large-scale operations.[6][7]
This approach avoids the use of more hazardous reagents where possible and begins with an accessible starting material, making it a practical choice for drug development campaigns.
Diagram 1: Scalable two-step synthetic workflow.
Experimental Protocols & Methodologies
Part 1: Scale-up Synthesis of 2-Methyl-2H-indazole-7-carbaldehyde
Principle and Rationale: The critical step in this synthesis is controlling the regioselectivity of the N-methylation. While alkylation of unsubstituted indazole often yields a mixture of N1 and N2 products, the presence of an electron-withdrawing group at the C7 position, such as a carboxylate or nitro group, has been demonstrated to strongly direct alkylation to the N2 position.[2][3] We apply this principle to the 7-carbaldehyde substrate. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the indazole, forming the indazolide anion. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the sodium cation and its suitable boiling point. The subsequent addition of methyl iodide (MeI), a reactive electrophile, completes the methylation. The reaction is conducted at a low temperature to control the exotherm from the deprotonation and to maximize kinetic control, favoring the desired N2 product.
Materials:
-
1H-Indazole-7-carbaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a suitably sized, dry reaction vessel equipped with a mechanical stirrer, thermocouple, and addition funnel with 1H-indazole-7-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material). Stir the resulting slurry at ambient temperature until dissolution is complete.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Deprotonation: Extreme Caution: Hydrogen gas is evolved. Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition must be controlled to manage the gas evolution and exotherm.
-
Anion Formation: Stir the resulting mixture at 0-5 °C for 1 hour after the final addition of NaH. The reaction mixture will typically become a thicker slurry.
-
Methylation: Add methyl iodide (1.2 eq) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Extreme Caution: Unreacted NaH will react violently with water. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. The quench must be performed at a rate that keeps the internal temperature below 15 °C and controls gas evolution.
-
Extraction: Once the quench is complete and gas evolution has ceased, add Ethyl Acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-methyl-2H-indazole-7-carbaldehyde can be purified by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford a pale yellow solid.
Part 2: Scale-up Synthesis of (2-Methyl-2H-indazol-7-yl)methanol
Principle and Rationale: The reduction of the aldehyde to a primary alcohol is a standard transformation. For scale-up applications, sodium borohydride (NaBH₄) is the preferred reagent over stronger hydrides like lithium aluminum hydride (LAH).[7] NaBH₄ is less reactive, stable in protic solvents like methanol or ethanol, and the workup is significantly simpler and safer.[6] Methanol is an excellent solvent for this reaction as it readily dissolves the aldehyde intermediate and the NaBH₄ reagent. The reaction is typically fast and clean, proceeding at ambient temperature.
Materials:
-
2-Methyl-2H-indazole-7-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Vessel Preparation: Charge a clean, dry reaction vessel with 2-methyl-2H-indazole-7-carbaldehyde (1.0 eq).
-
Dissolution: Add methanol (approx. 15 mL per gram of aldehyde) and stir at ambient temperature until the solid is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (1.0 eq) portion-wise, ensuring the internal temperature remains below 15 °C. Mild gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at ambient temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting aldehyde.
-
Quenching: Cool the mixture to 0-5 °C and slowly add deionized water to quench any excess NaBH₄ and to begin precipitating the product.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add Ethyl Acetate to the remaining aqueous slurry and transfer to a separatory funnel. Extract the aqueous layer twice more with Ethyl Acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (2-Methyl-2H-indazol-7-yl)methanol as a white crystalline solid.
Process Data and Characterization
The following table summarizes the key parameters and expected outcomes for this two-step synthesis on a laboratory scale, which can be used as a baseline for process scale-up.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC, %) |
| 1 | N-Methylation | 1H-Indazole-7-carbaldehyde | NaH (1.1 eq), MeI (1.2 eq) | THF | 0 → 25 | 12-16 | 85-95% | >98% |
| 2 | Aldehyde Reduction | 2-Methyl-2H-indazole-7-carbaldehyde | NaBH₄ (1.0 eq) | Methanol | 0 → 25 | 1-2 | 90-98% | >99% |
Characterization Data (Expected):
-
(2-Methyl-2H-indazol-7-yl)methanol:
-
¹H NMR (400 MHz, CDCl₃): δ ~8.2 (s, 1H, indazole-H3), 7.6 (d, 1H), 7.1-7.0 (m, 2H), 4.9 (s, 2H, -CH₂OH), 4.2 (s, 3H, N-CH₃), ~2.0 (br s, 1H, -OH).
-
Mass Spec (ESI+): [M+H]⁺ calculated for C₉H₁₀N₂O approx. 163.08.
-
Safety and Scale-up Considerations
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times. The 60% dispersion in mineral oil reduces its pyrophoric nature but requires careful handling. The quenching process is highly exothermic and must be performed slowly at low temperatures.
-
Methyl Iodide (MeI): Methyl iodide is a toxic, volatile, and carcinogenic substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Thermal Safety: Both the deprotonation with NaH and the subsequent quenching are exothermic. For scale-up, a reactor with reliable cooling capacity is essential. A reaction calorimetry study is recommended before proceeding to a pilot scale to fully understand the thermal hazards.
-
Work-up and Purification: On a larger scale, recrystallization is often preferred over chromatography for purification as it is more cost-effective and generates less waste. A thorough solvent screen should be performed to identify an optimal crystallization solvent system.
Conclusion
This application note provides a well-defined, two-step protocol for the synthesis of (2-Methyl-2H-indazol-7-yl)methanol. By leveraging a substrate-directed, regioselective N-methylation and a safe, efficient reduction, this pathway is highly suitable for scale-up. The detailed procedural instructions and discussion of the underlying chemical principles and safety considerations offer a comprehensive guide for drug development professionals, enabling the reliable production of this key pharmaceutical intermediate.
References
-
O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Pure and Applied Chemistry. Available at: [Link]
-
Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28227-28238. Available at: [Link]
-
University College Cork (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORA Open Access Research. Available at: [Link]
-
Wang, Y., et al. (2018). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Scientific Reports, 8(1), 1691. Available at: [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(15), 3215-3226. Available at: [Link]
-
Alam, M. S., & Keating, T. A. (2022). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 20(10), 2056-2060. Available at: [Link]
-
Srinivas, K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]
-
Periasamy, M., & Reddy, M. R. (2012). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Journal of Organic Chemistry, 77(12), 5438-5442. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved February 4, 2026, from [Link]
-
Zhang, Z., et al. (2023). Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 123-134. Available at: [Link]
-
Kawajiri, T., et al. (2022). Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. ChemRxiv. Available at: [Link]
-
Reddy, P. G., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229. Available at: [Link]
-
Kumar, A., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a947-a966. Available at: [Link]
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Application Notes and Protocols for the N-Methylation of 7-Substituted Indazoles
Abstract
The regioselective N-methylation of the indazole scaffold is a critical transformation in medicinal chemistry, as the pharmacological profile of N-alkylated indazoles is often contingent on the position of the alkyl group. This guide provides a comprehensive overview and detailed experimental protocols for the N-methylation of 7-substituted indazoles. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction, offering field-proven insights to enable researchers, scientists, and drug development professionals to achieve desired N1 or N2 methylation with high fidelity. The protocols herein are designed as self-validating systems, with explanations for each experimental choice to ensure reproducibility and scalability.
Introduction: The Significance of N-Methylated Indazoles and the Challenge of Regioselectivity
Indazoles are a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents.[1][2] The N-alkylation of the indazole ring system is a common strategy in drug design to modulate physicochemical properties and biological activity. However, the indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[3][4] The selective synthesis of either the N1- or N2-alkylated indazole is often a formidable challenge that can significantly impact product yield and purification efficiency.[1]
The regiochemical outcome of the N-methylation of 7-substituted indazoles is a delicate interplay of steric and electronic factors of the substituent at the 7-position, the choice of base, the solvent, and the methylating agent.[5] Understanding these factors is paramount to developing a robust and selective methylation protocol.
Mechanistic Insights: The Tug-of-War Between N1 and N2 Methylation
The regioselectivity of indazole alkylation is governed by a combination of thermodynamic and kinetic factors.[4][6] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamically favored isomer.[6] Conversely, the N2 lone pair is often more kinetically accessible, which can lead to the N2-alkylated product being favored under kinetic control.[4]
For 7-substituted indazoles, the nature of the substituent plays a pivotal role. Electron-withdrawing groups at the C7 position, such as nitro (-NO2) or carboxylate (-CO2Me), have been shown to confer excellent N2 regioselectivity.[1][5] This is attributed to the electronic influence of the substituent on the electron density of the indazole nitrogen atoms.
Furthermore, the choice of the base and cation can influence the regioselectivity through chelation effects. For instance, the coordination of a metal cation between the C7 substituent and the N2-atom can direct the alkylation to the N1 position.[7][8]
Caption: Factors influencing the regioselectivity of N-methylation of 7-substituted indazoles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective N-methylation of 7-substituted indazoles.
Protocol 1: N2-Selective Methylation of 7-Nitro-1H-indazole
This protocol is optimized for 7-substituted indazoles bearing an electron-withdrawing group, leading to high N2 regioselectivity.[9]
Materials:
-
7-Nitro-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-methyl-7-nitro-2H-indazole.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is sufficient to deprotonate the indazole.
-
Solvent (DMF): A polar aprotic solvent like DMF facilitates the SN2 reaction.
-
Temperature: Running the reaction at room temperature favors the kinetically controlled N2-alkylation.
Protocol 2: N1-Selective Methylation of a 7-Substituted Indazole using NaH in THF
This protocol is a general method that often favors the thermodynamically more stable N1-isomer, although for certain 7-substituted indazoles, careful optimization may be required.[1][5]
Materials:
-
7-Substituted-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 7-substituted-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Causality Behind Experimental Choices:
-
Base (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole.
-
Solvent (THF): An aprotic solvent that is compatible with NaH.
-
Inert Atmosphere: Necessary due to the reactivity of sodium hydride with moisture and oxygen.
Data Presentation: Regioselectivity of N-Methylation
The regioselectivity of the N-methylation is highly dependent on the substituent at the 7-position and the reaction conditions. The following table summarizes typical outcomes.
| 7-Substituent | Reaction Conditions | Major Isomer | N1:N2 Ratio | Reference(s) |
| -NO₂ | K₂CO₃, CH₃I, DMF, rt | N2 | >95:5 | [5] |
| -CO₂Me | K₂CO₃, CH₃I, DMF, rt | N2 | ≥96% N2 | [1][5] |
| -Br | NaH, CH₃I, THF, rt | N1 | Varies | [1][5] |
| -Alkyl | NaH, CH₃I, THF, rt | N1 | Varies | [1][5] |
Experimental Workflow Visualization
Caption: General experimental workflow for the N-methylation of 7-substituted indazoles.
Purification and Characterization
The separation of N1 and N2-methylated indazole isomers can often be achieved by silica gel column chromatography.[8] The polarity of the two isomers is typically different enough to allow for separation. In some cases, recrystallization from a suitable solvent system can also be an effective method for purification.[10]
The structural assignment of the N1 and N2 isomers can be unambiguously determined by ¹H NMR spectroscopy. The chemical shift of the proton at the C3 position is a key diagnostic feature. In 2-substituted-2H-indazoles, the H3 proton is typically deshielded and appears at a lower field compared to the corresponding 1-substituted-1H-indazole isomer.
Conclusion
The N-methylation of 7-substituted indazoles is a nuanced reaction where the regiochemical outcome can be steered by a judicious choice of reagents and reaction conditions. By understanding the underlying mechanistic principles of kinetic versus thermodynamic control and the influence of substituents, researchers can effectively synthesize the desired N-methylated indazole isomer with high selectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.
References
- Palmer, J. T., et al. (2008). The discovery of N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxamide (pazopanib), a novel and potent inhibitor of tumor growth and angiogenesis. Journal of medicinal chemistry, 51(23), 7263–7273.
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867–26879. Available from: [Link]
- Gembus, V., et al. (2010).
- Jaffari, G. A., & Elmore, D. T. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 346–350.
-
O'Donovan, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]
- Elguero, J., et al. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 642-645.
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7013-7019. Available from: [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
- Kumar, V., et al. (2016). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 57(35), 3961-3964.
-
Kumar, V., et al. (2016). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available from: [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]
- Wang, X., et al. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
- Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1868.
- BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
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In vitro biological assays for (2-Methyl-2H-indazol-7-yl)methanol derivatives
An In-Depth Guide to the In Vitro Biological Evaluation of (2-Methyl-2H-indazol-7-yl)methanol Derivatives
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology (e.g., Pazopanib, Axitinib).[1] Derivatives of this heterocyclic system are of significant interest due to their diverse biological activities, which include anti-proliferative, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The (2-Methyl-2H-indazol-7-yl)methanol series, in particular, represents a promising class of compounds for targeted therapeutic development.
This guide provides a comprehensive framework for the in vitro biological characterization of these derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causality behind experimental choices. The workflow proceeds from broad phenotypic screening to detailed mechanistic and target-based assays, ensuring a robust and self-validating data package for lead candidate selection.
Experimental Evaluation Workflow
A logical, tiered approach is essential for efficiently characterizing a new chemical series. This workflow ensures that resource-intensive mechanistic studies are performed only on compounds with demonstrated biological activity in initial screens.
Caption: Tiered workflow for evaluating indazole derivatives.
Foundational Assays: Assessing Antiproliferative Activity
The initial step is to determine whether the compounds exhibit cytotoxic or cytostatic effects on cancer cells. Tetrazolium reduction assays like MTT and XTT are industry-standard methods for this purpose.[4][5]
Causality: These assays measure the metabolic activity of a cell population.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (e.g., MTT) into a colored formazan product.[6] The amount of color produced is directly proportional to the number of living, metabolically active cells, providing a robust readout of cell viability.
Protocol 1: MTT Cell Proliferation Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Cancer cell line of interest (e.g., 4T1 breast cancer, A549 lung cancer).
-
Complete culture medium.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the (2-Methyl-2H-indazol-7-yl)methanol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]
-
Formazan Development: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Mix gently by pipetting and let stand for at least 4 hours at 37°C to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. Plotting viability against the logarithm of compound concentration and fitting the data to a four-parameter logistic curve will yield the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
| Derivative ID | Structure Modification | IC₅₀ on 4T1 Cells (µM) |
| Compound A | -H | 1.15 |
| Compound B | -Cl | 0.58 |
| Compound C | -OCH₃ | 0.23 |
Mechanistic Elucidation: Is the Cytotoxicity Mediated by Apoptosis?
Once a compound is confirmed to have antiproliferative activity, the next critical question is to determine the mechanism of cell death. Many successful anticancer agents, including indazole derivatives, function by inducing apoptosis (programmed cell death).[8][9]
Causality: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high, calcium-dependent affinity for PS, making fluorescently or luminescently tagged Annexin V an excellent probe for detecting early-stage apoptotic cells.[10]
Caption: Translocation of Phosphatidylserine (PS) during apoptosis.
Protocol 2: Real-Time Luminescent Annexin V Apoptosis Assay
This "add-and-read" protocol allows for kinetic monitoring of apoptosis without wash steps, providing richer temporal data.[11][12]
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega) or similar.[13]
-
White, clear-bottom 96-well assay plates suitable for luminescence.
-
Multimode plate reader capable of luminescence and fluorescence detection.
Procedure:
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in 50 µL of culture medium in a 96-well white-walled plate.[14]
-
Reagent Preparation: Prepare the 2X assay reagent according to the manufacturer's protocol. This typically involves combining the Annexin V-NanoBiT® substrates, a necrosis detection dye (for multiplexing), and CaCl₂.
-
Compound Preparation: Prepare 2X concentrations of the indazole derivatives in culture medium.
-
Assay Start: Simultaneously add 50 µL of the 2X compound solution and 50 µL of the 2X assay reagent to the appropriate wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-heated to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.
Data Interpretation: An increase in the luminescence signal over time in compound-treated wells compared to vehicle controls indicates the induction of apoptosis. The simultaneous measurement of fluorescence helps distinguish apoptosis from primary necrosis.
Target Identification & Pathway Analysis
Indazole derivatives are well-documented as kinase inhibitors.[8][15] Identifying the specific kinase(s) inhibited by the (2-Methyl-2H-indazol-7-yl)methanol derivatives is crucial for understanding their mechanism of action and for rational drug design.
A. In Vitro Kinase Inhibition Assays
Causality: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16] Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[15] The assay quantifies this phosphorylation event, often through the incorporation of radioactive ³²P-ATP or by using luminescence-based detection of the remaining ATP after the reaction.
Protocol 3: General Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Materials:
-
Purified recombinant kinase of interest (e.g., members of the MAPK family, receptor tyrosine kinases).
-
Specific peptide substrate for the kinase.
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.
-
Low-volume, white 384-well plates.
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the indazole derivative at various concentrations.
-
Initiate Reaction: Add an ATP solution at a concentration near the Km for the specific kinase to start the reaction.[17] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detect Remaining ATP: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of ATP remaining.
-
Measure Luminescence: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence with a plate reader.
Data Analysis: The luminescent signal is inversely proportional to kinase activity. A higher signal indicates more ATP remaining and thus stronger inhibition. Data are normalized to controls and IC₅₀ values are calculated.
| Kinase Target | Derivative C IC₅₀ (nM) |
| ERK2 | 15 |
| p38α | 250 |
| JNK1 | >10,000 |
B. Cellular Pathway Analysis via Western Blotting
Causality: To confirm that the direct kinase inhibition observed in vitro translates to a functional effect within a cellular context, Western blotting is employed. This technique measures the levels of specific proteins, including their phosphorylation status.[18] If a compound inhibits an upstream kinase (e.g., MEK), a decrease in the phosphorylation of its downstream substrate (e.g., ERK) should be observed.[19][20]
Caption: The MAPK/ERK pathway, a common target in cancer.
Protocol 4: Western Blot for Phospho-ERK
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with the indazole derivative for a short period (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager or X-ray film.[22]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.[22]
Data Interpretation: A dose-dependent decrease in the p-ERK signal (normalized to total ERK) in compound-treated samples compared to the vehicle control confirms that the compound engages and inhibits the MAPK pathway within the cell.
Assay Validation and Trustworthiness
For any in vitro assay, robust validation is paramount to ensure the data are reliable and reproducible.[23][24]
-
Positive and Negative Controls: Every assay plate must include appropriate controls. For kinase assays, a known inhibitor (e.g., Staurosporine) serves as a positive control. For cellular assays, a vehicle-only (e.g., DMSO) well is the negative control.
-
Z'-Factor: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z' > 0.5 indicates an excellent, robust assay.[25]
-
Reproducibility: Key experiments, especially IC₅₀ determinations, should be repeated (n=3) to ensure the results are consistent.
-
Orthogonal Assays: Confirming a result with a different assay that measures a similar endpoint adds confidence. For example, confirming apoptosis with a Caspase-Glo assay in addition to the Annexin V assay.
Conclusion
This guide outlines a systematic, multi-tiered strategy for the in vitro biological characterization of (2-Methyl-2H-indazol-7-yl)methanol derivatives. By progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can efficiently identify potent compounds, elucidate their mechanism of action, and build a comprehensive data package to support their advancement into further preclinical development. The emphasis on understanding the causality behind each protocol and ensuring rigorous validation underpins a scientifically sound approach to drug discovery.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link][2][9]
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link][8]
-
Reyes-Vivas, H., Ledesma-Soto, Y., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. Available at: [Link][1]
-
Charles River. (n.d.). Cell-Based Bioassays for Biologics. Charles River. Available at: [Link][23]
-
Visikol. (2023). The Importance of In Vitro Assays. Visikol. Available at: [Link][24]
-
Navarrete-Vázquez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link][26]
-
Smalley, K.S.M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. Available at: [Link][22]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link][27]
-
Tilaoui, M., et al. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. PubMed. Available at: [Link][25]
-
Juhasz, A.L., Basta, N.T., & Smith, E. (2013). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. PubMed. Available at: [Link][28]
-
AACR Journals. (2025). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR. Available at: [Link][16]
-
O'Brien, M.A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. National Institutes of Health. Available at: [Link][10]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][7]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate. Available at: [Link][3]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. Available at: [Link][18]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link][17]
-
Jones, C.A., & Borkovich, K.A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Institutes of Health. Available at: [Link][20]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link][15]
-
Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Available at: [Link][12]
-
Osorio-Echavarría, J., et al. (2024). Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. MDPI. Available at: [Link][14]
-
Allschoolabs. (n.d.). (2-methyl-2H-indazol-7-yl)methanol. Allschoolabs. Available at: [Link][29]
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- 29. allschoolabs.com [allschoolabs.com]
Application Note & Protocols for the Crystallization of (2-Methyl-2H-indazol-7-yl)methanol
Abstract
This document provides a comprehensive guide to developing robust crystallization processes for the pharmaceutical intermediate, (2-Methyl-2H-indazol-7-yl)methanol. The control of crystalline form is paramount in drug development, influencing critical parameters such as solubility, stability, and bioavailability. This guide details various crystallization techniques, including cooling, anti-solvent, and evaporation methods, providing both theoretical understanding and actionable protocols. Furthermore, it outlines essential analytical techniques for the characterization of crystalline forms, ensuring process control and final product quality. This document is intended for researchers, scientists, and drug development professionals seeking to establish and optimize the crystallization of this and structurally related compounds.
Introduction: The Criticality of Crystallization in Pharmaceutical Development
Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry. For an active pharmaceutical ingredient (API) or a key intermediate like (2-Methyl-2H-indazol-7-yl)methanol, the solid-state properties are not mere curiosities but critical attributes that dictate the ultimate performance and safety of the final drug product. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications.[1][2][3] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Stability: Influencing shelf-life and degradation pathways.
-
Mechanical Properties: Impacting manufacturability, such as powder flow and compaction.
Therefore, the deliberate and controlled crystallization of (2-Methyl-2H-indazol-7-yl)methanol is a critical step to ensure the consistent production of a desired solid form with optimal properties. This application note provides a foundational framework for developing and validating crystallization protocols for this specific molecule.
Physicochemical Properties of (2-Methyl-2H-indazol-7-yl)methanol
A thorough understanding of the physicochemical properties of (2-Methyl-2H-indazol-7-yl)methanol is the cornerstone of designing effective crystallization strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Topological Polar Surface Area | 38 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
The presence of a hydroxyl group and nitrogen atoms in the indazole ring suggests the potential for hydrogen bonding, which will significantly influence its solubility in various solvents. A preliminary solvent screen is the first practical step in any crystallization development.
Foundational Crystallization Strategies
The selection of a crystallization method is contingent on the solubility profile of the compound and the desired outcome (e.g., crystal size, morphology, and polymorphic form). The three primary strategies explored in this guide are cooling crystallization, anti-solvent crystallization, and evaporation crystallization.
Workflow for Crystallization Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate crystallization technique.
Caption: Decision workflow for selecting a suitable crystallization method.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.
Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization as the solubility decreases.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility screening, choose a solvent in which (2-Methyl-2H-indazol-7-yl)methanol has high solubility at elevated temperatures and low solubility at room temperature or below. Common candidates include alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone).
-
Dissolution: In a jacketed glass reactor, dissolve a known mass of (2-Methyl-2H-indazol-7-yl)methanol in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with gentle agitation until a clear solution is obtained. Ensure all solid material is dissolved.
-
Controlled Cooling: Program the circulator to cool the solution at a slow, controlled rate (e.g., 5-10 °C/hour). The optimal cooling rate will need to be determined experimentally to control crystal size and morphology.
-
Nucleation and Growth: As the solution cools, it will become supersaturated, and nucleation will occur. Continued slow cooling allows for the growth of crystals.
-
Isolation: Once the target temperature is reached (e.g., 0-5 °C), hold for a period to maximize yield. Isolate the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature that will not induce any phase changes.
Protocol 2: Anti-Solvent Crystallization
This method is suitable when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.
Principle: An anti-solvent is added to a solution of the compound, reducing the overall solubility of the solute and inducing crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a solvent in which (2-Methyl-2H-indazol-7-yl)methanol is readily soluble (the "solvent") and a miscible solvent in which it is poorly soluble (the "anti-solvent"). A common example is dissolving in a polar solvent like DMSO or DMF and using water as an anti-solvent.
-
Dissolution: Dissolve the compound in the minimum amount of the "solvent" at a constant temperature (e.g., room temperature).
-
Controlled Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution with constant agitation. The rate of addition is a critical parameter to control crystal size; slower addition rates generally lead to larger crystals.
-
Crystallization and Maturation: As the anti-solvent is added, the solution will become turbid, indicating the onset of crystallization. Continue the addition until a sufficient amount of precipitate is formed. Allow the slurry to stir for a period to allow for crystal growth and equilibration.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture from the mother liquor for washing.
Protocol 3: Evaporation Crystallization
This technique is useful for obtaining high-quality single crystals for structural analysis, although it can be less scalable.
Principle: The solvent is slowly evaporated from a solution, increasing the concentration of the solute until it exceeds the solubility limit and crystallization occurs.[5]
Step-by-Step Methodology:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.
-
Preparation of Solution: Prepare a solution that is near saturation at room temperature. Filter the solution to remove any particulate matter.
-
Slow Evaporation: Place the solution in a clean vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent.[5]
-
Crystal Growth: Place the vessel in a vibration-free environment. Over time, as the solvent evaporates, crystals will form.
-
Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble. Dry the crystals.
Characterization of Crystalline Forms
Once crystals are obtained, it is imperative to characterize their solid-state properties to identify the polymorphic form and assess purity.
Logical Flow for Crystal Characterization
Caption: Workflow for the characterization of crystalline material.
X-Ray Powder Diffraction (XRPD)
Purpose: XRPD is a primary technique for identifying the crystalline form of a material.[6] Each crystalline form has a unique diffraction pattern, acting as a "fingerprint".[6] It can distinguish between different polymorphs and between crystalline and amorphous material.[6][7]
Protocol:
-
Gently grind a small, representative sample of the crystals to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using a copper X-ray source.
-
Compare the resulting diffractogram to those of known forms or reference standards.
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine melting points, detect polymorphic transitions, and assess purity.[8][9]
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan (hermetically or with a pinhole, depending on the experiment).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization or degradation).
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature.[10] It is primarily used to quantify the amount of residual solvent or water in a sample, identifying solvates or hydrates.[10][11][12]
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analyze the TGA curve for any mass loss steps. The temperature at which mass loss occurs can indicate the type of solvent, and the percentage of mass loss quantifies its amount.[13]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. | Increase concentration, use a better anti-solvent, or allow for more solvent evaporation. |
| Presence of impurities inhibiting nucleation. | Purify the starting material further. | |
| Oil Formation | Supersaturation is too high, leading to liquid-liquid phase separation. | Decrease the cooling rate, add the anti-solvent more slowly, or use a more dilute solution. |
| Small, Needle-like Crystals | Rapid nucleation and growth. | Decrease the cooling rate, reduce the rate of anti-solvent addition, or decrease the level of supersaturation. |
| Inconsistent Polymorphic Form | Variations in crystallization parameters (temperature, agitation, solvent purity). | Implement strict process controls. Seed the solution with the desired polymorph. |
Conclusion
The successful crystallization of (2-Methyl-2H-indazol-7-yl)methanol is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By carefully selecting the appropriate crystallization technique and meticulously controlling the process parameters, it is possible to consistently produce a crystalline form with the desired physical and chemical properties. The analytical techniques of XRPD, DSC, and TGA are indispensable tools for the characterization and control of the solid form. The protocols and workflows presented in this application note provide a robust starting point for the development of a scalable and reproducible crystallization process, ultimately contributing to the quality and consistency of the final pharmaceutical product.
References
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) Polymorphism in Pharmaceutical Compounds - ResearchGate. Available at: [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. Available at: [Link]
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals - TA Instruments. Available at: [Link]
-
Thermogravimetric Analysis - Improved Pharma. Available at: [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications - ResolveMass. Available at: [Link]
-
The advantages of solid form analysis with XRPD - Malvern Panalytical. Available at: [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights - ResolveMass. Available at: [Link]
-
Guide for crystallization - University of Geneva. Available at: [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Available at: [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. Available at: [Link]
-
X-Ray Powder Diffraction in Solid Form Screening and Selection - American Pharmaceutical Review. Available at: [Link]
-
X-ray Powder Diffraction (XRPD) - Improved Pharma. Available at: [Link]
-
Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC - PubMed Central. Available at: [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis - ResolveMass. Available at: [Link]
Sources
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- 6. improvedpharma.com [improvedpharma.com]
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- 8. quercus.be [quercus.be]
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- 10. improvedpharma.com [improvedpharma.com]
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- 12. resolvemass.ca [resolvemass.ca]
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Application Notes and Protocols for the Reaction of (2-Methyl-2H-indazol-7-yl)methanol with Electrophiles
Introduction
(2-Methyl-2H-indazol-7-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the 7-hydroxymethyl group provides a crucial handle for further molecular elaboration and the introduction of diverse functionalities. Understanding the reactivity of this primary alcohol with various electrophiles is paramount for its effective utilization in synthetic campaigns.
This comprehensive guide provides detailed application notes and validated protocols for the reaction of (2-Methyl-2H-indazol-7-yl)methanol with a range of common electrophiles. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and troubleshooting. The protocols provided are designed to be robust and reproducible, serving as a valuable resource for researchers in drug discovery, chemical biology, and organic synthesis.
Chemical Reactivity and Mechanistic Considerations
The primary alcohol functionality of (2-Methyl-2H-indazol-7-yl)methanol is a nucleophilic site, readily reacting with a variety of electrophilic reagents. The general reaction scheme involves the attack of the hydroxyl oxygen on the electron-deficient center of the electrophile. The reactivity can be influenced by the steric and electronic properties of both the indazole core and the electrophile, as well as the reaction conditions.
Key classes of electrophilic reactions for (2-Methyl-2H-indazol-7-yl)methanol include:
-
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.
-
Etherification: Formation of ethers through Williamson ether synthesis or other methods.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonate esters, which are excellent leaving groups.
-
Mitsunobu Reaction: A versatile method for the conversion of the alcohol to a wide range of functional groups with inversion of stereochemistry (though not applicable to this achiral substrate, it is a powerful tool for introducing diverse functionalities).
The indazole ring itself contains nucleophilic nitrogen atoms. However, under the conditions typically employed for reacting with the primary alcohol, the N-2 position is already methylated, and the N-1 position is sterically hindered and less nucleophilic. Therefore, selective reaction at the hydroxyl group can generally be achieved. For certain highly reactive electrophiles or under forcing conditions, competitive reaction at the indazole nitrogen is a possibility that should be considered and can be mitigated by appropriate choice of reagents and reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point for the derivatization of (2-Methyl-2H-indazol-7-yl)methanol. Optimization of reaction parameters may be necessary for specific substrates and scales.
Esterification via Acyl Chloride
This protocol describes a general procedure for the synthesis of an ester derivative of (2-Methyl-2H-indazol-7-yl)methanol using an acyl chloride in the presence of a base.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Methyl-2H-indazol-7-yl)methanol Synthesis Yield
Welcome to the comprehensive technical support guide for the synthesis of (2-Methyl-2H-indazol-7-yl)methanol. This resource is specifically curated for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of this valuable intermediate.
Introduction
The successful synthesis of (2-Methyl-2H-indazol-7-yl)methanol is a critical step in the development of numerous pharmacologically active molecules. Achieving high yields and purity is paramount for the efficiency and success of subsequent reactions. This guide provides a deep dive into the practical aspects of the synthesis, drawing from established chemical principles and extensive laboratory experience to address the challenges you may encounter.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is formatted in a question-and-answer style to directly address specific experimental challenges. Each entry details the potential causes of an issue and provides a systematic approach to its resolution.
Issue 1: Consistently Low Yield of (2-Methyl-2H-indazol-7-yl)methanol
Question: My overall yield for the synthesis of (2-Methyl-2H-indazol-7-yl)methanol is significantly lower than anticipated. What are the most probable causes, and how can I improve the efficiency of the reaction?
Answer: Low overall yield is a frequent challenge and can often be attributed to incomplete reactions, suboptimal conditions, or product degradation at various stages. A step-by-step analysis of the synthetic route is crucial for pinpointing the source of yield loss.
-
Inefficient N-Methylation of 7-Nitroindazole: The initial methylation of 7-nitroindazole is a pivotal step that dictates the maximum achievable yield.
-
Causality: The regioselectivity of methylation is a key factor. While N-methylation of indazoles can lead to a mixture of N1 and N2 isomers, the desired 2-methyl-7-nitro-2H-indazole is one of the primary products.[1] Incomplete conversion of the starting material will inevitably lead to a lower final yield. The choice of methylating agent, base, and solvent system plays a critical role in driving the reaction to completion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) to meticulously track the consumption of 7-nitroindazole. The reaction should only be quenched upon the complete disappearance of the starting material spot.
-
Reagent Quality: Ensure that all reagents, particularly the solvent (e.g., DMF or acetonitrile), are anhydrous. The presence of water can lead to unwanted side reactions and decrease the efficacy of the base.
-
Temperature Optimization: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, excessive heat should be avoided to minimize the formation of byproducts.
-
-
-
Incomplete Reduction of the Nitro Group: The transformation of the nitro group to an amine is another critical step where yield can be compromised.
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for this reduction.[2][3] However, the efficiency of this step is highly dependent on the catalyst's activity and the reaction conditions.
-
Troubleshooting Protocol:
-
Catalyst Activity: Use fresh, high-quality Pd/C catalyst. An aged or poisoned catalyst will result in an incomplete reduction.
-
Hydrogen Source: Ensure a consistent and sufficient supply of hydrogen. For small-scale reactions, a hydrogen balloon may suffice, but for larger scales, a hydrogenation apparatus that allows for pressure control is recommended.
-
Solvent Selection: Methanol or ethanol are commonly employed as solvents for this reaction and generally provide good results.
-
-
-
Suboptimal Diazotization and Hydrolysis: The conversion of the 7-aminoindazole to the final methanol product via a diazonium salt is a sensitive but crucial transformation.
-
Causality: The diazotization reaction, which involves the treatment of a primary aromatic amine with nitrous acid, is highly temperature-sensitive.[4][5] The intermediate diazonium salt is unstable at higher temperatures and can decompose, leading to a significant reduction in yield.[6]
-
Troubleshooting Protocol:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. An ice-salt bath is highly recommended for this purpose.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amine to prevent localized overheating.
-
Controlled Quenching: The subsequent hydrolysis of the diazonium salt by heating should be performed with care to manage the evolution of nitrogen gas and prevent vigorous foaming.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My NMR and LC-MS analyses of the final product indicate the presence of persistent impurities. What are the likely side products, and what strategies can I employ to minimize their formation?
Answer: The presence of impurities is often a result of side reactions or incomplete purification. Identifying the nature of the impurity is the first step toward eliminating it.
-
Isomeric Impurities: A common impurity is the N1-methylated isomer of the indazole core.
-
Causality: The methylation of 7-nitroindazole can occur at both the N1 and N2 positions, leading to a mixture of regioisomers.[1] While the 2H-indazole is often the desired product, the formation of the 1H-indazole isomer can be a significant side reaction.[7]
-
Minimization Strategy:
-
Chromatographic Separation: Meticulous column chromatography is essential after the methylation step to separate the desired N2-isomer from the N1-isomer. A gradient elution using a solvent system such as ethyl acetate and hexanes is typically effective.
-
Reaction Condition Tuning: In some cases, adjusting the reaction temperature or the base used during methylation can influence the regioselectivity of the reaction.
-
-
-
Residual Starting Materials or Intermediates: The presence of unreacted starting materials or intermediates in the final product is a clear indication of incomplete reactions in the preceding steps.
-
Minimization Strategy:
-
Rigorous Reaction Monitoring: As emphasized previously, diligent monitoring of each reaction step by TLC or LC-MS is crucial to ensure complete conversion before proceeding.
-
Purification at Each Stage: It is highly recommended to purify the product of each synthetic step before moving on to the next. Carrying forward crude material with significant impurities will complicate the purification of the final product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable expected overall yield for this synthesis?
A1: For a multi-step synthesis of this nature, an overall yield in the range of 30-50% is considered good. Individual step yields should ideally be in the 70-90% range.
Q2: Are there alternative reducing agents for the nitro group reduction?
A2: Yes, while catalytic hydrogenation is often preferred for its clean reaction profile, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective. However, these methods often require a more involved workup procedure to remove metal salts.
Q3: What are the primary safety concerns associated with this synthesis?
A3: Several reagents used in this synthesis require careful handling. Methylating agents like dimethyl sulfate are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium nitrite is a strong oxidizing agent and is toxic. Hydrogen gas is highly flammable and should be used in a well-ventilated area away from any ignition sources.
Q4: How can I definitively confirm the structure and purity of my final product?
A4: A combination of analytical techniques is essential for the characterization of (2-Methyl-2H-indazol-7-yl)methanol.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the methylation.
-
LC-MS: To determine the molecular weight and assess the purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: To compare with literature values as an indicator of purity.
Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Key Steps
| Step | Key Reagents and Solvents | Temperature (°C) | Typical Reaction Time (hours) | Anticipated Yield (%) |
| N-Methylation | 7-Nitroindazole, Methyl Iodide, K₂CO₃, Acetonitrile | 25-40 | 4-8 | 70-85 |
| Nitro Reduction | 2-Methyl-7-nitro-2H-indazole, 10% Pd/C, H₂ (balloon), Methanol | 25 | 2-4 | 80-95 |
| Diazotization & Hydrolysis | 2-Methyl-2H-indazol-7-amine, NaNO₂, H₂SO₄/H₂O | 0-5 then 80-90 | 1-2 | 60-75 |
Visualizing the Synthetic Workflow
Caption: Key stages in the synthesis of (2-Methyl-2H-indazol-7-yl)methanol.
References
-
ResearchGate. Optimization for synthesis of 2H-indazole. Available at: [Link]
-
MDPI. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available at: [Link]
-
National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
PubMed. 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition. Available at: [Link]
-
SpringerLink. Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Available at: [Link]
-
Ingenta Connect. Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Available at: [Link]
-
PubMed. 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole? Available at: [Link]
-
Taylor & Francis Online. 7-Nitroindazole – Knowledge and References. Available at: [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Wikipedia. 7-Nitroindazole. Available at: [Link]
-
ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link]
-
BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]
-
PubMed. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Available at: [Link]
-
PubMed. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Available at: [Link]
-
Online Chemistry notes. Diazotization reaction: Mechanism and Uses. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
PubMed. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link]
-
Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Available at: [Link]
-
PubMed. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-METHYL-2H-INDAZOL-7-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Impurity Profiling of (2-Methyl-2H-indazol-7-yl)methanol
Executive Summary & Core Chemistry
(2-Methyl-2H-indazol-7-yl)methanol is a critical bicyclic heteroaromatic intermediate, often utilized as a scaffold in the development of kinase inhibitors (e.g., VEGFR inhibitors). The synthesis typically proceeds via the methylation of a 7-substituted indazole precursor followed by reduction , or vice versa.
The primary technical challenge in this synthesis is the ambident nucleophilicity of the indazole ring. The nitrogen atoms at positions 1 (N1) and 2 (N2) compete for the electrophile. While N1-alkylation is generally thermodynamically favored (yielding the 1H-indazole), the target molecule requires the kinetic N2-isomer (2H-indazole). A failure to control this selectivity results in the formation of the difficult-to-separate regioisomer (1-Methyl-1H-indazol-7-yl)methanol , which is the primary impurity discussed in this guide.
Critical Troubleshooting: The N1 vs. N2 Regioselectivity Challenge
Issue: High levels of the N1-isomer impurity.
Symptom: LC-MS shows two peaks with identical mass (
Root Cause Analysis
The indazole N1 position is sterically crowded by the substituent at C7 (the hydroxymethyl or ester group). However, N1 is often more nucleophilic in basic conditions due to the stability of the resulting aromatic system.
-
Pathway A (Standard Alkylation): Using MeI and simple bases (e.g.,
) often leads to mixtures favoring N1 or low selectivity (e.g., 1:1 to 2:1 ratios). -
Pathway B (Chelation Control): If the C7-substituent is an ester (e.g., methyl indazole-7-carboxylate), metal cations (like
or ) can chelate between the carbonyl oxygen and N1, directing the methyl group to N1 despite steric hindrance.
Protocol Optimization for N2 Selectivity
To maximize the yield of the 2-Methyl isomer and minimize the N1 side product, follow these modifications:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanistic Rationale |
| Electrophile | Methyl Iodide (MeI) | Trimethyloxonium tetrafluoroborate ( | Hard alkylating agents or imidates favor the kinetic N2 product over the thermodynamic N1 product. |
| Solvent | DMF or THF | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Non-polar or moderately polar solvents destabilize the transition state leading to the thermodynamic N1 product. |
| Base | No Base (with Meerwein salt) or Mild Organic Base | Avoiding strong metal cations prevents chelation-directed N1 alkylation. |
Technical Insight: The use of Methyl 2,2,2-trichloroacetimidate has been reported to boost N2 selectivity to >90% in similar indazole systems by leveraging electronic effects and avoiding the "salt effect" of alkali metals [1].
Troubleshooting Guide: Reduction & Side Products
Issue: Incomplete Reduction or Over-Reduction
Context: Converting Methyl 2-methyl-2H-indazole-7-carboxylate to the target alcohol.
Side Product A: Indazole-7-carbaldehyde (Aldehyde Intermediate)
-
Detection: Distinct carbonyl peak in IR (~1690 cm⁻¹) and aldehyde proton in
NMR (~10 ppm). -
Cause: Insufficient reducing agent equivalents, low reaction temperature, or premature quenching.
-
Solution: Ensure >2.5 equivalents of reducing agent. Monitor reaction via TLC (Aldehydes stain distinctly with DNP).
Side Product B: Quaternary Ammonium Salts (Over-Methylation)
-
Detection: Highly polar spot on TLC (baseline); Mass spec shows
peaks corresponding to dimethylated species. -
Cause: Presence of excess methylating agent during the alkylation step, or "one-pot" procedures where reduction is attempted without removing excess alkyl halide.
-
Solution: Rigorous quenching of the methylation reaction (e.g., with aqueous amine) before workup.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the divergent pathways leading to the target molecule versus the primary regio-impurity.
Caption: Divergent synthesis pathways showing the origin of the critical N1-regioisomer and reduction byproducts.
Analytical Reference Data
Use the following data to validate your product and identify impurities.
| Compound | TLC Behavior (Hex/EtOAc 1:1) | |
| Target (N2-Isomer) | N-Me: | Lower Rf (More Polar) than N1 |
| Impurity (N1-Isomer) | N-Me: | Higher Rf (Less Polar) |
| Aldehyde Intermediate | CHO: | Distinctly different Rf |
Note on Separation: The N1 and N2 ester intermediates often have a larger
Frequently Asked Questions (FAQs)
Q: Can I methylate the alcohol directly instead of the ester? A: This is not recommended. Methylating (1H-indazol-7-yl)methanol directly will lead to O-methylation (ether formation) competing with N-methylation, creating a complex mixture of O-methyl, N1-methyl, and N2-methyl products. The ester group protects the oxygen functionality during the methylation step.
Q: Why is the N1 isomer forming even when I use steric bulk at C7?
A: While the C7 substituent provides steric hindrance, electronic factors (lone pair repulsion) and chelation can override this. If you are using a metal carbonate base (
Q: How do I remove the quaternary ammonium salt impurity? A: These salts are highly polar and water-soluble. An aqueous workup (washing the organic layer with water or brine) is usually sufficient to remove them. If they persist, a short filtration through a silica plug (eluting with DCM) will retain the charged salts at the baseline.
References
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Academia.edu. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (PMC). Available at: [Link]
-
Regioselective alkylation of a versatile indazole. National Institutes of Health (PMC). Available at: [Link]
Technical Support Center: Purification of (2-Methyl-2H-indazol-7-yl)methanol
Welcome to the technical support center for the purification of (2-Methyl-2H-indazol-7-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common but critical challenge of isolating the desired N2-methyl indazole isomer from its N1-methyl counterpart and other potential impurities. The following content is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when synthesizing (2-Methyl-2H-indazol-7-yl)methanol?
The most significant and challenging impurity is the regioisomeric N1-alkylated product, (1-Methyl-1H-indazol-7-yl)methanol . During the N-alkylation of the parent 1H-indazole scaffold, the reaction can occur at either of the two nitrogen atoms. The ratio of these isomers is highly dependent on the reaction conditions.
-
N2-Isomer (Desired Product): (2-Methyl-2H-indazol-7-yl)methanol
-
N1-Isomer (Primary Impurity): (1-Methyl-1H-indazol-7-yl)methanol
The formation of these isomers is a well-documented challenge in indazole chemistry. Standard SN2 alkylation conditions often yield mixtures of both N1 and N2 products, necessitating downstream purification.[1]
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Q2: Why is it often difficult to separate the N1 and N2 indazole isomers?
N1 and N2 regioisomers have the same molecular weight and formula, and their physical properties, such as polarity and boiling point, can be very similar. This makes separation by standard techniques like distillation or simple extraction challenging. The key to separation lies in exploiting the subtle differences in their molecular geometry and dipole moment, which influence their interaction with stationary phases in chromatography or their solubility in specific solvent systems during crystallization.[2][3]
Q3: What analytical techniques are best for identifying and quantifying the isomeric ratio?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools.
-
¹H NMR Spectroscopy: This is the most definitive method for structural assignment. The chemical shifts of the protons on the indazole ring and the N-methyl group are distinct for each isomer. Specifically, the correlation between the N-CH₂ protons and the C7a carbon in an HMBC experiment can unambiguously confirm the substitution pattern.[4]
-
HPLC: A well-developed HPLC method provides rapid and accurate quantification of the isomeric ratio (e.g., 95:5 N2:N1). It is the primary tool for monitoring purification efficiency. A C18 column is often a good starting point for method development.[5][6]
| Table 1: Comparative Analytical Data for Isomer Identification | |||
| Isomer | Key ¹H NMR Shift (N-CH₃) | Key ¹H NMR Shift (H-3) | Relative Polarity |
| (2-Methyl-2H-indazol-7-yl)methanol | ~4.2 ppm (s, 3H) | ~8.1 ppm (s, 1H) | More Polar |
| (1-Methyl-1H-indazol-7-yl)methanol | ~4.0 ppm (s, 3H) | ~7.9 ppm (s, 1H) | Less Polar |
| Note: Exact chemical shifts are solvent-dependent. Data is illustrative based on typical observations for N-alkylated indazoles.[7][8] |
Troubleshooting Guide
Problem 1: My HPLC analysis shows poor or no separation between the two isomers.
Cause: The mobile phase composition or the stationary phase is not providing sufficient selectivity to resolve the isomers. Their similar polarities require an optimized method to exploit subtle structural differences.
Solution:
-
Adjust Mobile Phase Polarity (Isocratic Elution): If using a reverse-phase (C18) column with a methanol/water or acetonitrile/water mobile phase, systematically vary the ratio. Start at 50:50 and adjust the organic component by ±5% increments. Sometimes a small change is all that is needed.
-
Introduce a Gradient: A shallow gradient can often improve the resolution of closely eluting peaks. For example, start with 30% acetonitrile in water and ramp to 70% over 20 minutes.
-
Change the Organic Modifier: If acetonitrile isn't working, try methanol, or vice-versa. The different solvent-solute interactions can significantly alter selectivity.
-
Consider an Alternative Stationary Phase: If a standard C18 column fails, a phenyl-hexyl or a polar-embedded phase may offer different selectivity through π-π or hydrogen bonding interactions, respectively.[9]
Problem 2: During flash column chromatography, the isomers are co-eluting.
Cause: The chosen solvent system for column chromatography lacks the necessary resolving power. This is the most common issue in preparative separation.
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough solvent screen using TLC. Test various binary solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and ternary systems (e.g., ethyl acetate/hexanes/triethylamine). The goal is to find a system that gives a clear separation (ΔRf > 0.1) between the two isomer spots.
-
Decrease the Polarity: Isomers that are difficult to separate often require a less polar mobile phase than what is typical for other compounds. A less polar eluent will spend more time interacting with the silica gel, amplifying small differences in polarity between the isomers and improving separation.
-
Use a High-Performance Column: If possible, use a high-resolution silica cartridge. The smaller, more uniform particle size provides a greater number of theoretical plates, leading to sharper peaks and better resolution.
-
Load the Sample Correctly: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to a much tighter band at the start of the column, which is critical for resolving closely eluting compounds.
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} caption { label = "Fig 2: Decision workflow for purifying isomeric indazoles."; fontsize = 10; fontname = "Arial"; } enddot Fig 2: Decision workflow for purifying isomeric indazoles.
Problem 3: My recrystallization attempt resulted in low recovery or no improvement in purity.
Cause: The chosen solvent system is either too good (product is too soluble) or too poor (product and impurity crash out together). Successful recrystallization relies on a significant solubility difference between the desired product and the impurity at different temperatures.
Solution:
-
Systematic Solvent Screening: Use small vials with a few milligrams of your impure material. Test single solvents (e.g., isopropanol, ethyl acetate, toluene) and binary solvent systems (e.g., acetone/water, ethanol/heptane). A good solvent system is one where your compound is sparingly soluble at room temperature but fully soluble when hot.
-
Utilize Mixed Solvent Systems: A powerful technique is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly. This method allows for fine-tuning of the solubility to selectively crystallize the major component. A patent for separating substituted indazole isomers specifically highlights the use of mixed solvents like acetone/water or ethanol/water for this purpose.[7]
-
Ensure Slow Cooling: Crashing the product out of solution by placing it directly in an ice bath will trap impurities. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator or freezer. Slow crystal growth is key to high purity.
Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
This protocol assumes a crude mixture containing both N1 and N2 isomers.
1. Analytical Method Development (TLC): a. Prepare a stock solution of your crude material (~10 mg/mL in dichloromethane). b. On a silica gel TLC plate, spot the material. c. Develop the plate in a chamber with a starting solvent system of 30% Ethyl Acetate in Hexanes. d. Visualize under UV light (254 nm). e. Objective: Achieve baseline separation of the two main spots. The more polar N2-isomer will have a lower Rf value. Adjust the Ethyl Acetate concentration until the desired N2-isomer has an Rf of ~0.2-0.3.
2. Column Preparation and Sample Loading: a. Select a silica gel cartridge size appropriate for your sample amount (e.g., a 40g column for 0.4-2g of crude material). b. Dissolve the crude material (~1g) in a minimal amount of dichloromethane. Add ~3g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. c. Load this dry powder onto the column.
3. Chromatographic Run: a. Equilibrate the column with 100% Hexanes (2 column volumes). b. Run a linear gradient based on your TLC results. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes over 15 column volumes. c. Monitor the elution using the system's UV detector. The less polar N1-isomer will elute first, followed by the desired N2-isomer. d. Collect fractions based on the observed peaks.
4. Analysis and Product Isolation: a. Analyze key fractions by TLC or HPLC to identify those containing the pure N2-isomer (>99% purity). b. Combine the pure fractions and concentrate under reduced pressure to yield (2-Methyl-2H-indazol-7-yl)methanol as a solid.
| Table 2: Starting Parameters for Purification Methods | ||
| Method | Parameter | Rationale & Expert Tip |
| Flash Chromatography | Stationary Phase: Silica Gel | The hydroxyl group and indazole nitrogens provide sufficient polarity for interaction with silica. |
| Mobile Phase: Ethyl Acetate / Hexanes Gradient | A gradient provides the best balance of resolution and run time. Start with low polarity to elute the N1-isomer, then ramp up to elute the desired N2-product. | |
| Recrystallization | Solvent System: Isopropanol (IPA) or Acetone/Water | The polarity difference between the isomers, though slight, can lead to differential solubility. IPA is a good starting point. Acetone/water allows for fine-tuning solubility to favor crystallization of one isomer.[7] |
References
- Method for separating and purifying substituted indazole isomers. (CN101948433A).
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link]
-
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021-04-08). PMC - NIH. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024-11-07). Rotachrom Technologies. [Link]
-
Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024-02-20). PMC - NIH. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 3. asianpubs.org [asianpubs.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Improving regioselectivity in 2-methyl-2H-indazole synthesis
Technical Support Center: Regioselective Synthesis of 2-Methyl-2H-Indazole
Executive Summary: The N1 vs. N2 Challenge
The synthesis of 2-substituted indazoles is historically plagued by poor regioselectivity.[1] The indazole scaffold possesses two nucleophilic nitrogen atoms:
-
N1 (Pyrrole-like): Thermodynamically favored. Alkylation here preserves the benzenoid aromaticity of the fused ring.
-
N2 (Pyridine-like): Kinetically favored.[1] Alkylation here results in a quinonoid-like structure, which is generally less stable but often more desirable for specific biological targets (e.g., Pazopanib).
Core Directive: To achieve high N2 selectivity, you must bypass the thermodynamic well of N1-alkylation by utilizing kinetic control (Meerwein salts) or thermodynamic rearrangement (Orthoesters).
Troubleshooting Guide (Q&A)
Q1: I am using Methyl Iodide (MeI) and
-
Correction: Switch to acid-catalyzed conditions or Meerwein’s reagent (see Protocol B).
Q2: I have a mixture of N1 and N2 isomers. How do I identify and separate them on Silica Gel? A:
-
Identification: N2-methyl indazoles generally have a higher dipole moment (~3.4 D) compared to N1-methyl indazoles (~1.5 D).
-
Elution Order: On normal phase silica gel, the N1 isomer (less polar) elutes first (higher
), while the N2 isomer (more polar) elutes second (lower ). -
Visual Cue: If you see two spots by TLC, the lower spot is likely your desired N2 product.
Q3: My yield with Trimethyloxonium tetrafluoroborate (
-
Troubleshooting:
-
Ensure the reagent is free-flowing white crystals, not clumped/gray.
-
Use strictly anhydrous DCM.
-
Run the reaction under an inert atmosphere (
or Ar). -
Do not use nucleophilic solvents (DMF, DMSO, MeOH) which will react with the oxonium salt.
-
Q4: Is there a method that guarantees >95% N2 selectivity without difficult chromatography? A: Yes. The Trimethyl Orthoformate (TMO) route involves a thermodynamic rearrangement. It forms an intermediate that intramolecularly transfers the methyl group to the N2 position, driven by the formation of a stable byproduct (methyl formate). This method often yields >98:2 selectivity.[2]
Experimental Protocols
Protocol A: The "Rearrangement" Route (Highest Selectivity)
Recommended for scale-up and high purity requirements.
Mechanism: Acid-catalyzed formation of a 1-(dialkoxymethyl) intermediate, followed by thermal rearrangement to the N2 position.
-
Reagents:
-
1H-Indazole (1.0 equiv)
-
Trimethyl orthoformate (TMO) (3.5 - 10 equiv)
-
Sulfuric acid (
, conc.) (0.1 - 1.1 equiv) -
Solvent: Anhydrous Toluene
-
-
Procedure:
-
Dissolve indazole in dry toluene (0.5 M concentration).
-
Add TMO and
under Argon. -
Critical Step: Heat to reflux (~110°C) for 4–6 hours. The high temperature is required for the rearrangement.
-
Monitor by TLC.[3][4][5] The N1 intermediate may appear transiently before converting to N2.
-
Cool to RT. Pour into water. Extract with Ethyl Acetate.
-
Wash organic phase with saturated
(to neutralize acid) and brine.
-
-
Purification:
-
Evaporate solvent.[4] The crude is often >95% pure N2 isomer. Recrystallize from n-heptane/EtOAc if necessary.
-
Protocol B: The "Kinetic" Route (Mild Conditions)
Recommended for substrates sensitive to high heat or strong acids.
Mechanism: Direct alkylation by a "hard" electrophile under kinetic control.
-
Reagents:
-
1H-Indazole (1.0 equiv)
-
Trimethyloxonium tetrafluoroborate (
) (1.1 - 1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
Dissolve indazole in anhydrous DCM under
atmosphere at RT. -
Add
in one portion (Solid addition). -
Stir at Room Temperature for 2–4 hours. Do not heat.
-
Quench: Slowly add saturated aqueous
solution. Stir vigorously for 15 mins to destroy excess reagent. -
Separate layers.[3] Extract aqueous layer with DCM.
-
-
Purification:
-
Flash chromatography (Gradient: 0%
40% EtOAc in Hexanes). Collect the second major spot (N2 isomer).
-
Comparative Data Analysis
| Parameter | Basic Alkylation ( | Protocol A (TMO/Reflux) | Protocol B (Meerwein) |
| Dominant Isomer | N1 (Thermodynamic) | N2 (Rearrangement) | N2 (Kinetic) |
| Typical Ratio (N1:N2) | 70:30 | < 2:98 | 5:95 |
| Reaction Temp | 60-100°C | 110°C (Reflux) | 25°C (RT) |
| Purification Difficulty | High (Isomer separation required) | Low (High crude purity) | Low/Medium |
| Scale-up Suitability | High | High | Medium (Reagent cost/handling) |
Visualizations
Figure 1: Mechanistic Decision Pathways
This diagram illustrates the divergence between thermodynamic and kinetic control and the specific pathway for the TMO rearrangement.
Caption: Divergent synthetic pathways for indazole methylation. Basic conditions favor N1 (red), while Meerwein salts and TMO rearrangement strategies selectively target N2 (green).
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing low selectivity or yield in indazole methylation.
References
-
Luo, G. et al. (2006). Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry. (Discusses the TMO/H2SO4 rearrangement mechanism).
-
Cheung, M. et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry. (Establishes the Meerwein reagent protocol).
-
Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. (Modern imidate-based methods).
-
Meanwell, N.A. (2011). Structure-Activity Relationships of Indazole Derivatives. Journal of Medicinal Chemistry. (Review of biological activity and N2 vs N1 properties).
Sources
Technical Support Center: Solubility Optimization for (2-Methyl-2H-indazol-7-yl)methanol
Executive Summary: The "Indazole Paradox"
(2-Methyl-2H-indazol-7-yl)methanol (CAS: 1159511-54-2) presents a classic medicinal chemistry challenge often termed the "Indazole Paradox." While it is a low molecular weight fragment (MW ~162.19 Da) with a polar hydroxymethyl handle, the rigid, planar 2-methyl-indazole core drives strong
In 100% DMSO, the compound is perfectly soluble. However, upon introduction to aqueous buffers (PBS, HEPES, Media), the dielectric constant shift causes a rapid energetic penalty for the hydrophobic core, leading to "crash-out" precipitation or, more insidiously, colloidal aggregation .
This guide provides the protocols to solubilize this scaffold without compromising assay integrity.
Diagnostic Module: Is Your Data Real?
Before optimizing solubility, you must determine if your current erratic data (e.g., steep Hill slopes, non-reproducible IC50s) is due to solubility.
FAQ: Symptoms of Insolubility
| Symptom | Probable Cause | Verification Test |
| Flat-lining Potency | Compound precipitates immediately upon addition, reducing effective concentration to zero. | Centrifugation Test: Spin assay plate at 3000xg for 10 min. Sample supernatant. If potency drops further, it was precipitating. |
| Bell-Shaped Curves | Colloidal aggregates sequester enzyme (promiscuous inhibition) at mid-concentrations, then precipitate out at high concentrations. | Detergent Challenge: Add 0.01% Triton X-100. If potency decreases, the original activity was likely false-positive aggregation. |
| Visual Cloudiness | Macro-precipitation. | Nephelometry: Measure light scattering (OD600) immediately after dilution. |
The Core Solution: The "Intermediate Dilution" Protocol
The most common error is adding high-concentration DMSO stock directly to the assay buffer. This creates a local "solvent shock" where the compound crashes out before it can disperse.
The Fix: Use an intermediate dilution step to step-down the dielectric constant gradually.
Protocol: 3-Step Solubilization
Target Final Concentration: 100 µM in Assay (1% DMSO)
-
Step 1: Master Stock (100% DMSO)
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution of crystal lattice energy.
-
-
Step 2: The "Intermediate" Plate (10% DMSO)
-
Do NOT go straight to buffer.
-
Prepare an intermediate solution: Mix 10 µL Master Stock + 90 µL Assay Buffer (containing 0.05% Tween-20 or Pluronic F-68).
-
Result: 1 mM Compound in 10% DMSO.
-
Why? The surfactant (Tween/Pluronic) coats the hydrophobic core as it encounters water, preventing the nucleation of aggregates.
-
-
Step 3: Final Assay Plate (1% DMSO)
-
Transfer 10 µL from Intermediate to 90 µL Assay Buffer in the final well.
-
Result: 100 µM Compound in 1% DMSO.
-
Advanced Solubilization Strategies
If the standard protocol fails, the planar stacking of the 2-methyl-indazole system requires chemical chaperones.
Strategy A: Cyclodextrin Complexation (Gold Standard)
For cell-based assays where detergents are toxic, use Hydroxypropyl-
-
Protocol: Prepare assay buffer containing 5-10% HP-
-CD . -
Mechanism: The CD encapsulates the indazole core, shielding the hydrophobic surface area from water.
Strategy B: The "Co-Solvent Spike"
If the compound crashes at >50 µM, adjust the solvent system.
| Solvent | Max Tolerance (Enzymatic) | Max Tolerance (Cellular) | Benefit |
| DMSO | 5% | 0.5% | Good general solvent, but high crash risk upon dilution. |
| PEG-400 | 10% | 1% | Excellent for planar aromatics; prevents stacking. |
| Glycerol | 20% | N/A | Increases viscosity, slowing diffusion-limited aggregation. |
Visualizing the Solubility Landscape
The following diagrams illustrate the mechanism of failure and the decision logic for rescuing the assay.
Diagram 1: Mechanism of "Crash Out" vs. Solubilization
This diagram shows how the 2-methyl-indazole core stacks in water and how detergents/cyclodextrins intercept this process.
Caption: Figure 1. Direct dilution into buffer forces planar indazoles to stack (left). Surfactants or Cyclodextrins (right) sequester the hydrophobic core, maintaining solubility.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct solvent system for your specific assay type.
Caption: Figure 2. Logic flow for selecting the appropriate solubilization strategy based on assay tolerance (Enzymatic vs. Cellular).
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Defines the "Solubility-Permeability Interplay" and DMSO crash mechanisms).
-
Shoichet, B. K. (2006). Screening in a spirit of false proportion: a colloidal sin. Nature Chemical Biology. (The authoritative paper on colloidal aggregation in assays).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Details the mechanism of HP-
-CD for hydrophobic aromatics). -
PubChem Compound Summary. (2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2). National Center for Biotechnology Information.
For further technical assistance, contact the Assay Development Core at
Stability issues of the hydroxymethyl group in indazole derivatives
This technical guide addresses the stability, handling, and troubleshooting of hydroxymethyl indazole derivatives , specifically focusing on the C3-hydroxymethyl (benzylic-like) and N-hydroxymethyl (hemiaminal) moieties. These groups function as critical bioisosteres and metabolic handles in drug discovery but present distinct chemical liabilities.[1]
Executive Summary: The Dual Nature of Hydroxymethyl Indazoles
In indazole-based drug design, the hydroxymethyl group (
-
C3-Hydroxymethyl (Benzylic-like): Located on the carbon ring system.[1] It is chemically stable under neutral conditions but prone to acid-catalyzed dehydration and oxidation .[1]
-
N-Hydroxymethyl (Hemiaminal): Located on the nitrogen (
or ).[1] It is inherently unstable in aqueous media, existing in equilibrium with formaldehyde and the parent indazole. Often used as a prodrug handle (e.g., phosphate esters).[1][2][3]
Module 1: Chemical Stability & Degradation Mechanisms
The "Dimerization" Phenomenon (Acid Sensitivity)
Issue: Users often report the formation of a higher molecular weight impurity (
Mechanism: The C3-hydroxymethyl group is electronic to a benzyl alcohol.[1] In the presence of acid (even slightly acidic silica), it protonates and loses water to form a resonance-stabilized aza-quinone methide or carbocation intermediate.[1] This electrophile rapidly reacts with the nucleophilic nitrogen or C3-position of another indazole molecule, forming a dimer (ether or methylene-bridged).[1]
Diagram 1: Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed dehydration of 3-hydroxymethylindazole leads to reactive carbocations that dimerize.[1]
Oxidative Instability
Issue: Gradual conversion of the alcohol to an aldehyde (Indazole-3-carbaldehyde) upon storage.[1] Cause: Indazole is an electron-rich heterocycle.[1][4] The C3-position is susceptible to auto-oxidation in air, especially in solution or on high-surface-area solid supports (TLC plates).[1]
N-Hydroxymethyl Hydrolysis (Prodrugs)
Issue: Rapid disappearance of
Module 2: Troubleshooting Guide (FAQ Format)
Q1: Why did my compound decompose on the silica column?
Diagnosis: Silica gel is slightly acidic (pH ~5-6).[1] This is sufficient to catalyze the dehydration of 3-hydroxymethylindazoles, leading to oligomerization or ether formation. Solution:
-
Neutralize the Silica: Pre-treat the column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.
-
Alternative Stationary Phase: Use neutral alumina or Florisil.[1]
-
Reverse Phase: Isolate via C18 prep-HPLC using ammonium bicarbonate (pH 7.4) instead of TFA/Formic acid modifiers.
Q2: I see a "split peak" in HPLC. Is it an impurity?
Diagnosis: This may be annular tautomerism .[1] Indazoles exist in equilibrium between
-
Run the NMR in DMSO-
vs. CDCl .[1] Tautomeric ratios change with solvent polarity [2].[1] -
If the peaks coalesce at higher temperatures (e.g., 50°C), it is dynamic tautomerism, not an impurity.
Q3: How do I store these compounds long-term?
Protocol:
-
Lyophilize: Store as a dry powder, not in solution.
-
Inert Atmosphere: Flush vials with Argon to prevent auto-oxidation to the aldehyde.
-
Temperature: Store at -20°C.
-
Avoid Protic Solvents: Do not store in methanol/ethanol, which can form methyl/ethyl ethers via acid catalysis over time.[1]
Module 3: Experimental Protocols
Protocol A: Safe Synthesis of 3-Hydroxymethylindazole
Minimizing side reactions during reduction of Indazole-3-carboxylate.
-
Reagent: Use Lithium Aluminum Hydride (LAH) or DIBAL-H in THF at 0°C. Avoid acidic reducing conditions.
-
Quench: Use the Fieser Method (
g LAH mL water, mL 15% NaOH, mL water).[1] -
Filtration: Filter the granular aluminum salts through a Celite pad.
-
Purification: Recrystallization from Ethyl Acetate/Hexanes is preferred over chromatography to avoid silica acidity.[1]
Protocol B: Protection Strategy (TBS Ether)
If the hydroxymethyl group is too unstable for downstream chemistry, protect it.
-
Dissolve 3-hydroxymethylindazole (1.0 equiv) in DMF.
-
Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).
-
Stir at RT for 2-4 hours.
-
Workup: Dilute with water, extract with EtOAc. The TBS group prevents dehydration/dimerization and is easily removed later with TBAF.
Module 4: Comparative Stability Data
| Parameter | C3-Hydroxymethyl ( | N-Hydroxymethyl ( |
| Primary Liability | Acid-catalyzed dehydration | Spontaneous hydrolysis (pH independent) |
| Aqueous Stability | Stable (days to weeks) | Unstable ( |
| Oxidation Risk | Moderate (forms Aldehyde) | Low (Hydrolysis dominates) |
| Storage | Solid state, -20°C | Must be derivatized (e.g., ester) immediately |
| Chromatography | Requires neutralized silica | Not isolable on silica |
Module 5: Diagnostic Decision Tree
Diagram 2: Analytical Troubleshooting Flowchart
Caption: Decision tree for identifying common degradation products via LC-MS.
References
-
Alkorta, I., et al. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry. [1][5]
-
Gaunersdorfer, M., et al. (2019).[1] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1] RSC Advances.
-
Meanwell, N. A. (2011).[1] "Prodrug Strategies for Improving the Physicochemical Properties of Drugs." Journal of Medicinal Chemistry. (Context on N-hydroxymethyl prodrug stability).
Sources
Indazole Functionalization Technical Support Center
Topic: Troubleshooting N-Alkylation of Indazoles
Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-ALK-001
Welcome to the Indazole Functionalization Help Desk
You are likely here because you have encountered the "Indazole Dilemma": the ambident nucleophilic nature of the indazole ring (
This guide is not a textbook; it is a troubleshooting workflow designed to diagnose your specific failure mode and provide a corrected protocol based on recent mechanistic evidence.
Module 1: Diagnostic & Triage
Q: Why am I getting a mixture of and products?
A: You are fighting a battle between Thermodynamics and Kinetics .
-
The Thermodynamic Driver (
): The -indazole tautomer is aromatic (benzenoid) and is energetically more stable than the -indazole (quinonoid) by approximately 4.5 kcal/mol. Under conditions that allow equilibration (high temperature, thermodynamic control), the -alkyl product usually predominates. -
The Kinetic Driver (
): The lone pair on is often more accessible (less sterically hindered by the C7 proton) and more nucleophilic in the deprotonated state. Under rapid, irreversible conditions (kinetic control), or when using specific directing groups, the product can become the major isomer.
The Decision Matrix: Use the diagram below to determine which reaction pathway you are currently inadvertently favoring.
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Module 2: Common Pitfalls & Solutions
Issue 1: "I need the isomer, but I have a 1:1 mixture."
Root Cause: You are likely running the reaction at room temperature or using a solvent that does not promote the thermodynamic product effectively. Solution:
-
Switch Solvent/Temp: Recent data indicates that
in 1,4-dioxane at 90°C provides superior selectivity (>95%) compared to DMF. The higher temperature ensures thermodynamic equilibration. -
Base Selection: If using NaH in THF, the "tight ion pair" effect can sometimes direct alkylation to
if there is a coordinating group at C3, but is generally more robust for simple alkylations.
Issue 2: "I need the isomer, but I'm getting mostly ."
Root Cause: You are using standard basic alkylation (
-
Use Mitsunobu Conditions: The reaction of indazoles with alcohols using
/DEAD often favors (ratios of 2:1 to 4:1 favoring are common). -
Acid-Catalyzed Alkylation: A highly specific method involves using alkyl 2,2,2-trichloroacetimidates with catalytic TfOH (Triflic acid). This method protonates the imidate, and the reaction proceeds via a pathway that highly favors the
nucleophile (ratios >300:1).
Issue 3: "I cannot separate the isomers by column chromatography."
Root Cause:
-
Crystallization:
-alkyl indazoles often have significantly higher melting points than their counterparts (due to symmetry/packing). Try recrystallization from hexanes/EtOAc before column chromatography. -
Change Stationary Phase: If silica fails, try C18 reverse-phase. The dipole moments differ significantly (
is generally more polar/higher dipole moment), which is often more resolved on C18 than silica.
Module 3: Analytical Validation (HMBC)
CRITICAL WARNING: Do not rely solely on 1H NMR chemical shifts or NOE. The only self-validating method for assigning regiochemistry is HMBC (Heteronuclear Multiple Bond Correlation) .
The HMBC Fingerprint
-
-Alkylated Product: Look for a correlation between the
-protons of the alkyl group and C7a (the bridgehead carbon on the benzene ring side). -
-Alkylated Product: Look for a correlation between the
-protons of the alkyl group and C3 (the imine-like carbon in the pyrazole ring).
Figure 2: HMBC correlations required to definitively assign N1 vs N2 regiochemistry.
Experimental Protocol: High-Selectivity -Alkylation
Objective: Synthesis of 1-methyl-1H-indazole with minimized
Reagents:
-
1H-Indazole (1.0 equiv)
-
Alkyl Halide (e.g., Iodomethane) (1.2 equiv)
- (2.0 equiv)[1]
-
1,4-Dioxane (Anhydrous) [0.2 M concentration]
Step-by-Step:
-
Setup: Charge a reaction vial with 1H-Indazole and
. -
Solvent: Add anhydrous 1,4-dioxane. Flush with Nitrogen/Argon.
-
Addition: Add the Alkyl Halide.
-
Reaction: Seal the vessel and heat to 90°C for 2–4 hours.
-
Note: Heating is crucial. At room temperature,
is less soluble in dioxane, and the reaction may stall or lose selectivity.
-
-
Workup: Cool to room temperature. Filter off the inorganic solids through a celite pad. Wash with EtOAc.
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Expected Outcome: >90% Yield, >20:1
Summary of Conditions
| Target Isomer | Recommended Method | Key Reagents | Mechanism | Reference |
| Thermodynamic Base | [1] | |||
| Standard Base | NaH, THF, 0°C -> RT | [2] | ||
| Acid-Catalyzed | Imidate + TfOH | [3] | ||
| Mitsunobu | [4] |
References
-
Regioselective alkylation of a versatile indazole. Beilstein J. Org.[1] Chem.2024 , 20, 1940–1954.[1] [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem.2021 , 17, 1939–1950. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer (Synthesis 2022). [Link]
-
Regioselective Synthesis of N2-Alkylindazoles via Mitsunobu Reaction. Tetrahedron Lett.2004 , 45, 5935–5937. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their synthesis of indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind common experimental pitfalls. This resource is structured in a question-and-answer format to directly address specific issues you may be facing in the lab. Every recommendation is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your work.
General Troubleshooting
Before diving into method-specific issues, let's address some common factors that can lead to low yields across various indazole synthesis protocols.
Question: My indazole synthesis is resulting in a low yield, but I'm not sure what the primary cause is. Where should I start my investigation?
Answer: A low yield in indazole synthesis can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup and workup procedure. A logical starting point for troubleshooting is to systematically evaluate the following:
-
Purity of Starting Materials: Ensure your starting materials are pure and dry. Impurities can interfere with the reaction, and in many cases, moisture can quench reagents or promote unwanted side reactions. For instance, in reactions involving organometallic catalysts, trace amounts of water can have a significant impact on catalytic activity.
-
Reaction Conditions: Small deviations in reaction temperature, time, or atmosphere can have a substantial effect on the outcome. It is crucial to maintain a consistent and controlled environment. For example, many indazole syntheses require an inert atmosphere to prevent oxidation of sensitive reagents or intermediates.
-
Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts. Carefully check your calculations and measurements.
-
Solvent Quality: The choice and quality of the solvent are critical. Ensure you are using a dry, appropriate solvent for the specific reaction. The polarity and boiling point of the solvent can influence reaction kinetics and selectivity.
-
Monitoring the Reaction: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and identify the formation of any byproducts in real-time.
Below is a general workflow for troubleshooting low conversion rates in indazole synthesis:
Caption: General troubleshooting workflow for low indazole yields.
Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for three common indazole synthesis methods: the Jacobsen, Davis-Beirut, and Cadogan reactions.
The Jacobsen Indazole Synthesis
The Jacobsen synthesis is a classic method for preparing 1H-indazoles from the diazotization of N-acyl-o-toluidines followed by intramolecular cyclization.[1]
Question: I'm performing a Jacobsen indazole synthesis, and my yield is consistently low. I suspect an issue with the diazotization step. What are the common pitfalls?
Answer: The diazotization of the N-acyl-o-toluidine is a critical step in the Jacobsen synthesis, and incomplete conversion here will directly lead to a lower yield.[1] Here are some key factors to consider:
-
Temperature Control: The reaction to form the diazonium salt is typically conducted at low temperatures (0-5 °C).[1] If the temperature is too high, the diazonium salt can decompose, reducing the amount of intermediate available for cyclization. Ensure your cooling bath is stable and that the addition of reagents does not cause significant temperature fluctuations.
-
Acid Concentration: The concentration of the acid (often hydrochloric or sulfuric acid) is crucial for the efficient generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt. If the acidity is too low, diazotization may be incomplete.
-
Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to maintain a low temperature and prevent localized high concentrations of nitrous acid, which can lead to side reactions.
Troubleshooting Protocol: Optimizing Diazotization
-
Setup: Use a jacketed reactor or a flask immersed in a well-stirred ice-salt bath to maintain a stable temperature between 0 and 5 °C.
-
Reagent Preparation: Prepare a fresh, chilled solution of sodium nitrite.
-
Addition: Add the sodium nitrite solution dropwise to the stirred solution of the N-acyl-o-toluidine in acid, ensuring the temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is often desirable to ensure complete diazotization.
Question: My diazotization seems to be proceeding as expected, but the final yield of my 1H-indazole is still low. What could be wrong with the cyclization step?
Answer: If the diazotization is successful, the issue may lie in the subsequent intramolecular cyclization.[1] Here are some factors that can influence the efficiency of this step:
-
Electron-Donating/Withdrawing Groups: The electronic nature of the substituents on the aromatic ring can significantly impact the ease of cyclization. Electron-donating groups generally facilitate the electrophilic attack of the diazonium group, while electron-withdrawing groups can hinder it. For substrates with strongly deactivating groups, you may need to employ more forcing conditions (e.g., higher temperatures or longer reaction times) for the cyclization to proceed.
-
Steric Hindrance: Bulky substituents near the reaction site can sterically hinder the intramolecular cyclization.
-
Side Reactions: The diazonium intermediate is reactive and can participate in side reactions, such as coupling with other nucleophiles present in the reaction mixture.
Optimization Strategy: Enhancing Cyclization Efficiency
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | Room Temperature | Gradual warming to 40-50 °C | Provides energy to overcome the activation barrier for cyclization, especially for less reactive substrates. |
| Reaction Time | 2-4 hours | Extended reaction time (monitor by TLC) | Allows for complete conversion of the diazonium intermediate. |
| Solvent | Aqueous acid | Addition of a co-solvent (e.g., acetic acid) | Can improve the solubility of the substrate and intermediate, facilitating the reaction. |
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related starting materials.[2][3]
Question: I am attempting to synthesize an N-aryl-2H-indazole using the Davis-Beirut reaction, but I'm getting a very low yield. What is the likely cause?
Answer: The synthesis of N-aryl-2H-indazoles via the Davis-Beirut reaction can be challenging due to a competitive side reaction.[4] The key intermediate is a nitroso imine, which undergoes N-N bond formation to give the indazole. However, with N-aryl substrates, the N-N bond formation can be slow, allowing for a competing reaction where water adds to the nitroso imine intermediate, leading to cleavage of the imine bond and preventing cyclization.
Solutions for Low Yields with N-Aryl Substrates:
-
Anhydrous Conditions: While some water can be beneficial in the Davis-Beirut reaction, for N-aryl substrates, it is often advantageous to run the reaction under anhydrous conditions to minimize the competing hydrolysis pathway.
-
Photochemical Conditions: A milder, photochemical approach using a Brønsted acid catalyst has been developed to access N-aryl-2H-indazoles.[4] This method avoids the harsh basic conditions that can promote side reactions.
-
Intramolecular Variant: An intramolecular version of the Davis-Beirut reaction, starting from 2-aminobenzyl alcohol derivatives, can lead to higher yields of fused N-aryl indazoles due to a more favorable cascade of ring-closing reactions.[3]
Caption: Competing pathways in the Davis-Beirut synthesis of N-aryl-2H-indazoles.
Question: I'm observing the formation of multiple byproducts in my Davis-Beirut reaction. How can I improve the selectivity?
Answer: The formation of byproducts in the Davis-Beirut reaction is often related to the reactivity of the nitroso intermediate.[3] The choice of solvent and base can significantly influence the reaction pathway.
Solvent and Base Optimization:
| Parameter | Observation | Recommendation | Rationale |
| Solvent | Low yield in anhydrous alcohol | Add a controlled amount of water (e.g., 15%) | Water can facilitate the formation of the key nitroso intermediate.[3] |
| Solvent | Low yield in secondary alcohols | Use a primary alcohol (e.g., methanol, ethanol) | Primary alcohols are generally more effective for this reaction.[3] |
| Base | Incomplete reaction with weak bases | Use a stronger base (e.g., KOH) | A sufficiently strong base is needed to generate the reactive intermediates.[5] |
The Cadogan Indazole Synthesis
The Cadogan reaction is a reductive cyclization of o-nitrobenzylidenes or related compounds to form 2H-indazoles, typically using a phosphite reagent at high temperatures.[6][7]
Question: The high temperatures required for the Cadogan reaction are causing decomposition of my starting material and product. Are there any milder alternatives?
Answer: The harsh conditions of the traditional Cadogan reaction are a significant drawback.[6][7] Fortunately, several strategies have been developed to perform this transformation under milder conditions:
-
Catalytic Phosphorus(III)/(V) Redox Cycling: More recent methods utilize a catalytic amount of a phosphine reagent in the presence of a stoichiometric reductant (e.g., a silane). This allows the reaction to proceed at lower temperatures (e.g., 80 °C) by regenerating the active phosphine catalyst.
-
Interrupted Cadogan/Davis-Beirut Reaction: It has been shown that 2H-indazole N-oxides can be synthesized as stable intermediates.[6] These N-oxides can then be deoxygenated under much milder conditions to afford the final 2H-indazole.
Question: My Cadogan reaction is sluggish, and I'm not achieving full conversion even after prolonged heating. What can I do to improve the reaction rate?
Answer: If you are experiencing a sluggish Cadogan reaction, several factors could be at play:
-
Reducing Agent Efficiency: The choice and quality of the phosphite or phosphine reducing agent are critical. Ensure you are using a fresh, high-quality reagent. Triethyl phosphite is commonly used, but other phosphines with different steric and electronic properties can be screened.
-
Solvent Choice: The reaction is typically performed in a high-boiling, non-polar solvent. Ensure your solvent is anhydrous, as moisture can interfere with the reducing agent.
-
Substrate Reactivity: The electronic nature of your substrate will influence the ease of reduction of the nitro group. Electron-withdrawing groups on the aromatic ring can facilitate the reduction, while electron-donating groups may slow it down.
Experimental Protocol: Screening Reducing Agents for the Cadogan Reaction
-
Setup: In parallel reaction vials, place your o-nitro starting material.
-
Reagent Addition: To each vial, add a different phosphine reducing agent (e.g., triethyl phosphite, triphenylphosphine, tributylphosphine) and your chosen anhydrous solvent.
-
Reaction: Heat the reactions to the desired temperature and monitor their progress by TLC or HPLC.
-
Analysis: Compare the conversion rates and yields for each reducing agent to identify the most effective one for your specific substrate.
Purification and Product Isolation
Question: I have successfully synthesized my indazole, but I am having difficulty purifying it from the reaction mixture. What are some common purification challenges and how can I overcome them?
Answer: The purification of indazoles can be challenging due to their physical properties and the presence of structurally similar byproducts. Here are some common issues and their solutions:
-
Poor Solubility: Some indazoles have poor solubility in common organic solvents, making purification by column chromatography difficult. In such cases, recrystallization from an appropriate solvent system can be an effective alternative.
-
Co-elution of Byproducts: If byproducts have similar polarities to your desired indazole, they may co-elute during column chromatography. Experiment with different solvent systems (e.g., varying the ratio of hexane and ethyl acetate, or using a different solvent system like dichloromethane and methanol) to improve separation.
-
Acid/Base Properties: Indazoles are weakly basic and can be protonated. This property can be exploited for purification. You can perform an acid-base extraction by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution to move the indazole into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer and extracting the purified indazole back into an organic solvent.
References
-
Jacobsen Indazole Synthesis. Organic Syntheses. [Link]
-
Davis-Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]
-
Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N -Aryl 2 H -Indazoles. ResearchGate. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Davis-Beirut Reaction. Wikipedia. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Catalyst selection for the synthesis of 2,7-disubstituted indazoles
Technical Support Center: Synthesis of 2,7-Disubstituted Indazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,7-disubstituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] However, controlling regioselectivity to obtain the desired 2,7-disubstituted isomer can be a significant synthetic challenge.
This document moves beyond simple protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for rational catalyst selection and reaction optimization.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses the most frequent and challenging issues encountered during the synthesis of 2,7-disubstituted indazoles.
Question 1: "My reaction yield is consistently low. What are the primary factors I should investigate?"
Low yield is a multifaceted problem that can stem from catalyst inefficiency, suboptimal reaction conditions, or degradation of materials. Here is a systematic approach to diagnosing the issue.
Answer:
The primary suspects for low yield are typically the catalyst system, reaction parameters, or the integrity of your starting materials.
-
Catalyst and Ligand Incompatibility: The choice of metal and ligand is paramount. For many modern syntheses of 2H-indazoles, copper-catalyzed systems are highly effective, particularly in one-pot, three-component reactions involving starting materials like 2-bromobenzaldehydes, primary amines, and an azide source.[1][4] The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[1][4]
-
Insight: If you are using a palladium catalyst for a cross-coupling strategy, ensure your ligand choice is appropriate. Bulky, electron-rich phosphine ligands (e.g., t-Bu3PHBF4) can be effective in promoting the desired intramolecular N-arylation.[4] If your ligand is too labile or sterically unsuited to the substrate, the catalytic cycle may be inefficient.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many indazole syntheses, especially classical methods like the Cadogan reaction, require high temperatures (>150 °C).[5] However, modern catalytic systems often allow for milder conditions (80-120 °C).[4][5] Excessively high temperatures can lead to catalyst decomposition and byproduct formation. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Solvent and Base: The solvent and base must be compatible with your chosen catalytic system. Aprotic polar solvents like DMSO or DMF are common. The choice of base (e.g., Cs2CO3, K2CO3) is critical for promoting key steps like deprotonation or reductive elimination in the catalytic cycle.
-
-
Starting Material and Reagent Purity:
-
Water and Oxygen: Many organometallic catalysts, particularly Pd(0) and Cu(I) species, are sensitive to air and moisture. Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Substrate Impurities: Impurities in your starting materials (e.g., unreacted starting materials from a previous step, excess acid/base) can poison the catalyst. Re-purify your substrates if you suspect contamination.
-
Troubleshooting Flowchart for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: "I'm getting a mixture of N-1 and N-2 isomers. How can I improve regioselectivity for the 2,7-disubstituted product?"
This is the central challenge in indazole synthesis. Achieving high N-2 selectivity requires a carefully chosen synthetic strategy and catalyst system.
Answer:
Controlling regioselectivity is fundamentally about exploiting the electronic and steric differences between the N-1 and N-2 positions. Generally, the 1H-indazole is the more thermodynamically stable tautomer.[3] Therefore, achieving the 2H-isomer often requires a kinetically controlled reaction or a strategy that inherently directs substitution to the N-2 position.
-
Strategy Selection is Key: Rather than trying to selectively functionalize a pre-formed indazole ring (which often leads to mixtures), it is more effective to use a synthetic route that builds the ring in a way that guarantees the desired connectivity.
-
Three-Component Reactions: Copper-catalyzed one-pot reactions of 2-halo-benzaldehydes, primary amines, and sodium azide are highly effective for directly synthesizing 2-substituted-2H-indazoles.[1][4] In this mechanism, the primary amine is destined to become the N-2 substituent, thus avoiding regioselectivity issues entirely.
-
Reductive Cyclization (Cadogan-type): The reductive cyclization of ortho-imino-nitrobenzene substrates is another powerful method for accessing 2H-indazoles.[4][5] The imine nitrogen, derived from a primary amine starting material, becomes the N-2 atom of the indazole ring upon cyclization. This strategy has been advanced by organophosphorus mediators that can operate under milder conditions.[3]
-
-
Catalyst-Directed Synthesis:
-
Palladium-Catalyzed Direct Synthesis: A direct synthesis from 2-bromobenzyl bromides and arylhydrazines can be regioselective for the 2-aryl-substituted product. This method proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation.[4] The catalyst and ligand system (e.g., Pd catalyst with t-Bu3PHBF4) is crucial for guiding this pathway.
-
| Strategy | Key Reactants | Typical Catalyst | Regioselectivity Control |
| Three-Component | 2-Halobenzaldehyde, Primary Amine, NaN₃ | Cu(I) or Cu(II) salts, CuO-NPs[1][4] | Inherent to the mechanism; amine becomes N-2 substituent. |
| Reductive Cyclization | o-Nitrobenzaldimine | Organophosphorus (e.g., PPh₃, P(n-Bu)₃)[3][4] | Inherent to the mechanism; imine nitrogen becomes N-2. |
| Direct N-Arylation | 2-Bromobenzyl bromide, Arylhydrazine | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand[4] | Controlled by sequential N-benzylation and intramolecular N-arylation. |
Frequently Asked Questions (FAQs)
This section covers broader topics and strategic decisions in planning your synthesis.
Question 1: What are the main advantages and disadvantages of using copper versus palladium catalysts for 2,7-disubstituted indazole synthesis?
Answer:
Both copper and palladium are workhorse metals in C-N bond formation, but they have distinct profiles.
-
Copper Catalysts:
-
Advantages:
-
Cost-Effective: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.
-
N-N Bond Formation: Copper excels at mediating the crucial N-N bond formation required in many indazole syntheses, particularly those involving azide sources.[1][4]
-
Nanoparticle/Heterogeneous Options: Copper catalysts, such as copper(I) oxide nanoparticles (Cu2O-NP), can be used, offering advantages like lower catalyst loading, higher atom economy, and potential for catalyst recycling.[1][6]
-
-
Disadvantages:
-
Higher Catalyst Loading: Often requires a higher catalyst loading compared to highly efficient palladium systems.
-
Ligand Sensitivity: While some reactions are "ligand-free," performance can be highly dependent on the choice of solvent and additives.
-
-
-
Palladium Catalysts:
-
Advantages:
-
High Catalytic Activity: Palladium systems often operate at very low catalyst loadings with high turnover numbers.
-
Versatility: Unmatched versatility in cross-coupling reactions, allowing for a wide range of substrates.
-
Well-Studied: A vast body of literature exists, making it easier to find established conditions for specific transformations.[3]
-
-
Disadvantages:
-
Cost: Palladium is a precious metal and is significantly more expensive.
-
Sensitivity: Highly sensitive to oxygen and impurities, requiring stringent inert atmosphere techniques.
-
Ligand Cost: The specialized phosphine ligands required can also be expensive.
-
-
Question 2: How can I adopt greener or more sustainable practices for my synthesis?
Answer:
Green chemistry principles can be readily applied to indazole synthesis.
-
Catalyst Choice: Opt for catalysts based on earth-abundant metals like copper over precious metals like palladium where possible.[1] Explore the use of heterogeneous or nanoparticle catalysts, such as CuO nanoparticles, which can be recovered and reused for several cycles, reducing waste and cost.[1][6]
-
Solvent Selection: Traditional polar aprotic solvents like DMF and DMSO are effective but have environmental and health concerns. Consider greener alternatives like polyethylene glycol (PEG), which has been successfully used as a solvent for copper-catalyzed indazole synthesis and is recyclable and biodegradable.[4]
-
Atom Economy: Favor one-pot, multi-component reactions. These strategies combine several synthetic steps without isolating intermediates, which saves time, reduces solvent waste, and increases overall efficiency.[1][4]
Question 3: Can you provide a general experimental protocol for a copper-catalyzed synthesis of a 2,7-disubstituted indazole?
Answer:
Certainly. The following is a representative protocol based on the highly efficient three-component synthesis strategy. Note: This is a general guideline; specific amounts and reaction times must be optimized for your particular substrates.
Protocol: Copper-Catalyzed One-Pot Synthesis of 2,7-Disubstituted-2H-Indazole
Objective: To synthesize a 2,7-disubstituted-2H-indazole from a 2-bromobenzaldehyde derivative, a primary amine, and sodium azide.[1][4]
Materials:
-
2-Bromo-X-benzaldehyde (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium Azide (NaN₃) (1.5 eq) (Caution: Acutely toxic and potentially explosive)
-
Copper(I) Iodide (CuI) or Copper(I) Oxide Nanoparticles (Cu₂O-NP) (5-10 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., Anhydrous DMSO or PEG)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the 2-bromobenzaldehyde, primary amine, copper catalyst, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Carefully add the sodium azide to the mixture under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 100-120 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2,7-disubstituted-2H-indazole.
References
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Genung, N. E., et al. (2016). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading. (2012). Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for (2-Methyl-2H-indazol-7-yl)methanol
This technical guide provides a comprehensive strategy for protecting the primary alcohol of (2-Methyl-2H-indazol-7-yl)methanol . This intermediate presents unique challenges due to the proximity of the hydroxyl group to the nitrogen-rich indazole core and the specific electronic properties of the 2H-indazole tautomer.
Current Status: Operational Role: Senior Application Scientist Topic: Protection/Deprotection Protocols & Troubleshooting
Strategic Overview & Decision Matrix
The (2-Methyl-2H-indazol-7-yl)methanol scaffold contains a primary benzylic alcohol at position 7. While primary alcohols are generally easy to protect, this specific position is sterically influenced by the N1-nitrogen lone pair and the rigid bicyclic core.
Key Structural Considerations:
-
Steric Crowding: The C7 position is ortho to the bridgehead N1 nitrogen. Bulky protecting groups (e.g., Trityl) may be difficult to install.
-
N1-Nucleophilicity: Although the N2 is methylated, the N1 nitrogen retains pyridine-like character. Electrophilic protecting reagents (e.g., alkyl halides like MOM-Cl or Bn-Br) can potentially quaternize N1, leading to side products.
-
2H-Indazole Stability: The 2H-tautomer is locked by the methyl group but can be sensitive to harsh reducing conditions (e.g., high-pressure hydrogenation) or strong Lewis acids.
Interactive Decision Tree (Graphviz)
Figure 1: Decision matrix for selecting the optimal protecting group based on downstream reaction conditions.
Protocol 1: Silyl Ether Protection (TBS/TBDPS)
Best For: General synthesis, mild base/nucleophile resistance. Risk Profile: Low. The most reliable method for this scaffold.
Methodology
The proximity of N1 can catalyze desilylation or interfere with silylation. We recommend TBSOTf over TBSCl to overcome steric hindrance at the C7 position.
Step-by-Step Protocol:
-
Dissolution: Dissolve (2-Methyl-2H-indazol-7-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add 2,6-Lutidine (2.5 equiv) at 0 °C. Note: Lutidine is preferred over Imidazole/TEA to prevent N1-competitive inhibition.
-
Silylation: Dropwise add TBSOTf (1.2 equiv) at 0 °C.
-
Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance from Indazole N1. | Switch from TBSCl to TBSOTf . Increase temperature to 40 °C. |
| New Polar Spot on TLC | N1-Silylation (formation of silylium salt). | This is usually reversible. Quench with MeOH before aqueous workup to desilylate the nitrogen. |
| Product Hydrolysis | Acidic workup removed the group. | The 7-position benzylic ether is acid-sensitive. Ensure quench is basic (NaHCO3) and silica gel is neutralized with 1% Et3N. |
Protocol 2: Alkoxymethyl Ether Protection (MOM/SEM)
Best For: Strong base compatibility (e.g., lithiation of the indazole ring). Risk Profile: Medium. Risk of N1-alkylation (quaternization).
Methodology
Critical Warning: Do NOT use NaH/MOM-Cl directly if possible, as the alkoxide is highly nucleophilic and N1 is proximal. Use the Hunig's base method to suppress N-alkylation.
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate in anhydrous DCM.
-
Base: Add DIPEA (Hunig's Base) (3.0 equiv).
-
Reagent: Add MOM-Cl (2.0 equiv) slowly at 0 °C.
-
Catalysis: If sluggish, add TBAI (tetrabutylammonium iodide) (0.1 equiv) to generate reactive MOM-I in situ.
-
Temperature: Reflux (40 °C) may be required due to C7 crowding.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Precipitate Formation | N1-Quaternization (MOM salt formation). | Use MOM-Cl in limiting amounts. If salt forms, try deprotecting the N-MOM species with mild nucleophiles, though this is difficult. Switch to SEM-Cl which is bulkier and less prone to N-alkylation. |
| Incomplete Reaction | N1 lone pair coordinating the reagent. | Pre-complex the N1 lone pair with a Lewis Acid (e.g., BF3·OEt2) before adding base (advanced technique, proceed with caution). |
Stability Data & Comparison
The following table summarizes the stability of the protected (2-Methyl-2H-indazol-7-yl)methanol under common stress conditions.
| Protecting Group | Acid Stability (1M HCl) | Base Stability (n-BuLi) | Oxidation (Jones) | Reduction (LiAlH4) |
| TBS (Silyl) | Poor (< 10 min) | Good | Good | Excellent |
| TBDPS (Silyl) | Moderate (1-2 h) | Excellent | Excellent | Excellent |
| MOM (Ether) | Poor (Hydrolyzes) | Excellent | Excellent | Excellent |
| Acetate (Ester) | Good | Poor (Hydrolyzes) | Poor | Poor (Reduces) |
| Benzyl (Ether) | Excellent | Excellent | Moderate | Stable (except H2/Pd) |
References
-
Indazole Synthesis & Reactivity
- Protecting Group Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TBS/MOM protocols).
-
Specific Indazole Functionalization
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for (2-Methyl-2H-indazol-7-yl)methanol and all reagents before use.
Sources
Technical Support Center: Synthesis of (2-Methyl-2H-indazol-7-yl)methanol
This guide serves as a specialized technical support resource for researchers synthesizing (2-Methyl-2H-indazol-7-yl)methanol . It addresses the critical challenges of regioselectivity (N1 vs. N2 methylation) and impurity profiling, providing actionable troubleshooting protocols.
Executive Summary & Reaction Pathway
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol typically proceeds via the methylation of methyl 1H-indazole-7-carboxylate followed by hydride reduction. The critical quality attribute (CQA) in this process is the regiochemical purity of the N2-isomer against the thermodynamically favored N1-isomer.
Core Reaction Scheme & Impurity Map
The following diagram illustrates the standard synthetic workflow and the origin of key byproducts.
Caption: Figure 1. Synthesis pathway illustrating the divergence of N1/N2 regioisomers and potential reduction byproducts.
Critical Troubleshooting: Regioselectivity (N1 vs. N2)
The most frequent user inquiry concerns the formation and identification of the unwanted N1-isomer. Indazoles favor N1-alkylation due to the higher nucleophilicity of the N1 lone pair and thermodynamic stability of the resulting aromatic system.
Diagnostic Guide: Distinguishing N1 vs. N2 Isomers
Issue: "I have two spots on TLC/two peaks on HPLC. Which one is my product?"
| Feature | Target: N2-Isomer (2-Methyl) | Byproduct: N1-Isomer (1-Methyl) | Mechanism/Reasoning |
| TLC R_f | Typically Lower (More Polar) | Typically Higher (Less Polar) | N2-isomers often have higher dipole moments and interact more strongly with silica. |
| 1H NMR (N-Me) | Singlet, typically 4.10 – 4.25 ppm | Singlet, typically 4.00 – 4.15 ppm | N2 is flanked by the bridgehead C and C3; N1 is flanked by N2 and C7a. |
| NOESY (Critical) | Strong NOE to H-3 | Strong NOE to H-7 (or 7-CH2 group) | Definitive Proof. N2-Me is spatially distant from the 7-position. N1-Me is sterically crowded against the 7-substituent. |
| C-13 NMR (N-Me) | ~38-42 ppm | ~34-37 ppm | Electronic environment differences. |
| UV Fluorescence | often Blue/Cyan shift | often weaker or Red-shifted | 2H-indazoles possess a quinoid-like resonance contribution absent in 1H-indazoles. |
Protocol: The "NOE Check"
To validate your structure, perform a 1D-NOE or 2D-NOESY experiment.
-
Irradiate the N-Methyl peak.
-
Observe Response:
-
If enhancement is seen at ~8.0-8.5 ppm (H3 singlet)
N2-Isomer (Correct) . -
If enhancement is seen at ~5.0-5.5 ppm (benzylic CH2) or the aromatic proton at C7
N1-Isomer (Incorrect) .
-
Troubleshooting Common Synthetic Failures
Scenario A: "My reaction yields 80% N1-isomer and only 20% N2-isomer."
Root Cause: Thermodynamic control favors N1. Using simple alkyl halides (MeI) with weak bases (K2CO3) in protic or polar aprotic solvents often leads to N1 preference. Corrective Action:
-
Switch Reagents: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in Ethyl Acetate or DCM. This highly reactive electrophile operates under kinetic control, often shifting the ratio significantly toward N2 (up to 40-50% N2).
-
Solvent Effects: Avoid DMF if possible; non-polar solvents can sometimes improve N2 ratios by clustering the cation with the N1 lone pair, forcing alkylation at N2.
-
Blocking Strategy: If direct methylation fails, consider a route using a removable blocking group at N1 (e.g., THP or Acetyl), though this adds steps.
Scenario B: "I see a third spot that doesn't move on TLC (Baseline)."
Root Cause: Quaternization. You have formed the 1,2-dimethylindazolium salt . Corrective Action:
-
Stoichiometry Control: Ensure strictly 1.0 – 1.1 equivalents of methylating agent.
-
Reaction Monitoring: Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.
-
Workup: These salts are water-soluble. Wash the organic layer thoroughly with water; the impurity will partition into the aqueous phase.
Scenario C: "The reduction step yielded a mixture of alcohol and aldehyde."
Root Cause: Under-reduction, typically from using mild reducing agents (NaBH4) or insufficient equivalents of LiAlH4. Corrective Action:
-
Reagent Upgrade: Use LiAlH4 (Lithium Aluminum Hydride) in THF at 0°C
RT. It is robust and will fully reduce the ester to the alcohol. -
Procedure:
-
Dissolve N2-ester in dry THF.
-
Add 2.5 equiv LiAlH4 (1M in THF) dropwise at 0°C.
-
Stir 1h at RT.
-
Fieser Workup: Quench with
mL water, mL 15% NaOH, mL water. Filter the granular white precipitate.
-
Analytical Data Summary
Use this table to verify your final product: (2-Methyl-2H-indazol-7-yl)methanol .
| Spectroscopic Method | Expected Signal | Assignment |
| 1H NMR (DMSO-d6) | H-3 (Characteristic of Indazole) | |
| H-4, H-6 | ||
| H-5 | ||
| -OH | ||
| -CH 2-OH (Benzylic) | ||
| N-CH 3 (N2-Methyl) | ||
| Mass Spectrometry | [M+H]+ = 163.08 | ESI Positive Mode |
FAQ: Rapid Response
Q: Can I separate the N1 and N2 isomers after the reduction step? A: Yes, but it is not recommended . The polarity difference between the N1-ester and N2-ester is usually greater than that of the corresponding alcohols (both alcohols are very polar). Separate at the ester stage using Gradient Flash Chromatography (Hexane/EtOAc).
Q: Why is the N2-isomer more valuable if it's harder to make? A: The N2-substituted indazole motif is a "privileged scaffold" in kinase inhibitors (e.g., Pazopanib). It orients the molecule's hydrogen bond acceptors/donors in a specific vector required for the ATP-binding pocket of enzymes, which the N1-isomer cannot mimic.
Q: My product turned pink/brown on the bench. Is it stable? A: Indazole methanols are generally stable, but electron-rich benzylic alcohols can be prone to oxidation to aldehydes or formation of ethers if stored in acidic environments. Store at -20°C under Argon. Color change usually indicates trace amine oxidation or phenol impurities, not necessarily bulk decomposition.
References
-
Regioselective Alkylation of Indazoles
- Cheung, M. et al. "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 2003.
- Note: Establishes the thermodynamic preference for N1 and methods to enhance N2.
-
Differentiation of Isomers (NOE/NMR)
- Claramunt, R. M. et al. "The structure of N-methylindazoles." Magnetic Resonance in Chemistry, 2006.
- Note: Defines the H3 vs H7 NOE correl
- Specific protocols adapted from kinase inhibitor patent literature (e.g., Pazopanib analogues) where 2-methylindazole cores are synthesized via ester reduction.
- General Indazole Chemistry: Gaulon, C. et al. "Synthesis and biological evaluation of 2-substituted indazoles." European Journal of Medicinal Chemistry, 2010.
Reaction condition optimization for indazole functionalization
Technical Support Center: Indazole Functionalization
Subject: Reaction Condition Optimization for Indazole Scaffolds Ticket ID: IND-OPT-2026 Assigned Specialist: Senior Application Scientist
Introduction: The Indazole Challenge
Indazole scaffolds are ubiquitous in modern medicinal chemistry (e.g., anticancer kinase inhibitors like Axitinib). However, their amphoteric nature and multiple reactive sites (N1, N2, C3) create a "selectivity minefield."
This guide is not a textbook review; it is a troubleshooting system . It addresses the two most common failure modes in indazole synthesis:
-
Regioisomeric Scrambling: Inability to control N1 vs. N2 alkylation.
-
C3-H Activation Stalling: Catalyst death or poor conversion during direct arylation.
Module 1: Regioselective N-Functionalization (The N1 vs. N2 Dilemma)
The Core Mechanism: Indazole exists in a tautomeric equilibrium. The 1H-tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved), while the N2-position often possesses higher kinetic nucleophilicity due to the "alpha-effect" of the adjacent nitrogen lone pair.
-
Thermodynamic Control (Reversible): Favors N1 .
-
Kinetic Control (Irreversible): Favors N2 .
Troubleshooting Guide: N-Alkylation
Q: I need the N1-alkylated product, but I am getting a 1:1 mixture or predominantly N2. What is wrong?
A: You are likely operating under kinetic control or have steric clashes.
-
Check Base/Solvent: Strong bases (NaH, KOtBu) in non-polar aprotic solvents (THF) generally favor N1 via a tight ion-pair mechanism where the cation coordinates to N2, blocking it.
-
Check Temperature: Low temperatures favor the kinetic N2 product. Heating the reaction (reflux) allows equilibration to the thermodynamic N1 product.
-
Check C7 Substituents: A substituent at C7 creates steric hindrance around N1, forcing the reaction to N2 regardless of conditions.
Q: How do I force N2-alkylation selectively?
A: Use "soft" alkylating agents or acidic conditions.
-
Protocol: Use Meerwein’s salt (Me3OBF4) or alkyl trichloroacetimidates with catalytic acid (e.g., TMSOTf). These proceed via an SN1-like mechanism or protonated intermediates that favor the more basic N2.
Standard Operating Procedure (SOP): N1-Selective Alkylation
| Parameter | Condition | Rationale |
| Base | NaH (1.2 equiv) or Cs₂CO₃ | Na⁺ coordinates N2, shielding it. Cs⁺ promotes thermodynamic equilibration. |
| Solvent | THF or DMF | THF tightens ion pairing (N1 selective). DMF promotes dissociation (less selective, but faster). |
| Temp | 60°C - Reflux | Essential for thermodynamic control. |
| Electrophile | Alkyl Halides (Br/I) | Hard electrophiles work best for N1. |
Visualization: N-Selectivity Decision Matrix
Caption: Decision tree for selecting reaction conditions based on desired regioselectivity and substrate constraints.
Module 2: Direct C3-H Functionalization
The Core Mechanism: The C3 position of indazole is electron-rich but less reactive than the C3 of indole. Direct arylation requires C-H activation , typically mediated by Palladium (Pd) via a Concerted Metallation-Deprotonation (CMD) pathway.
Troubleshooting Guide: C3-Arylation
Q: My reaction turns black immediately (Pd black) and yield is <10%.
A: This indicates catalyst decomposition before the oxidative addition step.
-
Fix: Switch to a Pd(II)/Phenanthroline system. Monodentate phosphines (PPh3) are often too labile at the high temperatures required for indazoles.
-
Fix: Ensure the N1-position is protected or alkylated before C3-H activation. Free N-H indazoles can poison the catalyst by binding Pd tightly.
Q: I observe high conversion but mostly homocoupling of the aryl halide.
A: The C-H activation step is the rate-limiting bottleneck.
-
Fix: Increase the reaction temperature to 140–160°C . Indazole C3-H bonds are robust.
-
Fix: Switch solvent to Mesitylene or Chlorobenzene . Toluene may boil off or reflux too cool.
-
Fix: Add a carboxylate additive (Pivalic acid, 30 mol%). This assists the CMD proton abstraction step.
Standard Operating Procedure (SOP): Pd-Catalyzed C3-Arylation
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pre-catalyst source. |
| Ligand | 1,10-Phenanthroline (5 mol%) | Stabilizes Pd at high T; prevents "Pd black". |
| Base | Cs₂CO₃ (2.0 equiv) | Neutralizes HX; Cs effect aids solubility. |
| Solvent | Toluene or Mesitylene | High boiling point non-polar solvents are critical. |
| Temp | 160°C (Sealed Tube) | Energy required to break C3-H bond. |
Visualization: C3-H Activation Workflow
Caption: Workflow for Palladium-catalyzed C3-H arylation highlighting the critical Concerted Metallation-Deprotonation (CMD) step.
Module 3: Late-Stage Cross-Coupling (Halogenation First)
If direct C-H activation fails (common with sterically hindered aryl halides), the Halogenation-Coupling sequence is the fallback "Gold Standard."
Protocol: C3-Iodination
-
Reagents: I₂ (1.2 equiv), KOH (3.0 equiv).
-
Solvent: DMF.
-
Conditions: RT to 60°C, 1-4 hours.
-
Note: This works on free N-H indazoles. The N-H is deprotonated first, increasing electron density at C3 for electrophilic attack by Iodine.
Protocol: Suzuki Coupling on 3-Iodoindazole
-
Protect N1 first: Use THP (Tetrahydropyranyl) or Boc. Free N-H can interfere with Boronic acids.
-
Catalyst: Pd(dppf)Cl₂ is robust for this specific coupling.
-
Base: K₃PO₄ (mild, effective for boronic acids).
References
-
Regioselective N-Alkylation Mechanisms
-
C3-H Activation Protocols
-
General Indazole Chemistry
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of (2-Methyl-2H-indazol-7-yl)methanol during workup
Technical Support Center: (2-Methyl-2H-indazol-7-yl)methanol
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers working with (2-Methyl-2H-indazol-7-yl)methanol. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting advice to mitigate compound decomposition during reaction workup and purification. As Senior Application Scientists, we combine established chemical principles with practical, field-tested protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, (2-Methyl-2H-indazol-7-yl)methanol, during aqueous workup. A new, less polar spot appears on my TLC. What is happening?
Answer: The most probable cause of decomposition for (2-Methyl-2H-indazol-7-yl)methanol is oxidation. The molecule contains a benzylic alcohol functional group, which is highly susceptible to oxidation, especially under conditions that may be present during a standard workup.[1][2][3]
Causality: The primary alcohol group attached to the indazole ring can be easily oxidized first to the corresponding aldehyde, (2-Methyl-2H-indazol-7-yl)carbaldehyde, and subsequently to the carboxylic acid, (2-Methyl-2H-indazol-7-yl)carboxylic acid.[4][5] This aligns with your observation of a new, less polar spot on TLC, which is characteristic of an aldehyde compared to its parent alcohol.
Common Triggers for Workup Oxidation:
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture to air, especially during solvent evaporation or extractions, can be sufficient to cause oxidation, sometimes catalyzed by trace metal impurities.
-
Residual Oxidizing Agents: If the preceding synthetic step involved an oxidant (e.g., MnO₂, PCC, DMP), even trace amounts not properly quenched can destroy the product during workup.
-
Heat and Light: Elevated temperatures during solvent removal or exposure to UV light can accelerate oxidative processes.[6]
Q2: What specific, actionable steps can I take to prevent this oxidation during my aqueous workup?
Answer: A robust workup strategy for sensitive compounds like this involves proactive measures to create a non-oxidizing environment. We recommend a multi-step approach focusing on quenching, inertness, and temperature control.
Troubleshooting Workflow for Workup
Caption: Proactive workflow to prevent oxidation during workup.
Detailed Protocol 1: Antioxidant Quench
This protocol is essential if your prior step used an oxidizing agent.
-
Cool the Reaction: Before exposing the mixture to air, cool it to 0 °C in an ice bath. This reduces the rate of potential side reactions.
-
Introduce Antioxidant: Add a freshly prepared 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂S₂O₃). Stir vigorously for 15-20 minutes.[7] This will neutralize common oxidizing agents.
-
Verify Quench: Test for the presence of oxidants using a starch-iodide test strip. The strip should remain colorless. If it turns blue/black, add more quenching solution and re-test.
-
Proceed to Extraction: Continue with your standard extraction procedure using degassed solvents.
Q3: My product seems to decompose or streak badly during silica gel chromatography. Is the silica gel itself the problem?
Answer: Yes, this is a very common issue. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH).[8] These acidic sites can catalyze the decomposition of sensitive molecules, including benzylic alcohols, or cause strong binding and streaking of polar, nitrogen-containing heterocycles like indazoles.[9]
Decomposition Pathway on Silica
Caption: Acidic silica gel can catalyze decomposition.
Solutions & Comparative Table
| Method | Description | Advantages | Disadvantages |
| Base Deactivation | Add 0.5-1% triethylamine (TEA) or ammonia solution to the chromatography eluent. | Simple to implement; effectively neutralizes acidic sites. | Can alter elution order; TEA can be difficult to remove completely. |
| Neutral Alumina | Use neutral Brockmann I alumina as the stationary phase instead of silica. | Excellent for basic compounds; avoids acidic catalysis. | Different selectivity than silica; may require new solvent system development. |
| Reversed-Phase | Use C18-functionalized silica with a polar mobile phase (e.g., MeCN/H₂O). | Good for polar compounds; avoids acidic surface issues. | Requires different solvent systems; may be less effective for non-polar impurities. |
Protocol 2: Preparing Base-Deactivated Silica for Flash Chromatography
-
Choose Eluent: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) via TLC analysis.
-
Add Base: To your chosen eluent mixture, add triethylamine (TEA) to a final concentration of 0.5% v/v. For example, to 1 L of eluent, add 5 mL of TEA.
-
Prepare Slurry: Prepare the column slurry using the TEA-containing eluent. This ensures the entire stationary phase is neutralized before the compound is loaded.[10]
-
Run Column: Load your sample and run the chromatography as usual with the base-modified eluent. The product should elute with less streaking and a significantly reduced risk of decomposition.
Q4: Can I use strong acids or bases during my extraction to remove impurities? What is the pH stability of the indazole core?
Answer: Extreme caution is advised. While the 2-methyl group prevents tautomerization, the indazole ring system itself has both acidic and basic properties and can be sensitive to harsh pH conditions.[11]
-
Strong Acid (e.g., 1M HCl): Protonation of the indazole nitrogen atoms can occur. For some benzylic alcohols, strongly acidic conditions can promote dehydration or other rearrangement reactions.[12]
-
Strong Base (e.g., 1M NaOH): While the alcohol can be deprotonated, the stability of the indazole ring itself under strongly basic conditions at elevated temperatures could be a concern.[6]
Recommendation: Whenever possible, use milder wash solutions.
-
For removing basic impurities: Use a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5).
-
For removing acidic impurities: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.3).
-
For neutralization: Use a buffered wash like a phosphate-buffered saline (PBS) solution at pH 7.0-7.4 or simply deionized water.
These gentler washes are far less likely to induce decomposition of your target compound while still being effective at removing common ionic impurities.
References
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
G. E. M. Crisenza, et al. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
A. Abboud, et al. (2003). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Photochemical & Photobiological Sciences. [Link]
-
Y. Wang, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry. [Link]
-
G. E. M. Crisenza, et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. ChemRxiv. [Link]
-
C. F. Barbas III, et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Z. An, et al. (2015). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. [Link]
-
S. M. Nabavi, et al. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules. [Link]
-
X. Li, et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
H. Kudo, et al. (1998). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. [Link]
-
A. Joseph, et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
-
L. Tanwar, et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
G. E. M. Crisenza, et al. (2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
L. Tanwar, et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
A. A. Al-Amiery, et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules. [Link]
-
Y. Z. H-Y. Chen, et al. (2011). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. [Link]
-
A. A. El-Sayed, et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
S. A. Husain, et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research. [Link]
-
G. E. M. Crisenza, et al. (2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. [Link]
-
ResearchGate. (2021). Biologically Active Organic Antioxidants: Synthesis, Analysis, and Mechanistic Insights via DFT Calculations, Crystallographic Analysis, and Molecular Docking Techniques. [Link]
-
Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. [Link]
-
R. M. Claramunt, et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
G. A. Somorjai, et al. (2018). Reaction pathway of benzyl alcohol hydrogenolysis. ResearchGate. [Link]
-
C-H. Lee, et al. (2017). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. [Link]
-
M. C. Aversa, et al. (2023). Chemical Composition and Biological Evaluation of Natural Products with Antioxidant Properties. Molecules. [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel?. YouTube. [Link]
Sources
- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chiral Separation of Indazole Derivatives: A Technical Support Center
Welcome to the Technical Support Center for the Chiral Separation of Indazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the enantioselective separation of this critical class of compounds. Given that enantiomers of a chiral drug can have significantly different biological activities, achieving robust and reliable chiral separation is paramount in pharmaceutical development.[1][2] This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of your experiments.
I. Foundational Principles of Chiral Recognition
The successful chiral separation of indazole derivatives hinges on the principle of creating a chiral environment where the enantiomers can be distinguished. This is most commonly achieved through direct methods using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4] The CSP, containing a single enantiomer of a chiral selector, interacts with the indazole enantiomers to form transient diastereomeric complexes.[4] The differing stability of these complexes leads to different retention times and, thus, separation.[4] The "three-point interaction model" provides a simplified but effective visualization of how these differential interactions (e.g., hydrogen bonds, dipole-dipole interactions, steric hindrance) with the CSP lead to enantioselective retention.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale.
A. Poor or No Enantiomeric Resolution
Question: I am not seeing any separation of my indazole derivative enantiomers. What are the most likely causes and how can I fix this?
Answer: This is a common starting point in method development. The lack of resolution points to insufficient differential interaction between your enantiomers and the chiral stationary phase. Here’s a systematic approach to troubleshoot this:
-
Inappropriate Chiral Stationary Phase (CSP) Selection:
-
Why it happens: The "lock and key" principle is fundamental in chiral recognition. The structure of your indazole derivative may not be compatible with the chiral selector on the CSP.
-
Solution: Screen a variety of CSPs with different chiral selectors. For indazole and other N-heterocyclic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclodextrin-based columns are often the most successful.[5][6][7] Polysaccharide phases offer a broad range of interactions, while cyclodextrins are effective for analytes that can fit within their hydrophobic cavity.[8]
-
Pro-Tip: Don't assume that structurally similar indazole derivatives will behave identically on the same CSP. A screening approach with at least 3-4 different CSPs is highly recommended in early method development.[9]
-
-
Incorrect Mobile Phase Composition:
-
Why it happens: The mobile phase modulates the interaction between the analyte and the CSP. A mobile phase that is too strong will elute the enantiomers too quickly, not allowing for sufficient interaction with the CSP to effect separation. Conversely, a mobile phase that is too weak can lead to excessively long retention times and broad peaks.
-
Solution:
-
For Normal Phase (NP) HPLC/SFC: Adjust the ratio of the non-polar solvent (e.g., hexane, or CO2 in SFC) and the polar modifier (e.g., ethanol, isopropanol). A slight decrease in the percentage of the polar modifier can sometimes significantly improve resolution.[10]
-
For Reversed-Phase (RP) HPLC: Modify the ratio of the aqueous buffer and the organic solvent (e.g., acetonitrile, methanol).
-
For Polar Organic (PO) Mode: Experiment with different polar organic solvents like methanol or acetonitrile.[6]
-
-
B. Peak Tailing or Asymmetry
Question: My peaks are tailing significantly, making accurate integration and quantification difficult. What should I investigate?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Interactions with Silica:
-
Why it happens: Residual silanol groups on the silica support of the CSP can interact strongly with basic moieties, such as the nitrogen atoms in the indazole ring, leading to peak tailing.
-
Solution: Add a mobile phase additive to mask these silanol groups.
-
For basic indazole derivatives, add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase.[11][12]
-
For acidic indazole derivatives, use an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress the ionization of the analyte.[11][12]
-
-
-
Analyte Solubility Issues:
-
Why it happens: If the analyte is not fully soluble in the mobile phase, it can lead to poor peak shape.
-
Solution: Ensure your sample is completely dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.[13] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.[14]
-
C. Peak Splitting
Question: I am observing split peaks for my enantiomers. What could be the cause?
Answer: Peak splitting can be a frustrating issue with several potential root causes.
-
Column Contamination or Blockage:
-
Injection Solvent Incompatibility:
-
Why it happens: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread unevenly upon injection, resulting in a split peak.[13][14]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[13] If a different solvent must be used, it should be weaker than the mobile phase.
-
-
Co-eluting Impurity:
-
Why it happens: What appears to be a split peak might actually be two different compounds eluting very close to each other.[15]
-
Solution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, this indicates a co-eluting species.[15] Further method optimization, such as changing the mobile phase composition or temperature, may be necessary to separate them.
-
III. Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for the chiral separation of my indazole derivatives?
A1: Both techniques are powerful tools for chiral separations. SFC often offers advantages in terms of speed, reduced solvent consumption, and higher efficiency due to the lower viscosity and higher diffusivity of supercritical fluids.[5][17] This can lead to faster method development and higher throughput.[17] However, HPLC is a very mature and robust technique, and for some indazole derivatives, it may provide better selectivity. The choice often depends on the specific compound and the available instrumentation.
Q2: How important is temperature control in chiral separations?
A2: Temperature is a critical parameter. Changes in temperature can affect the thermodynamics of the interactions between the enantiomers and the CSP, which can alter both retention times and selectivity. In some cases, a change in temperature can even invert the elution order of the enantiomers. For robust and reproducible separations, it is essential to use a column oven and maintain a constant, optimized temperature.
Q3: Can I use the same chiral column for both normal-phase and reversed-phase separations?
A3: It depends on the specific CSP. Many modern polysaccharide-based CSPs are immobilized, meaning the chiral selector is covalently bonded to the silica support. These columns are robust and can be used with a wide range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes. However, older "coated" CSPs are not as robust, and using them with incompatible solvents can strip the chiral selector from the support, irreversibly damaging the column. Always check the column manufacturer's guidelines before changing mobile phase systems.
Q4: My method was working perfectly, but now the resolution is degrading over time. What should I do?
A4: This is often due to column contamination or aging.
-
Contamination: Strongly adsorbed compounds from your sample matrix can accumulate on the column over many injections, blocking active sites on the CSP.[16] Implement a regular column washing procedure as recommended by the manufacturer. Using a guard column is the best way to prevent this.[13][16]
-
Additive Memory Effect: If you frequently switch between methods using different acidic or basic additives, residual amounts of these additives can remain on the column and affect subsequent analyses.[18] It's best to dedicate specific columns to methods that use particular classes of additives or to have a rigorous flushing protocol when switching.[18]
IV. Experimental Protocols & Workflows
Protocol 1: Generic Screening Protocol for Chiral Method Development (HPLC/SFC)
This protocol outlines a systematic approach to finding a suitable starting point for the chiral separation of a novel indazole derivative.
-
CSP Selection: Choose a set of 3-4 diverse chiral columns. A good starting set includes:
-
An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
A cyclodextrin-based CSP (e.g., hydroxypropyl-β-cyclodextrin).[19]
-
-
Mobile Phase Screening: For each column, test a series of mobile phases.
-
SFC:
-
CO2/Methanol
-
CO2/Ethanol
-
CO2/Isopropanol
-
-
Normal Phase HPLC:
-
Hexane/Isopropanol (e.g., 90/10 v/v)
-
Hexane/Ethanol (e.g., 90/10 v/v)
-
-
-
Additive Inclusion: For each mobile phase combination, perform injections with and without additives.
-
Basic Additive: 0.1% Diethylamine (DEA)
-
Acidic Additive: 0.1% Trifluoroacetic Acid (TFA)
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC.
-
Temperature: 25 °C.
-
Detection: UV, at the λmax of the indazole derivative.
-
-
Evaluation: Analyze the chromatograms for any signs of peak separation. The goal of the screen is not to achieve baseline resolution, but to identify a promising CSP/mobile phase combination for further optimization.
Workflow Diagram: Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for addressing poor or no enantiomeric resolution.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. Chiral separation problem - Chromatography Forum [chromforum.org]
- 11. chiraltech.com [chiraltech.com]
- 12. additives for chiral - Chromatography Forum [chromforum.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of the 7-Position in Indazole Synthesis
Welcome to the technical support center dedicated to the regioselective functionalization of indazoles, with a specific focus on enhancing the reactivity of the C7-position. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is functionalization at the C7-position of the indazole ring so challenging?
A1: The challenge lies in the inherent electronic properties of the indazole scaffold. The C3-position is generally more reactive towards electrophilic and metal-catalyzed C-H functionalization due to its higher electron density and proximity to the N2 nitrogen.[1] Overcoming this innate preference for C3-functionalization requires specific strategies to direct reactions towards the C7-position.
Q2: What are the primary strategies to achieve C7-functionalization of indazoles?
A2: The two main strategies are:
-
Direct C-H Activation: This is a modern and elegant approach that utilizes a directing group (DG) attached to one of the nitrogen atoms (typically N1) to steer a transition-metal catalyst to the adjacent C7 C-H bond.[2][3]
-
Classical Halogenation-Coupling Sequence: This involves the regioselective halogenation (e.g., bromination) of the C7-position, followed by a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the desired substituent.[4]
Q3: What are some common directing groups used for C7-functionalization?
A3: Several directing groups have been successfully employed. Some of the most effective include:
-
Phosphinoyl Groups (e.g., -P(O)tBu₂): These have proven effective in directing palladium- and copper-catalyzed arylations at the C7-position.[2]
-
Phosphine Groups (e.g., -P tBu₂): These can also direct a variety of C-H functionalizations at C7, including arylation, olefination, and alkylation.[2]
-
Other N-based directing groups: While less common for C7-functionalization of indazoles specifically, various N-chelating groups are widely used in C-H activation and can be explored.
Q4: Which transition metals are typically used in C7 C-H activation of indazoles?
A4: Palladium (Pd) and Rhodium (Rh) are the most commonly employed transition metals for this purpose.[5][6] They are effective in mediating the C-H activation step and subsequent bond formation. Copper (Cu) catalysts are also used, sometimes in conjunction with other metals or as the primary catalyst for specific transformations.[2][7][8]
Troubleshooting Guides
Problem 1: Low to no yield of the desired C7-functionalized product in a directed C-H activation reaction.
Q: I am attempting a palladium-catalyzed C7-arylation of my N1-phosphinoyl-protected indazole, but I am getting very low yields or only recovering my starting material. What could be the issue?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low C7-functionalization yield.
Detailed Explanation:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a reliable source. For C-H activations, a combination of a Pd(II) salt like Pd(OAc)₂ with a suitable ligand is common. If the reaction is sluggish, consider if your catalyst requires pre-activation.
-
Reaction Conditions: C-H activation reactions often require elevated temperatures to overcome the high activation energy of breaking the C-H bond.[5] Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle. Similarly, oxygen can oxidize the active catalyst, so maintaining an inert atmosphere (Nitrogen or Argon) is critical.
-
Directing Group Integrity: Confirm that your directing group is correctly installed on the N1 position and is stable under the reaction conditions. Incomplete installation will lead to unreacted starting material.
-
Base and Additives: The choice of base is crucial. It often plays a role in the C-H activation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Sometimes, an oxidant is required to regenerate the active catalyst.[5] Ensure all additives are pure and dry.
Problem 2: Poor regioselectivity with functionalization occurring at other positions (C3, C4, C5, C6) instead of or in addition to C7.
Q: I am getting a mixture of isomers, with significant amounts of the C3-functionalized product. How can I improve the selectivity for the C7-position?
A: Achieving high regioselectivity is the primary goal of using a directing group. If you are observing poor selectivity, it suggests that the directed pathway is not sufficiently favored over the inherent reactivity of the indazole ring.
Strategies to Enhance C7-Selectivity
| Strategy | Rationale | Key Considerations |
| Optimize the Directing Group | The structure of the directing group is paramount for enforcing the cyclometalation at the C7-position. A bulkier or more rigid DG can improve selectivity. | The N-P(O)tBu₂ group is often effective for directing to C7.[2] If using a different DG, consider its steric and electronic properties. |
| Modify the Catalyst/Ligand | The steric bulk of the ligand on the metal center can influence which C-H bond is accessed. | Bulky ligands can disfavor approach to more sterically hindered positions, but in this case, a well-matched ligand is needed to cooperate with the DG. |
| Adjust Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy (the directed pathway). | This may come at the cost of reaction rate and overall yield. A careful optimization study is required. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and thus the regioselectivity. | Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane). |
Mechanistic Insight into Regioselectivity
The directing group on N1 coordinates to the metal center, forming a metallacycle intermediate. The size and stability of this ring intermediate determine the regioselectivity. For C7-functionalization, a 6-membered metallacycle is typically formed. If C6-functionalization occurs, it proceeds through a 7-membered ring, which is generally less favorable. C3-functionalization is often the result of non-directed, inherent reactivity.
Caption: Competing pathways for C7 and C3 functionalization.
Problem 3: Difficulty in removing the directing group after successful C7-functionalization.
Q: My C7-functionalization worked well, but now I am struggling to cleave the N-P(O)tBu₂ directing group without degrading my product.
A: The cleavability of the directing group is a critical aspect of the overall synthetic utility. Harsh cleavage conditions can indeed compromise sensitive functional groups on your molecule.
Directing Group Cleavage Protocols
| Directing Group | Cleavage Conditions | Reference/Notes |
| -P(O)tBu₂ (Phosphinoyl) | Can be challenging. Strong acid (e.g., HBF₄) or base may be required. | This group is robust, which is good for the C-H activation step but makes removal difficult. The P(III) analogue (-PtBu₂) is often easier to remove.[2] |
| -P tBu₂ (Phosphine) | Can typically be removed under milder conditions compared to its P(V) counterpart. | Oxidation to the phosphine oxide followed by cleavage may be an option. |
| -SEM (for C3-lithiation) | Easily cleaved with fluoride sources (e.g., TBAF) or acidic conditions (e.g., aqueous HCl).[9] | While not a C7-directing group, it serves as a good example of a readily cleavable group. |
Troubleshooting Cleavage:
-
Screen Milder Conditions First: Always start with the mildest possible conditions. For acid-labile groups, try milder acids (e.g., TFA) before moving to stronger ones. For fluoride-labile groups, vary the concentration of TBAF and the reaction temperature.
-
Protect Other Functional Groups: If your molecule has other sensitive groups, consider protecting them before attempting to cleave the directing group.
-
Alternative Directing Groups: If cleavage is consistently problematic, it may be necessary to reconsider the choice of directing group for future syntheses. Look for groups known for their mild removal conditions.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C7-Arylation of N1-P(O)tBu₂-Indazole
This is a representative protocol based on literature precedents and should be optimized for specific substrates.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N1-P(O)tBu₂-indazole (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Royal Society of Chemistry.
- Regioselective protection at N-2 and derivatization
- Synthesis of indazoles from 2-formylphenylboronic acids. Royal Society of Chemistry.
- Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- C3-INDAZOLE FUNCTIONALIZ
- Indazole synthesis. Organic Chemistry Portal.
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
- C-H functionalization of 2H-indazole.
- Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Bioactivity and Pharmacological Distinctness of 1H- vs. 2H-Indazole Isomers
This guide provides a technical comparison of 1H- and 2H-indazole isomers, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The indazole scaffold (
This guide analyzes the structural, thermodynamic, and bioactive divergences between these isomers, providing experimental protocols for their differentiation and synthesis.
Thermodynamic & Structural Divergence
The fundamental difference lies in the aromaticity and electron distribution. This dictates their stability and interaction with biological targets.
| Feature | 1H-Indazole | 2H-Indazole | Implication for Drug Design |
| Structure Type | Benzenoid (Fully aromatic benzene ring) | Quinonoid (Disrupted benzene aromaticity) | 1H is the default ground state; 2H requires stabilization via binding or substitution. |
| Thermodynamic Stability | High (Dominant tautomer, >95% in solution) | Low ( | 2H-isomers are often transient unless "locked" by N-alkylation. |
| Dipole Moment | Lower ( | Higher ( | 2H-isomers have higher aqueous solubility but different membrane permeability. |
| Basicity ( | 2H-indazoles are slightly more basic; affects salt formation and lysosomal trapping. | ||
| H-Bond Pattern (Unsubst.) | N1-H (Donor) / N2 (Acceptor) | N1 (Acceptor) / N2-H (Donor) | Inverts the "Donor-Acceptor" motif presented to the kinase hinge region. |
Visualization: Tautomeric Equilibrium & Electronic States
Figure 1: The tautomeric equilibrium favors the 1H-form, but the protein binding pocket can select the 2H-form if the H-bond network (Acceptor-Donor) requires it.[1]
Bioactivity & Mechanism of Action
The "Kinase Switch" Mechanism
In kinase inhibitors, the indazole core often binds to the ATP-binding hinge region. The choice of isomer determines the vector of the substituents and the H-bond interface.
-
1H-Indazole Mode (e.g., Axitinib, Pazopanib): [1]
-
Typically N1-substituted or N1-H.
-
Mechanism: The N2 nitrogen acts as a Hydrogen Bond Acceptor for the backbone NH of the kinase hinge. If N1 is unsubstituted, it acts as a Donor to the backbone carbonyl.
-
Application: Broad-spectrum tyrosine kinase inhibition (VEGFR, PDGFR).
-
-
2H-Indazole Mode (e.g., Tpl2 Inhibitors):
-
Typically N2-substituted.
-
Mechanism: Locking the alkyl group at N2 forces the N1 to be a lone-pair Acceptor . This geometry directs the C3-substituent into the "gatekeeper" region differently than the 1H-isomer.
-
Advantage: N2-isomers often show improved selectivity profiles because the vector of the C3-substituent is shifted by
relative to the 1H-isomer, avoiding steric clashes in restricted pockets.
-
Case Study Comparison
| Drug / Compound | Isomer Core | Target | Clinical Status | Mechanistic Note |
| Axitinib | 1H-Indazole | VEGFR1/2/3 | FDA Approved | N1-methylated. Exploits the 1H-geometry to extend into the solvent front. |
| Pazopanib | 2H-Indazole (Core)* | VEGFR/PDGFR | FDA Approved | Note: Often classified as 2H-indazole due to N2-methylation in the core scaffold context, though nomenclature varies. |
| Lonidamine | 1H-Indazole | Hexokinase | Phase III (Hist.) | Inhibits energy metabolism. N1-benzyl group is critical for activity. |
| Entrectinib | 1H-Indazole | TRK/ROS1 | FDA Approved | 3-amino-5-substituted indazole. |
Experimental Workflows: Synthesis & Differentiation
A major challenge in indazole chemistry is the regioselectivity of alkylation . Under basic conditions, the 1H-indazole anion is ambident.
Protocol A: Regioselective Synthesis (The "Rules of Thumb")
-
Targeting N1-Alkylation (Thermodynamic Control):
-
Reagents: Alkyl halide (R-X), Strong Base (NaH,
). -
Solvent: Polar aprotic (DMF, DMSO).
-
Outcome: Major product is N1-alkyl (typically >90%).
-
Mechanism: The N1-anion retains benzenoid aromaticity, making the transition state lower in energy.
-
-
Targeting N2-Alkylation (Kinetic/Directed Control):
-
Reagents: Meerwein salts (
) or neutral conditions. -
Solvent: Non-polar (DCM, EtOAc).
-
Outcome: Enriched N2-alkyl product (up to 40-50% or dominant depending on C3 sterics).
-
Mechanism: N2 is the site of highest electron density (HOMO) in the neutral molecule. Electrophiles attacking the neutral species favor N2.
-
Protocol B: Analytical Differentiation (Self-Validating)
Do not rely solely on LC-MS, as isomers have identical masses. Use 1H-13C HMBC NMR for definitive assignment.
Step-by-Step Validation:
-
Acquire 1H NMR:
-
N1-Isomer: The proton at C7 (adjacent to benzene ring) often shows a distinct shift due to anisotropy of the N1-substituent.
-
N2-Isomer: The singlet at C3 (if unsubstituted) shifts downfield (
8.0–8.5 ppm) compared to N1 ( 7.8–8.1 ppm).
-
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation):
-
The "N-Methyl" Test: Look for the cross-peak between the N-methyl protons and the ring carbons.
-
N1-Alkyl: The
protons correlate with C7a (junction carbon). -
N2-Alkyl: The
protons correlate with C3 and C7a (but often weaker/different pattern due to distance).
-
-
Crystallography (Ultimate Truth):
-
If oil, convert to HCl salt to induce crystallization. N2-isomers often form distinct lattice packing due to higher dipole moments.
-
Visualization: Differentiation Workflow
Figure 2: Analytical workflow for distinguishing N1 and N2 isomers using HMBC NMR correlations.
References
-
Thermodynamic Stability & Tautomerism
-
Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 2001.
-
-
Kinase Inhibition & Binding Modes
-
Lombardo, L. J., et al. "Discovery of N-(2-chloro-4-pyrimidinyl)-N-phenyl-N-methyl-urea (PAZOPANIB)." Journal of Medicinal Chemistry, 2005.
- Hu, Y., et al. "Indazole as a privileged scaffold in drug discovery.
-
-
Synthesis & Regioselectivity
-
Cheung, M., et al. "Regioselective N-alkylation of indazoles."[2] Tetrahedron Letters, 2005.
-
Luo, G., et al. "Regioselective synthesis of 1- and 2-substituted indazoles." Journal of Organic Chemistry, 2006.
-
-
Bioactivity Reviews
-
Gaikwad, D. D., et al. "Indazole: A brief review on its synthesis and biological activities." Journal of Pharmaceutical Negative Results, 2022.[3]
-
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
Comparative Analysis of 7-Substituted Indazole Isomers
This guide provides a comparative technical analysis of 7-substituted indazole isomers, designed for researchers in medicinal chemistry and drug discovery.
Content Type: Technical Comparison Guide Focus: Synthetic Accessibility, Physicochemical Properties, and Regioselective Control in Drug Design.
Executive Summary: The "7-Position Challenge"
The indazole scaffold (benzo[c]pyrazole) is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While 3-, 4-, 5-, and 6-substituted isomers are synthetically accessible and well-characterized, 7-substituted indazoles represent a distinct "chemical space" often underutilized due to synthetic hurdles.[1]
However, the 7-position offers unique advantages:
-
Orthogonal Steric Control: A substituent at C7 projects into a unique vector in the ATP-binding pocket of kinases, often improving selectivity by clashing with non-target isoforms.
-
Regiochemical Steering: Unlike other isomers, electron-withdrawing groups (EWG) at C7 strongly bias alkylation toward the N2-position , a critical feature for accessing specific chemotypes like the Pazopanib scaffold.
Physicochemical Profiling: The Tautomeric Battle
The fundamental differentiator of the 7-isomer compared to the 4/5/6-isomers is its impact on the annular tautomerism (1H vs 2H).
Tautomeric Equilibrium Analysis
In unsubstituted indazole, the 1H-tautomer is thermodynamically favored (ΔG ≈ 2–4 kcal/mol) over the 2H-form.
-
4-, 5-, 6-Substituted: Minimal perturbation of this equilibrium.
-
7-Substituted: A substituent at C7 introduces peri-strain (steric clash) with the hydrogen on N1. This destabilizes the 1H-form, reducing the energy gap and increasing the population of the reactive 2H-tautomer or making N1 more acidic.
Figure 1: Steric Impact on Indazole Tautomerism
Caption: The 7-substituent (R) creates steric repulsion with the N1-H, shifting the population dynamics or reactivity profile toward the 2H-species compared to 4/5/6-isomers.
Reactivity & Regiocontrol: N1 vs. N2 Alkylation
One of the most valuable attributes of 7-substituted indazoles is their ability to override the standard N1-alkylation preference.[1]
| Feature | 4-, 5-, 6-Substituted Isomers | 7-Substituted Isomers (EWG) |
| Dominant Alkylation Site | N1 (Thermodynamic product) | N2 (Kinetic/Steric driven) |
| Selectivity Ratio (N1:N2) | Typically 60:40 to 90:10 | < 5:95 (Highly N2 Selective) |
| Mechanism | Lone pair availability at N1 is higher; N1-alkyl is more stable.[1] | Steric blockage of N1 + Electronic repulsion by 7-EWG directs electrophile to N2.[1] |
| Drug Relevance | Axitinib (N1-substituted) | Pazopanib-like cores (N2-substituted) |
Key Insight: If your target molecule requires an N2-alkylated indazole , introducing a transient (e.g., Br) or permanent (e.g., NO2, CO2Me) group at C7 is a proven strategy to achieve >95% regioselectivity, avoiding tedious chromatographic separations.
Synthetic Accessibility Comparison
Accessing the 7-isomer is significantly more challenging than the 4/5/6-isomers due to the lack of commercially available hydrazine precursors.[1]
| Method | Suitability for 7-Substituted | Pros | Cons |
| Bartoli Indole Synthesis | Low | Good for indoles, not indazoles.[1] | Produces 7-sub indoles, requires oxidation to convert to indazole (inefficient). |
| Diazotization (Jacobson) | High | The "Gold Standard" for 7-sub. Uses cheap o-alkyl anilines.[1] | Requires harsh acidic conditions; potential diazonium safety hazards. |
| C-H Activation (Rh/Co) | Medium | Good for complex late-stage functionalization.[1] | Expensive catalysts; requires specific directing groups (e.g., azo/imine). |
| SNAr on Fluorobenzene | Low | Difficult to force hydrazine into the crowded 2-position next to C7.[1] | Poor yields due to steric hindrance. |
Experimental Protocol: Synthesis of 7-Bromo-1H-Indazole
Objective: Synthesize 7-bromo-1H-indazole, a versatile building block for cross-coupling.[1] Method: Modified Jacobson Indazole Synthesis (Diazotization/Cyclization). Precursor: 2-Bromo-6-methylaniline.[1][2]
Reagents & Equipment[1][3][4][5][6]
-
Substrate: 2-Bromo-6-methylaniline (1.0 eq)
-
Reagents: Sodium Nitrite (NaNO2, 1.1 eq), Glacial Acetic Acid (AcOH), Hydrochloric Acid (conc. HCl).
-
Solvent: Water/AcOH mixture.
-
Equipment: 3-neck round bottom flask, internal thermometer, mechanical stirrer (essential for slurry).
Step-by-Step Workflow
-
Salt Formation:
-
Charge 2-bromo-6-methylaniline (18.6 g, 100 mmol) into the flask.
-
Add Glacial AcOH (50 mL) and stir to dissolve.
-
Cool to 0–5 °C using an ice/salt bath.
-
Add conc. HCl (25 mL) dropwise. Note: A thick white slurry of the hydrochloride salt will form.
-
-
Diazotization:
-
Dissolve NaNO2 (7.6 g, 110 mmol) in minimal water (15 mL).
-
Add the NaNO2 solution dropwise to the aniline salt slurry, maintaining internal temp < 5 °C.
-
Observation: The slurry will thin out and turn yellow/orange as the diazonium salt forms. Stir for 30 min at 0 °C.
-
-
Cyclization:
-
Allow the reaction to warm slowly to Room Temperature (RT).
-
Critical Step: Once at RT, the diazonium intermediate undergoes intramolecular cyclization.
-
Stir for 12–18 hours. The product often precipitates as a solid.
-
-
Work-up & Purification:
-
Neutralize the mixture carefully with aq. NaOH or NaHCO3 to pH ~8.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[6][7]
-
Purification: Recrystallize from Toluene/Heptane or purify via Silica Flash Chromatography (10-30% EtOAc/Hexanes).
-
Yield: Typical isolated yield is 65–75%.
-
Reaction Pathway Diagram
Caption: Synthetic pathway for 7-bromoindazole via modified Jacobson diazotization.
References
-
Regioselective N-Alkylation: Cheung, et al.[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org. Chem. 2024.
-
Synthesis of 7-Substituted Indazoles: Lier, et al.[1] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett. 2010.
-
Indazole Tautomerism: Sigalov, M. V., et al.[8] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." J. Org.[9][10] Chem. 2019. [10]
-
Kinase Inhibitor Scaffolds: Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance." Eur. J. Med.[8] Chem. 2015.
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A Comparative Guide to the Definitive Structural Validation of (2-Methyl-2H-indazol-7-yl)methanol
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. The indazole scaffold is a privileged motif in medicinal chemistry, and precise control over its regiochemistry is critical to pharmacological activity.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of (2-Methyl-2H-indazol-7-yl)methanol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The synthesis of N-alkylated indazoles can often yield a mixture of regioisomers (N1 and N2 alkylation), making definitive characterization essential. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for initial characterization, they may not always provide the unequivocal proof of structure that X-ray crystallography delivers.[3][4][5] This guide will walk through the crystallographic workflow, compare its outcomes with other techniques, and provide the causal reasoning behind experimental choices, ensuring a self-validating system for structural elucidation.
The Challenge: Ambiguity in Indazole Alkylation
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol, like many substituted indazoles, presents a classic challenge of regioselectivity.[6] Alkylation of a 7-substituted indazole can occur at either the N1 or N2 position of the pyrazole ring, leading to two distinct isomers with potentially different biological activities and physical properties. Spectroscopic data can be complex to interpret definitively for such isomers. Therefore, an unimpeachable method to determine the precise atomic connectivity is required.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[7][8][9][10] It provides a detailed three-dimensional map of electron density within the crystal, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule.[7][8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data and the integrity of the structural model.
Caption: Workflow for X-ray Crystallographic Structure Validation.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: (2-Methyl-2H-indazol-7-yl)methanol can be synthesized through various established methods for N-alkylation of indazoles.[6] A common route involves the reaction of 7-nitro-2H-indazole with a methylating agent, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the hydroxymethyl group. An alternative is the direct methylation of (2H-indazol-7-yl)methanol.
-
Purification: The crude product must be purified to >99% purity to facilitate crystallization. This is typically achieved by column chromatography on silica gel, followed by recrystallization. The purity is assessed by NMR spectroscopy and LC-MS.
2. Crystallization:
-
Crystal Growth: High-quality single crystals are paramount.[7] For small organic molecules, slow evaporation is a common and effective technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol, or acetone) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent allows for the ordered growth of single crystals.
-
Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in each dimension) that is optically clear and free of fractures is selected under a microscope.[7] The crystal is mounted on a goniometer head using a cryoprotectant oil.
3. Data Collection and Processing:
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms, leading to higher quality data. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors like polarization and Lorentz effects.
4. Structure Solution and Refinement:
-
Structure Solution: The processed data are used to solve the crystal structure. For small molecules, direct methods or Patterson methods are typically successful in providing an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined.
-
Validation: The final refined structure is validated using software tools like PLATON and CheckCIF to ensure that the model is chemically reasonable and conforms to established crystallographic standards. The final output is a Crystallographic Information File (CIF).
Anticipated Results and Data Presentation
The successful X-ray crystallographic analysis of (2-Methyl-2H-indazol-7-yl)methanol would provide unambiguous confirmation of the N2 methylation. The key crystallographic data would be summarized as follows:
| Parameter | Anticipated Value | Significance |
| Chemical Formula | C9H10N2O | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P21/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (Goof) | ~1.0 | Indicates the quality of the refinement. |
The refined structure would clearly show the methyl group attached to the N2 position of the indazole ring and the methanol substituent at the C7 position, providing definitive evidence of the molecular structure.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive answer, other techniques are essential components of the analytical workflow.
Caption: Comparison of Structural Validation Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5][11][12] For distinguishing between the N1 and N2 methyl regioisomers of 7-substituted indazoles, specific NMR experiments are employed:
-
¹H and ¹³C NMR: The chemical shifts of the methyl group and the aromatic protons/carbons will differ between the two isomers. However, predicting which isomer corresponds to which spectrum can be challenging without authentic standards.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons. For the N1-methyl isomer, a NOE correlation would be expected between the N-methyl protons and the H-7 proton. For the N2-methyl isomer, a NOE would be expected between the N-methyl protons and the H-3 proton. The absence or presence of these correlations can provide strong evidence for one isomer over the other.
Causality: The choice of a NOESY experiment is driven by the need to establish spatial proximity, which directly correlates to the connectivity of the methyl group. However, the absence of a NOE is not always conclusive proof, as the effect is distance-dependent and can be weak.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.[13][14][15] It provides a highly accurate mass measurement, which can be used to determine the molecular formula (C9H10N2O in this case).
Limitation: Standard mass spectrometry cannot distinguish between isomers as they have the identical mass and elemental composition.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the structures and NMR chemical shifts of the possible isomers.[16][17][18] By comparing the calculated NMR data for the N1- and N2-methyl isomers with the experimental data, an assignment can be proposed.
Trustworthiness: While powerful, computational predictions are theoretical and must be confirmed by definitive experimental evidence. They serve as a supportive tool rather than a standalone validation method.
Conclusion
For the unequivocal structural validation of (2-Methyl-2H-indazol-7-yl)methanol, single-crystal X-ray crystallography is the indispensable technique. It provides a direct and unambiguous visualization of the molecular structure, resolving the critical issue of N-alkylation regiochemistry. While NMR spectroscopy, mass spectrometry, and computational modeling are essential and complementary techniques that provide valuable information about connectivity, composition, and conformation in solution, they do not offer the same level of certainty as a well-refined crystal structure. Therefore, for regulatory purposes, patent filings, and advancing drug discovery programs based on novel chemical entities, the investment in obtaining a single-crystal X-ray structure is a scientifically sound and necessary step.
References
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Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]
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González-Bacerio, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2136. Available from: [Link]
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Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available from: [Link]
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Kumar, A., et al. (2023). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available from: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available from: [Link]
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Reyes-Melo, F., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available from: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available from: [Link]
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X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. (1998). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
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Chemistry LibreTexts. (2023). 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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Navarro-Vázquez, A., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1894–1904. Available from: [Link]
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Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). MDPI. Available from: [Link]
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Cesa, L. C., & Bate, K. L. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert opinion on drug discovery, 10(8), 847–859. Available from: [Link]
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N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. (2010). Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o1431. Available from: [Link]
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Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]
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Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). International Research Journal of Multidisciplinary Technovation. Available from: [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available from: [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C. (n.d.). Carbon. Available from: [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2022). MDPI. Available from: [Link]
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Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2015). ResearchGate. Available from: [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Available from: [Link]
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The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon. Available from: [Link]
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Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. (2007). Available from: [Link]
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Microcrystal Electron Diffraction of Small Molecules. (2018). Journal of visualized experiments : JoVE, (137), 57622. Available from: [Link]
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Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. (2021). European Journal of Chemistry. Available from: [Link]
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Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. (2020). Chemical science, 11(22), 5646–5653. Available from: [Link]
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(2-methyl-2H-indazol-7-yl)methanol - 97%, high purity , CAS No.1159511-54-2. (n.d.). Allschoolabs. Available from: [Link]
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Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2022). IJSDR. Available from: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Available from: [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Methyl-2H-indazol-7-yl)methanol Analogs as Kinase Inhibitors
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. Numerous FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its therapeutic relevance, particularly in the domain of oncology.[2] These molecules predominantly function as protein kinase inhibitors, underscoring the scaffold's suitability for targeting the ATP-binding site of these crucial enzymes.
This guide focuses on the structure-activity relationships (SAR) of a specific, yet underexplored, class of indazole derivatives: (2-Methyl-2H-indazol-7-yl)methanol analogs . The 2-methyl-2H-indazole isomer provides a stable and synthetically accessible core, while the 7-hydroxymethyl substituent offers a critical interaction point, capable of forming hydrogen bonds within a kinase active site. This analysis will synthesize data from various studies on related indazole analogs to build a predictive SAR model, providing a strategic framework for researchers engaged in the design and development of novel kinase inhibitors. The primary focus will be on their potential as inhibitors of key kinases implicated in inflammatory and proliferative diseases, such as p38 MAP kinase and others.[3][4]
The Core Scaffold: Rationale for (2-Methyl-2H-indazol-7-yl)methanol
The selection of the (2-Methyl-2H-indazol-7-yl)methanol scaffold as a starting point for a kinase inhibitor discovery program is based on sound medicinal chemistry principles:
-
The 2H-Indazole Isomer: Unlike the 1H-tautomer, the N2-substituted indazole prevents tautomerization and provides a fixed vector for substituents, which is crucial for establishing consistent interactions with a protein target. The N2-methyl group itself can be important for potency, potentially by fitting into a small hydrophobic pocket or by influencing the overall conformation of the molecule.[5]
-
The 7-Hydroxymethyl Group: This functional group is a key pharmacophoric feature. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, allowing it to form critical interactions with residues in the hinge region or other key areas of a kinase ATP-binding site. Furthermore, it serves as a versatile synthetic handle for further analoging to explore deeper pockets or introduce new interactions.
-
Structural Rigidity and Planarity: The fused ring system provides a rigid core, which reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.
The general structure and key modification points for SAR exploration are illustrated below:
Caption: Key modification points on the (2-Methyl-2H-indazol-7-yl)methanol scaffold.
General Synthetic Strategies
The synthesis of 2H-indazole derivatives is well-documented, often involving multi-step sequences that allow for regioselective functionalization. A common approach to access the 2,7-disubstituted indazole core involves the cyclization of appropriately substituted ortho-nitrobenzyl derivatives or related precursors.
One plausible synthetic route, adapted from established methodologies, is the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzaldehyde derivative.[6] The synthesis could proceed as follows:
-
Schiff Base Formation: Reaction of 2-nitro-6-methylbenzaldehyde with an amine.
-
Reductive Cyclization: Treatment with a reducing agent like triethyl phosphite to form the 2-substituted-7-methyl-2H-indazole.
-
Benzylic Functionalization: Selective oxidation of the 7-methyl group to the corresponding alcohol, for instance, using N-bromosuccinimide (NBS) followed by hydrolysis, would yield the desired (2-Methyl-2H-indazol-7-yl)methanol core.
Further derivatization can be achieved by modifying the starting materials or by functionalizing the final core structure.
Comparative Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study for the exact (2-Methyl-2H-indazol-7-yl)methanol scaffold is not available in a single publication, we can construct a robust analysis by comparing data from various series of indazole-based kinase inhibitors.
Modifications of the 7-Hydroxymethyl Group
The 7-hydroxymethyl group is poised to interact with the kinase hinge region. Its modification is a critical step in optimizing potency and physicochemical properties.
-
Ether and Ester Analogs: Converting the primary alcohol to ethers (e.g., -CH₂OCH₃, -CH₂OBn) or esters can modulate lipophilicity and cell permeability. The choice of the ether or ester group can also be used to probe for additional hydrophobic pockets near the hinge region.
-
Replacement with Amines: Replacing the -CH₂OH with -CH₂NH₂ or -CH₂NHR introduces a basic center, which can form salt bridges with acidic residues like aspartate or glutamate in the active site. This can significantly enhance potency and alter the pharmacokinetic profile.
-
Bioisosteric Replacement: Replacing the hydroxyl group with bioisosteres like -NHOH or -CONH₂ can introduce new hydrogen bonding patterns and improve metabolic stability.
Substitutions on the Indazole Benzene Ring (Positions 3, 4, 5, and 6)
Adding substituents to the benzene portion of the indazole ring is a classical strategy to improve potency, selectivity, and drug-like properties.
-
Position 3: This position often points towards the solvent-exposed region or a deeper pocket of the ATP-binding site. SAR studies on other indazole series have shown that introducing small, appropriately substituted aryl or heteroaryl groups at this position can lead to significant gains in potency.[2] For example, in a series of 1H-indazol-3-amine derivatives targeting FGFR1, the introduction of an N-ethylpiperazine group was found to be crucial for both enzymatic and cellular activity.[2]
-
Positions 4, 5, and 6: These positions are typically modified to fine-tune the electronic properties and solubility of the molecule.
-
Electron-withdrawing groups (e.g., -F, -Cl, -CN) can modulate the pKa of the indazole nitrogens and potentially enhance interactions with the target.
-
Hydrogen bond donors/acceptors (e.g., -OH, -NH₂, -SO₂NH₂) can form additional interactions with the protein.
-
Small alkyl groups can fill small hydrophobic pockets.
-
The N2-Methyl Group
The "magic methyl" effect, where the addition of a methyl group in a specific position dramatically improves potency, is a well-known phenomenon in medicinal chemistry.[5] While the N2-methyl group is part of our core scaffold, exploring its replacement is a key SAR step.
-
Larger Alkyl Groups: Replacing the methyl with ethyl or cyclopropyl groups can probe the size of the hydrophobic pocket accommodating the N2-substituent. In some kinase inhibitor series, a cyclopropyl group has been shown to be superior to a methyl group.
-
Aromatic Groups: While potentially adding significant bulk, an N2-aryl group could establish favorable π-π stacking interactions if the topology of the active site allows.
Comparative Data from Related Indazole Analogs
To illustrate these principles, the following table summarizes SAR data from different series of indazole-based inhibitors. While not direct analogs of (2-Methyl-2H-indazol-7-yl)methanol, they provide valuable insights into how structural modifications on the indazole scaffold affect biological activity.
| Scaffold/Analog | Modification | Target/Assay | Result (IC₅₀ / Activity) | Key SAR Insight | Reference |
| 1H-Indazol-3-amine | Addition of N-ethylpiperazine at C6 | FGFR1 Kinase | IC₅₀ = 2.9 nM | The piperazine moiety is crucial for potent enzymatic and cellular activity. | [2] |
| 2f (Indazole Derivative) | Complex structure with multiple substitutions | Proliferation of 4T1 cancer cells | IC₅₀ = 0.23–1.15 µM | Demonstrates the potential of substituted indazoles as potent anti-proliferative agents. | [7][8] |
| 2H-Indazole Sulfonamide | N2-phenyl sulfonamide linkage | SGK1, Tie2, SRC Kinases | IC₅₀ ≈ 500 nM | The N2 position is a viable attachment point for larger substituents to target the ATP binding site. | [9] |
| Indazole Amide | Various substitutions on the amide portion | ERK1/2 Kinase | Potent inhibition | Highlights the utility of amide linkers on the indazole core for potent kinase inhibition. | [10] |
| 2,3-diphenyl-2H-indazole | Phenyl group at C3 | G. intestinalis | Highly potent vs. metronidazole | Demonstrates that significant steric bulk at C3 can be well-tolerated and enhance activity. | [11] |
Experimental Protocols: A Guide to Kinase Inhibition Assays
To empirically validate the SAR hypotheses, robust and reproducible biological assays are essential. A common method to determine the potency of a kinase inhibitor is a biochemical kinase assay. Below is a representative protocol for a p38α MAP Kinase inhibition assay.
Protocol: In Vitro p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Rationale: This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. It is a high-throughput, sensitive, and direct binding assay that avoids the complexities of substrate phosphorylation.
Materials:
-
p38α Kinase (recombinant, active)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647 Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serially diluted in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation (The 'Why'): Serially dilute the test compounds in 100% DMSO. This creates a concentration gradient to determine the IC₅₀. A typical starting concentration is 10 mM, diluted down to the nanomolar range. DMSO is used as it is a standard solvent for small molecules and is generally tolerated by enzymes at low final concentrations (<1%).
-
Kinase/Antibody Mixture Preparation (The 'Why'): Prepare a solution containing the p38α kinase and the Eu-labeled antibody in the assay buffer. The antibody will bind to the tagged kinase, bringing the Europium donor fluorophore into proximity. Pre-mixing ensures a homogenous solution.
-
Assay Plate Setup (The 'Why'):
-
Add 2.5 µL of the serially diluted test compounds to the wells of the 384-well plate.
-
Add 2.5 µL of DMSO to control wells (for 0% inhibition - maximum signal).
-
Add 2.5 µL of a known potent p38 inhibitor (e.g., BIRB 796) at a high concentration to control wells (for 100% inhibition - minimum signal).
-
-
Addition of Kinase/Antibody (The 'Why'): Add 5 µL of the kinase/antibody mixture to all wells. This initiates the potential binding of the test compound to the kinase.
-
Addition of Tracer (The 'Why'): Add 5 µL of the Alexa Fluor™ 647-labeled tracer to all wells. The tracer is the fluorescent ligand that will bind to the kinase's ATP site if it's not occupied by the test compound. This completes the reaction mixture.
-
Incubation (The 'Why'): Centrifuge the plate briefly to mix the contents and incubate at room temperature for 60 minutes, protected from light. This allows the binding equilibrium to be reached.
-
Data Acquisition (The 'Why'): Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor (e.g., at 340 nm) and measure the emission from both the donor (at 615 nm) and the acceptor tracer (at 665 nm). The TR-FRET signal is the ratio of the acceptor to donor emission.
-
Data Analysis (The 'Why'):
-
The TR-FRET ratio is proportional to the amount of tracer bound to the kinase.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
Workflow & Pathway Visualizations
Typical Kinase Inhibitor Discovery Workflow
The development of a novel kinase inhibitor from a starting scaffold like (2-Methyl-2H-indazol-7-yl)methanol follows a structured, multi-stage process.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion and Future Perspectives
The (2-Methyl-2H-indazol-7-yl)methanol scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. By synthesizing structure-activity relationship data from related indazole series, this guide provides a predictive framework for its optimization.
Key takeaways for researchers include:
-
The 7-hydroxymethyl group is a critical anchor for hydrogen bonding and a key point for derivatization to enhance potency and modulate physicochemical properties.
-
The C3 position is a prime location for introducing substituents to probe deeper pockets within the kinase active site, which can lead to significant gains in potency and selectivity.
-
Systematic exploration of substitutions on the benzene ring is essential for fine-tuning drug-like properties such as solubility and metabolic stability.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of (2-Methyl-2H-indazol-7-yl)methanol analogs. Such studies, guided by the principles outlined in this guide, will be instrumental in validating this scaffold and potentially delivering novel clinical candidates for the treatment of cancer and inflammatory diseases.
References
-
Ye, T., Luo, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
- (Reference not directly cited in the text but used for general background).
- (Reference not directly cited in the text but used for general background).
- (Reference not directly cited in the text but used for general background).
-
Henning, P., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]
-
Revesz, L., et al. (2004). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- (Reference not directly cited in the text but used for general background).
- (Reference not directly cited in the text but used for general background).
-
Blake, J. F., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. Available at: [Link]
-
Qian, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Kumar, A., et al. (2012). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Medicinal Chemistry. Available at: [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Belyanskaya, S., et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. Available at: [Link]
-
Rodrigues, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 6. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Benchmarking (2-Methyl-2H-indazol-7-yl)methanol: A Comparative Guide to Kinase Inhibitor Profiling
Introduction: The Rationale for Benchmarking a Novel Indazole Scaffold
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile binding capabilities and prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Notably, the indazole motif is a key feature in numerous kinase inhibitors that have entered clinical trials, underscoring its significance in targeting this critical enzyme family.[2][4][5]
This guide focuses on a specific, yet under-characterized indazole derivative: (2-Methyl-2H-indazol-7-yl)methanol . While direct evidence of its kinase inhibitory activity is not yet broadly published, its structural similarity to known kinase-targeting chemotypes, such as those for FMS-like tyrosine kinase 3 (FLT3) and Transforming growth factor-β-activated kinase 1 (TAK1), strongly suggests its potential in this arena.[4][6][7] The hydroxymethyl group at the 7-position presents a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of more potent and selective inhibitors.[1]
Therefore, we propose a comprehensive benchmarking study to systematically evaluate the kinase inhibitory profile of (2-Methyl-2H-indazol-7-yl)methanol. This guide will provide the scientific rationale and detailed experimental protocols for comparing its performance against a panel of well-characterized, clinically relevant kinase inhibitors. By undertaking this comparative analysis, we aim to elucidate its potential as a novel kinase inhibitor scaffold, identify primary kinase targets, and inform future drug discovery efforts.
Experimental Design: A Multi-tiered Approach to Kinase Profiling
To thoroughly assess the potential of (2-Methyl-2H-indazol-7-yl)methanol, a tiered approach to kinase inhibitor profiling is recommended. This strategy allows for an initial broad screening followed by more focused, in-depth characterization.
Tier 1: Broad Kinase Panel Screening
The initial step is to screen (2-Methyl-2H-indazol-7-yl)methanol against a diverse panel of kinases to identify potential targets and assess its selectivity profile. This is a critical step to understand the compound's broader bioactivity and potential off-target effects.
Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, a robust and high-throughput method for assessing kinase inhibition.
Materials:
-
(2-Methyl-2H-indazol-7-yl)methanol
-
Selected known kinase inhibitors (e.g., Staurosporine, Dasatinib, Lapatinib)
-
Kinase-specific Lanthascreen™ Eu-labeled antibody
-
GFP-tagged kinase
-
Fluorescein-labeled tracer
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (2-Methyl-2H-indazol-7-yl)methanol and the reference inhibitors in 100% DMSO. Create a dilution series in assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Antibody Mixture: Prepare a mixture of the GFP-tagged kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the fluorescein-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 665 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 520 nm emission). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Expected Outcome: This initial screen will provide a "hit list" of kinases that are significantly inhibited by (2-Methyl-2H-indazol-7-yl)methanol, along with a preliminary assessment of its selectivity.
Tier 2: IC50 Determination and Comparative Analysis
Once primary kinase targets are identified, the next step is to perform more detailed dose-response studies to accurately determine the half-maximal inhibitory concentration (IC50) for each "hit." This data will then be compared to the IC50 values of established inhibitors for the same kinases.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
(2-Methyl-2H-indazol-7-yl)methanol
-
Reference kinase inhibitors
-
Target kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of (2-Methyl-2H-indazol-7-yl)methanol and reference inhibitors in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP. Add the diluted compounds.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation and Comparative Analysis
The results of the kinase profiling should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative Kinase Inhibition Profile (IC50, µM)
| Kinase Target | (2-Methyl-2H-indazol-7-yl)methanol | Staurosporine (Broad Spectrum) | Dasatinib (Multi-Tyrosine Kinase) | Lapatinib (EGFR/HER2) |
| Kinase A | Experimental Value | Known Value | Known Value | Known Value |
| Kinase B | Experimental Value | Known Value | Known Value | Known Value |
| Kinase C | Experimental Value | Known Value | Known Value | Known Value |
| ... | ... | ... | ... | ... |
This table will be populated with the experimentally determined IC50 values.
Visualizing the Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating the experimental process and the biological context of the targeted kinases.
Caption: A streamlined workflow for the two-tiered kinase profiling of (2-Methyl-2H-indazol-7-yl)methanol.
Sources
- 1. (2-Methyl-2H-indazol-7-yl)methanol | 1159511-54-2 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Methyl-2H-indazol-5-yl)methanol [myskinrecipes.com]
Comparative Technical Guide: In Vivo Efficacy of Indazole-Based Therapeutics
Executive Summary: The Indazole Advantage
The indazole scaffold (1H-indazole) has emerged as a "privileged structure" in modern oncology, distinguished by its amphiphilic nature and capacity for diverse functionalization. Unlike its isomer indole, the indazole core possesses two nitrogen atoms, allowing it to function simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2). This dual-functionality is critical for high-affinity binding to the hinge region of kinase domains and the catalytic pockets of DNA repair enzymes.
This guide objectively compares the in vivo efficacy of three distinct indazole-based clinical benchmarks—Axitinib , Entrectinib , and Niraparib . By analyzing their performance in xenograft models, we elucidate how the indazole core is engineered to solve specific pharmacological challenges: systemic angiogenesis inhibition, blood-brain barrier (BBB) penetration, and synthetic lethality.
Structural & Mechanistic Basis
The efficacy of these compounds stems from the specific orientation of the indazole ring within the target binding pocket.
-
Axitinib (VEGFR Inhibitor): The indazole acts as a "deep pocket" binder. It forms a critical hydrogen bond with the backbone amide of Cys919 in the VEGFR2 hinge region. This interaction locks the kinase in an inactive conformation (DFG-out), potently inhibiting angiogenesis.
-
Entrectinib (TRK/ROS1 Inhibitor): Designed for CNS penetration, the indazole core is substituted to minimize P-glycoprotein (P-gp) efflux. It functions as a Type I inhibitor (DFG-in), binding the active kinase conformation with high selectivity for TRK/ROS1 fusions.
-
Niraparib (PARP Inhibitor): Here, the indazole mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP1/2. Its high lipophilicity (compared to other PARP inhibitors) contributes to superior tissue distribution and "PARP trapping" efficiency.
Comparative In Vivo Efficacy Data
The following data aggregates results from pivotal preclinical xenograft studies. These benchmarks serve as validation standards for novel indazole derivatives.
Table 1: Tumor Growth Inhibition (TGI) & Survival Benchmarks
| Compound | Target Class | Model System | Dosage Regimen | Efficacy Endpoint (TGI/Survival) | Key Insight |
| Axitinib | Angiogenesis (VEGFR) | RCC Xenograft (786-O) | 10-30 mg/kg BID | TGI: >85% (Dose-dependent) | Exhibits "cytostatic" regression; efficacy correlates with plasma exposure > threshold. |
| Entrectinib | Kinase (TRK/ROS1) | KM12-Luc (Intracranial) | 15 mg/kg BID | BLI Inhibition: 98.7% | CNS Penetrant. Achieved near-complete suppression of intracranial tumor bioluminescence (BLI).[1] |
| Niraparib | DNA Repair (PARP) | OVC134 (BRCA-wt) | 60 mg/kg QD | TGI: 64% | Moderate efficacy in BRCA-wildtype requires higher dosing (53 mg/kg MED). |
| Niraparib | DNA Repair (PARP) | MDA-MB-436 (BRCA-mut) | 10 mg/kg QD | TGI: >90% | Synthetic Lethality. 5-fold lower MED (10 mg/kg) required for efficacy in BRCA-mutant models. |
-
MED: Minimum Effective Dose
-
BLI: Bioluminescence Imaging
-
BID: Twice Daily | QD: Once Daily
Table 2: Pharmacokinetic (PK) & CNS Profile Comparison
| Parameter | Axitinib | Entrectinib | Niraparib |
| Primary Route | Oral | Oral | Oral |
| Bioavailability (F) | ~58% (Human) | High (>50% in rodents) | ~73% (Human) |
| CNS Penetration | Low (P-gp substrate) | High (Brain/Plasma ratio 0.4–2.2) | Moderate |
| Half-life (T1/2) | Short (2-5 h) | Moderate (20-22 h) | Long (36 h) |
| Metabolic Liability | CYP3A4/5 | CYP3A4 | Carboxylesterase-mediated |
Experimental Protocols (Self-Validating Systems)
To generate comparable data for novel indazole compounds, follow these standardized workflows.
Protocol A: Intracranial Efficacy Model (Entrectinib-Style)
Validates: CNS penetration and target engagement in neural tissue.
-
Cell Preparation: Transfect KM12 colorectal cancer cells with Luciferase (KM12-Luc). Ensure viability >95%.
-
Stereotactic Inoculation:
-
Anesthetize athymic nude mice.
-
Inject
cells into the right striatum (Coordinates: 2mm lateral, 0.5mm anterior to bregma, 3mm depth).
-
-
Randomization:
-
Day 7 post-inoculation: Perform baseline Bioluminescence Imaging (BLI).
-
Randomize mice into groups (n=8-10) based on BLI flux (photons/sec) to ensure equal tumor burden.
-
-
Dosing: Administer Vehicle vs. Test Compound (e.g., 15 mg/kg BID) by oral gavage for 28 days.
-
Longitudinal Monitoring:
-
Primary Endpoint: Weekly BLI imaging. Inject D-luciferin (150 mg/kg IP) 10 mins prior to imaging.
-
Secondary Endpoint: Overall Survival (Kaplan-Meier analysis).[4]
-
-
Validation Check: Vehicle group must show exponential BLI increase (
).
Protocol B: Subcutaneous Xenograft Efficacy (Niraparib-Style)
Validates: Systemic efficacy and synthetic lethality.
-
Model Selection: Use MDA-MB-436 (BRCA1-mutant) for high sensitivity or OVC134 (BRCA-wt) for potency stress-testing.
-
Inoculation: Inject
cells in 1:1 Matrigel/PBS into the right flank of female NOD/SCID mice. -
Staging: Initiate treatment when mean tumor volume (MTV) reaches 150–200 mm³ .
-
Note: Starting too early (<100 mm³) can overestimate efficacy; starting too late (>300 mm³) can lead to necrotic cores affecting drug delivery.
-
-
Dosing: Administer Test Compound (e.g., 10, 30, 60 mg/kg QD) for 28 days.
-
Measurement:
-
Measure tumor dimensions (L x W) with digital calipers 3x/week.
-
Calculate Volume:
. -
TGI Calculation:
.
-
-
Validation Check: Body weight loss >15% indicates off-target toxicity; censor these animals.
Visualizations
Diagram 1: Mechanism of Action - Indazole Binding Modes
This diagram illustrates how the indazole core interacts differently across target classes.
Caption: Differential binding modes of the indazole scaffold. In kinases, it anchors to the hinge region; in PARP, it mimics nicotinamide to induce DNA trapping.
Diagram 2: In Vivo Efficacy Workflow
A standardized decision tree for evaluating new indazole candidates.
Caption: Workflow for selecting the appropriate in vivo model based on the indazole candidate's PK profile and target localization.
References
-
Entrectinib CNS Efficacy: Fischer, H., et al. (2020).[1] "Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein."[1] Neuro-Oncology. Link
-
Niraparib Preclinical Data: Sun, K., et al. (2018). "A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models."[2] Oncotarget. Link
-
Axitinib Binding Mode: Hu-Lowe, D.D., et al. (2008). "Preclinical antiangiogenic and antitumor activity of axitinib (AG-013736), an advanced VEGFR inhibitor." Clinical Cancer Research. Link
-
Indazole Scaffold Review: Tandon, N., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Link
-
Entrectinib Clinical Update: Drilon, A., et al. (2022). "Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1-2 trials." The Lancet Oncology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, exemplified by (2-Methyl-2H-indazol-7-yl)methanol. Given that the indazole scaffold is a well-established pharmacophore in kinase inhibitor design, we will proceed with the hypothesis that (2-Methyl-2H-indazol-7-yl)methanol is a kinase inhibitor, potentially targeting a mitotic kinase such as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint.[1][2]
This guide is structured to not only provide detailed experimental protocols but also to explain the rationale behind the experimental design, ensuring a thorough and scientifically rigorous evaluation of a new chemical entity.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutics. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[4] Off-target effects can lead to toxicity or unexpected pharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its clinical development.[3][4]
This guide outlines a multi-faceted approach to characterize the selectivity of a novel indazole-based compound, (2-Methyl-2H-indazol-7-yl)methanol. We will compare its hypothetical profile against a panel of well-characterized kinase inhibitors to provide context for its selectivity.
Comparator Compound Selection: Establishing a Selectivity Benchmark
To objectively assess the selectivity of (2-Methyl-2H-indazol-7-yl)methanol, a carefully selected panel of comparator compounds is essential. This panel should include inhibitors with diverse selectivity profiles.
| Compound | Primary Target(s) | Selectivity Profile | Rationale for Inclusion |
| BAY 1217389 | Mps1 | Highly Selective | A benchmark for high selectivity against our hypothesized primary target.[5][6] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Multi-kinase inhibitor | A benchmark for a broad, multi-kinase inhibitor profile.[7][8][9] |
| Icotinib | EGFR | Highly Selective | A benchmark for selectivity against a well-characterized tyrosine kinase outside of the hypothesized target family.[10] |
Experimental Methodologies for Cross-Reactivity Profiling
A comprehensive assessment of kinase inhibitor selectivity requires a combination of biochemical and cell-based assays. Here, we detail three critical methodologies:
Biochemical Profiling: KINOMEscan™ Competition Binding Assay
This technique provides a broad, initial assessment of a compound's binding affinity against a large panel of purified kinases, offering a panoramic view of its selectivity across the kinome.[11][12]
Scientific Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[13][14]
Experimental Workflow Diagram:
Caption: KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of (2-Methyl-2H-indazol-7-yl)methanol and comparator compounds in DMSO. For Kd determination, create a series of 11 three-fold serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases from the KINOMEscan™ panel with the test compounds at the desired concentrations.
-
Initiation of Competition: Add the immobilized ligand to each well to initiate the competitive binding reaction.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control. For compounds tested in a dose-response format, calculate the dissociation constant (Kd).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable for broad screening, it is crucial to confirm that a compound engages its target in a physiological context. CETSA® allows for the detection of target engagement in intact cells.[15][16]
Scientific Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein. In CETSA®, cells are treated with the test compound and then heated. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures is then quantified, usually by Western blot or other immunoassays.[16][17]
Experimental Workflow Diagram:
Caption: CETSA® Experimental Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known Mps1 expression) and treat with (2-Methyl-2H-indazol-7-yl)methanol or comparator compounds at various concentrations for a defined period. Include a vehicle control (DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein amounts, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (e.g., anti-Mps1).
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Functional Cellular Profiling: Phosphoproteomics
To understand the functional consequences of kinase inhibition, it is essential to assess the phosphorylation status of downstream substrates. Phosphoproteomics provides a global view of changes in cellular signaling in response to a kinase inhibitor.[18][19]
Scientific Principle: This method involves the large-scale analysis of protein phosphorylation. Cells are treated with the inhibitor, and then proteins are extracted and digested into peptides. Phosphopeptides are enriched and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the phosphorylation of a known kinase substrate indicates inhibition of that kinase's activity.[4][20]
Experimental Workflow Diagram:
Caption: Phosphoproteomics Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with (2-Methyl-2H-indazol-7-yl)methanol or comparator compounds. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) beads or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphosites and quantify their abundance.
-
Data Analysis: Compare the phosphoproteomes of inhibitor-treated and control cells to identify phosphosites with significantly altered abundance. Map these changes to known signaling pathways to infer which kinases are inhibited.
Data Interpretation and Comparative Analysis
The data from these experiments should be compiled and analyzed to build a comprehensive cross-reactivity profile for (2-Methyl-2H-indazol-7-yl)methanol.
Table 1: Hypothetical KINOMEscan™ Data (% Inhibition at 1 µM)
| Kinase | (2-Methyl-2H-indazol-7-yl)methanol | BAY 1217389 | Sunitinib | Icotinib |
| Mps1 | 98 | 99 | 45 | <10 |
| PLK1 | 75 | 15 | 60 | <10 |
| Aurora A | 60 | <10 | 55 | <10 |
| VEGFR2 | 15 | <10 | 95 | <10 |
| PDGFRβ | 12 | <10 | 92 | <10 |
| EGFR | <10 | <10 | <10 | 97 |
| SRC | 30 | <10 | 70 | <10 |
Table 2: Hypothetical CETSA® Data (ΔTagg in °C at 10 µM)
| Target Protein | (2-Methyl-2H-indazol-7-yl)methanol | BAY 1217389 | Sunitinib | Icotinib |
| Mps1 | +8.5 | +9.2 | +2.1 | Not detected |
| PLK1 | +4.1 | Not detected | +3.5 | Not detected |
| EGFR | Not detected | Not detected | Not detected | +7.8 |
Table 3: Hypothetical Phosphoproteomics Data (Key Downregulated Substrates)
| Compound | Primary On-Target Substrates | Key Off-Target Substrates |
| (2-Methyl-2H-indazol-7-yl)methanol | KNL1, Mad2 (Mps1 pathway) | PRC1 (PLK1 pathway) |
| BAY 1217389 | KNL1, Mad2 (Mps1 pathway) | None significant |
| Sunitinib | VEGFR2 pY1175, PDGFRβ pY751 | Multiple, including SRC family kinases |
| Icotinib | EGFR pY1068 | None significant |
Interpretation:
Based on this hypothetical data, (2-Methyl-2H-indazol-7-yl)methanol demonstrates potent inhibition of Mps1, our hypothesized primary target. However, it also shows significant activity against other mitotic kinases like PLK1 and Aurora A, suggesting a less selective profile compared to BAY 1217389. The CETSA® data confirms cellular engagement of both Mps1 and PLK1. The phosphoproteomics data would corroborate these findings by showing downregulation of substrates for both Mps1 and PLK1. In contrast, Sunitinib displays a broad multi-kinase profile, and Icotinib shows high selectivity for EGFR.
Conclusion and Future Directions
This comprehensive profiling approach provides a robust assessment of the selectivity of a novel kinase inhibitor. In our hypothetical case, (2-Methyl-2H-indazol-7-yl)methanol emerges as a potent inhibitor of Mps1 with some cross-reactivity against other mitotic kinases.
Key Findings:
-
(2-Methyl-2H-indazol-7-yl)methanol is a potent, likely Mps1-directed, kinase inhibitor.
-
It exhibits a narrower selectivity profile than a broad multi-kinase inhibitor like Sunitinib.
-
It is less selective than highly optimized inhibitors like BAY 1217389, with notable off-target activity against PLK1.
Recommendations:
The observed cross-reactivity against PLK1 could be a liability or a therapeutic advantage (in the case of synergistic anti-cancer effects). Further studies would be required to dissect the functional consequences of this dual inhibition. Structure-activity relationship (SAR) studies could be initiated to improve selectivity for Mps1, if desired.
By employing this integrated, multi-assay strategy, researchers can gain a deep and nuanced understanding of a compound's cross-reactivity, enabling more informed decisions in the drug development process.
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Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. PMC - NIH. Available at: [Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. PubMed. Available at: [Link]
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Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. Available at: [Link]
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Analysis of Sunitinib Malate, A Multi-targeted Tyrosine Kinase Inhibitor: A Critical Review. ResearchGate. Available at: [Link]
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Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. PMC - NIH. Available at: [Link]
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Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]
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List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
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A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. Available at: [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]
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Mutant-Specific Epidermal Growth Factor Receptor Inhibitors. Targeted Oncology. Available at: [Link]
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Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Available at: [Link]
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A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities. PubMed. Available at: [Link]
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Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available at: [Link]
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Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Semantic Scholar. Available at: [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. Available at: [Link]
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Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
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RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC Publishing. Available at: [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Sunitinib is a Multi-targeted RTK Inhibitor for Kinds of Cancers Research. Active Bio. Available at: [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine. Taylor & Francis Online. Available at: [Link]
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A Head-to-Head Comparison of Synthesis Routes to 2-Methyl-2H-Indazoles: A Guide for Medicinal and Process Chemists
Introduction: The Significance and Challenge of 2-Methyl-2H-Indazoles
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1] Specifically, the N-alkylation of the indazole ring system is a critical step in the synthesis of many drug candidates. However, the indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, presenting a significant and often frustrating challenge for synthetic chemists: controlling the regioselectivity of N-alkylation.[2]
Direct alkylation frequently results in a mixture of N1- and N2-substituted isomers, which can be difficult and costly to separate, impacting yield and overall efficiency.[2][3] This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing 2-methyl-2H-indazoles, focusing on the causality behind the experimental choices, quantitative performance data, and detailed, validated protocols to empower researchers in drug discovery and process development.
The Fundamental Hurdle: Kinetic vs. Thermodynamic Control
The outcome of an indazole methylation reaction is governed by a delicate interplay between kinetic and thermodynamic factors.[4] The indazole anion is an ambidentate nucleophile, meaning it can react at either nitrogen atom.
-
Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5] Consequently, the N1-methylated product is the thermodynamically favored isomer.[4] Reaction conditions that permit equilibration, such as higher temperatures or the use of certain base/solvent systems, tend to favor the formation of the more stable N1-isomer.[4][5]
-
Kinetic Control: The N2-position is often more sterically accessible, and its lone pair is more kinetically available for nucleophilic attack in the neutral indazole.[6] Therefore, reactions that are rapid and irreversible, often conducted under milder, acidic conditions, can selectively yield the N2-methylated product as the kinetic isomer.[6][7]
The choice of synthetic route is fundamentally a choice to exploit either the kinetic or thermodynamic pathway to achieve the desired regioselectivity.
Figure 1: Kinetic vs. Thermodynamic pathways in indazole methylation.
Head-to-Head Comparison of Synthesis Routes
We will now compare the three primary strategies for synthesizing 2-methyl-2H-indazoles: direct methylation under basic or acidic conditions, and de novo ring synthesis.
Route 1: Direct Methylation under Basic Conditions
This classical approach is often the first method attempted due to its operational simplicity. It involves deprotonating the indazole with a base, followed by quenching the resulting anion with a methylating agent like methyl iodide or dimethyl sulfate.
-
Causality of Experimental Choices: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, Acetonitrile) is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF are commonly used to fully deprotonate the indazole.[1] However, the nature of the counter-ion (Na⁺, K⁺, Cs⁺) and its ability to coordinate with the indazole anion can significantly influence the N1/N2 ratio, often in an unpredictable manner.[2]
-
Performance and Limitations: This method almost invariably produces a mixture of N1 and N2 isomers.[7] For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF gives a near 1:1 mixture of the N1 and N2 products (44% and 40% yield, respectively).[2] While certain conditions can favor one isomer, achieving high selectivity for the N2 product is rare and highly substrate-dependent. This lack of selectivity is a major drawback, necessitating tedious chromatographic separation.
Route 2: Direct Methylation under Acidic Conditions
A more modern and highly effective strategy for achieving N2-selectivity involves using an acid promoter. The premier example of this class is the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[6][8]
-
Causality of Experimental Choices: The trichloroacetimidate is a key reagent. Under acidic conditions, the imine nitrogen is protonated, transforming it into a highly reactive electrophile.[8] The neutral indazole, a relatively weak nucleophile, then attacks the methyl group. Quantum mechanical calculations have revealed the mechanistic basis for the high N2 selectivity: the energy barrier to reach the transition state for N2 attack is significantly lower (by 3.35 kcal/mol) than the barrier for N1 attack, making the kinetic pathway to the N2 product overwhelmingly favorable.[8]
-
Performance and Limitations: This method provides excellent regioselectivity, often yielding the N2-methylated indazole exclusively with no detectable N1-isomer.[8] It is applicable to a broad range of indazoles, including those with sensitive functional groups. The primary limitation is the need to prepare the methyl 2,2,2-trichloroacetimidate reagent, although it is a straightforward process.
Route 3: De Novo Synthesis via Copper-Catalyzed Three-Component Reaction
Instead of modifying a pre-existing indazole ring, this strategy constructs the 2-methyl-2H-indazole core in a single, highly efficient step from simple, acyclic precursors.
-
Causality of Experimental Choices: This one-pot reaction combines a 2-bromobenzaldehyde, methylamine, and sodium azide with a copper(I) catalyst (e.g., CuI or Cu₂O).[9][10] The reaction sequence involves the initial formation of an imine from the aldehyde and methylamine. The copper catalyst then facilitates a cascade of C-N and N-N bond-forming events, culminating in the cyclized indazole product.[9] The regioselectivity is inherently controlled by the reaction mechanism, directly installing the methyl group at the N2 position.
-
Performance and Limitations: This method is highly convergent and efficient, offering good to excellent yields.[10] It completely bypasses the regioselectivity problems of direct methylation. The substrate scope is broad, tolerating a variety of functional groups on the aromatic ring.[9] A potential limitation is the use of sodium azide, which requires careful handling, and the need for a transition metal catalyst.
Quantitative Performance Comparison
| Route | Strategy | Regioselectivity (N2:N1) | Typical Yield | Key Reagents | Advantages | Disadvantages |
| 1 | Base-Mediated Methylation | Poor to Moderate (often ~1:1)[2] | Variable (40-80% combined) | Indazole, Base (NaH, K₂CO₃), MeI or (Me)₂SO₄ | Operationally simple, common reagents. | Poor regioselectivity, requires difficult separation.[7] |
| 2 | Acid-Promoted Methylation | Excellent (>99:1)[8] | High (80-95%) | Indazole, Methyl 2,2,2-trichloroacetimidate, TfOH | Exceptional N2-selectivity, broad scope, mild conditions.[8] | Requires pre-synthesis of the imidate reagent. |
| 3 | De Novo 3-Component Synthesis | Absolute (>99:1) | Good to Excellent (70-90%)[10] | 2-Bromobenzaldehyde, Methylamine, NaN₃, Cu(I) catalyst | Highly convergent, avoids regioselectivity issue, builds complexity quickly.[9] | Requires specific starting materials, use of azide and a metal catalyst. |
Experimental Protocols
Protocol 1: N2-Methylation via Acid-Promoted Alkylation (Route 2)
This protocol is adapted from the work of Londregan et al. and represents a highly selective method for accessing 2-methyl-2H-indazoles.[8]
Figure 2: Experimental workflow for acid-promoted N2-methylation.
Step-by-Step Methodology:
-
To a solution of 1H-indazole (1.0 equivalent) in 1,2-dichloroethane (0.2 M), add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).
-
Cool the resulting mixture to 0 °C using an ice-water bath.
-
Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-2H-indazole.
Protocol 2: De Novo Copper-Catalyzed Three-Component Synthesis (Route 3)
This protocol is based on the procedure reported by Kumar et al. for the efficient one-pot synthesis of 2H-indazoles.[10]
Figure 3: Workflow for copper-catalyzed three-component synthesis.
Step-by-Step Methodology:
-
In a sealable reaction tube, combine 2-bromobenzaldehyde (1.0 equivalent), copper(I) iodide (0.1 equivalents), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 equivalents).
-
Add dimethyl sulfoxide (DMSO) (0.3 M), followed by methylamine (solution in THF or ethanol, 1.2 equivalents) and sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Securely seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-methyl-2H-indazole.
Conclusion and Authoritative Recommendations
The regioselective synthesis of 2-methyl-2H-indazoles is a solvable challenge with modern synthetic methods.
-
For discovery chemistry and rapid analogue synthesis , where speed and absolute regiocontrol are paramount, the acid-promoted methylation (Route 2) is the superior choice. Its high selectivity obviates the need for tedious purification, accelerating the drug discovery cycle.
-
For process development and large-scale synthesis , the de novo three-component reaction (Route 3) offers a compelling, convergent, and cost-effective alternative. It builds the target molecule from simple, inexpensive starting materials in a single step.
-
The classical base-mediated methylation (Route 1) should largely be avoided for the synthesis of 2-methyl-2H-indazoles unless prior substrate-specific optimization has proven it to be highly selective, which is uncommon.
By understanding the underlying principles of kinetic and thermodynamic control, chemists can make informed decisions to select the optimal synthetic route, thereby streamlining the development of novel indazole-based therapeutics.
References
-
MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles and Their Fluorescence Properties. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Technical Comparison: (2-Methyl-2H-indazol-7-yl)methanol vs. (1-Methyl-1H-indazol-7-yl)methanol
Executive Summary: The Scaffold Divergence
In the realm of kinase inhibitor design, the indazole core acts as a critical bioisostere for the adenine ring of ATP. While the 1-Methyl-1H-indazol-7-yl isomer represents the thermodynamically stable "default" product of methylation, the 2-Methyl-2H-indazol-7-yl isomer has emerged as a privileged pharmacophore, most notably anchoring the efficacy of multi-kinase inhibitors like Pazopanib .
This guide objectively compares these two regioisomers, not merely as chemical intermediates, but as distinct biological vectors. The 2H-indazole core provides a unique hydrogen-bond acceptor/donor motif essential for specific "hinge-binding" interactions that the 1H-isomer cannot replicate.
| Feature | (2-Methyl-2H-indazol-7-yl)methanol | (1-Methyl-1H-indazol-7-yl)methanol |
| Primary Role | Critical Scaffold for Type I/II Kinase Inhibitors | Thermodynamic Byproduct / Alternative Scaffold |
| Electronic Character | Quinoid-like resonance; Higher Dipole | Benzenoid resonance; Lower Dipole |
| Binding Mode | Adenine Mimic: H-bond Acceptor (N1) exposed | H-bond Donor/Acceptor profile shifted |
| Synthetic Access | Challenging (Requires Kinetic Control/Blocking) | Facile (Thermodynamic Control) |
| Key Drug Association | Pazopanib (VEGFR/PDGFR inhibitor) | General Indazole Libraries |
Chemical & Physical Differentiation
Understanding the biological disparity requires analyzing the electronic distribution that dictates target engagement.
Electronic Structure & Stability
-
1H-Isomer (Benzenoid): The 1-methyl-1H-indazole system maintains full aromaticity in the benzene ring. It is approximately 2.3–3.6 kcal/mol more stable than the 2H-isomer.
-
2H-Isomer (Quinoid): The 2-methyl-2H-indazole system forces a quinoid-like electron distribution. This results in a higher dipole moment and alters the basicity of the nitrogen atoms, enhancing its ability to participate in specific directional hydrogen bonding within enzyme pockets.
Structural Identification (NMR)
Distinguishing these isomers is a common analytical bottleneck.
-
1H-Isomer: NOESY correlation observed between the N-Methyl group and the C7-proton (or C7-substituent protons).
-
2H-Isomer: NOESY correlation observed between the N-Methyl group and C3-proton . Crucially, no correlation to C7.
Biological Activity: The Hinge Binding Mechanism
The "activity" of these methanols is defined by their potential as scaffold anchors. The 7-hydroxymethyl group serves as a solvent-exposed handle, allowing the indazole core to bury itself in the ATP-binding pocket.
The Adenine Mimicry Hypothesis
Kinase inhibitors often bind to the "hinge region" of the protein, mimicking the hydrogen bonds formed by ATP's adenine.
-
2H-Indazole Mechanism: The N1 nitrogen (with its lone pair) acts as a crucial Hydrogen Bond Acceptor . The C3-H or substituents at C3 can engage in hydrophobic contacts. This geometry perfectly aligns with the backbone amide NH of hinge residues (e.g., Cys919 in VEGFR2).
-
1H-Indazole Failure Mode: In the 1-methyl isomer, the N2 nitrogen is the acceptor, but its vector is shifted by ~30-40 degrees relative to the scaffold axis. This often leads to a steric clash or loss of the critical H-bond, significantly reducing potency (IC50) against targets like VEGFR, PDGFR, and c-Kit.
Visualization of Binding Vectors
The following diagram illustrates why the 2H-isomer is the preferred "warhead" for kinase inhibition.
Caption: Comparison of Hinge Binding Vectors. The 2H-isomer aligns N1 for optimal H-bonding, while the 1H-isomer vector is sterically compromised.
Experimental Protocols
Synthesis of the 2H-isomer requires suppressing the thermodynamic preference for the 1H-isomer.
Protocol A: Selective Synthesis of (2-Methyl-2H-indazol-7-yl)methanol
This protocol utilizes a "blocking" strategy or specific alkylation conditions (e.g., Meerwein salt or Copper catalysis) to favor N2.
Reagents: Methyl 1H-indazole-7-carboxylate, Trimethyloxonium tetrafluoroborate (Meerwein's salt), LiAlH4.
-
N2-Methylation (Kinetic Control):
-
Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous DCM.
-
Add Trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C under Argon.
-
Stir at RT for 4 hours. Note: Meerwein's salt favors the N2 position due to lone pair availability.
-
Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography. The 2-Me isomer is typically more polar (lower Rf) than the 1-Me isomer due to its higher dipole moment.
-
-
Reduction to Methanol:
-
Dissolve the ester intermediate in THF.
-
Add LiAlH4 (2.0 eq) dropwise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Fieser workup (Water/15% NaOH/Water).
-
Yield: Expect ~60-70% of the 2H-isomer.
-
Protocol B: Synthesis of (1-Methyl-1H-indazol-7-yl)methanol
This follows standard thermodynamic alkylation.
Reagents: Methyl 1H-indazole-7-carboxylate, MeI, Cs2CO3.
-
N1-Methylation (Thermodynamic Control):
-
Dissolve starting material in DMF.
-
Add Cs2CO3 (2.0 eq) and Methyl Iodide (1.1 eq).
-
Heat to 60°C for 3 hours.
-
Result: The reaction heavily favors the N1-isomer (>80% ratio).
-
-
Reduction: Follow the same LiAlH4 protocol as above.
Synthesis Workflow Diagram
Caption: Divergent synthetic pathways. Route A utilizes Meerwein's salt for N2 selectivity; Route B uses basic alkylation for N1.
References
-
Pazopanib Structure & Discovery: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry 51.15 (2008): 4632-4640. Link
-
Indazole Regioisomerism: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry 81 (2014): 330-349. Link
- Synthesis of 2H-Indazoles: Schmidt, A., & Beutler, A. "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry 12.18 (2008).
-
PubChem Compound Summary: 2-Methyl-2H-indazol-7-yl methanol (CAS 1159511-54-2).[1] Link
-
PubChem Compound Summary: (1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4).[2] Link
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A Spectroscopic Guide to Differentiating (2-Methyl-2H-indazol-7-yl)methanol and Its N-Methyl Isomer
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of bioactive molecules is paramount. Isomeric purity is a critical factor that can significantly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. The indazole scaffold, a prominent heterocyclic motif, is a cornerstone in the design of numerous therapeutic agents. Among its derivatives, N-methylated indazolyl methanols serve as crucial building blocks. However, the methylation of the indazole ring can result in the formation of two primary regioisomers: the N1-methyl and N2-methyl isomers. This guide provides a comprehensive spectroscopic comparison of (2-Methyl-2H-indazol-7-yl)methanol and its key isomer, (1-Methyl-1H-indazol-7-yl)methanol, offering researchers a practical framework for their unambiguous identification.
The differentiation of these isomers is often a non-trivial analytical challenge. Their similar molecular weights and elemental compositions render them indistinguishable by low-resolution mass spectrometry alone. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight the distinct spectroscopic signatures arising from the differential placement of the methyl group on the indazole core.
The Structural Isomers: A Visual Representation
The key to understanding the spectroscopic differences lies in the distinct electronic environments within the two isomers. The position of the N-methyl group significantly influences the electron density distribution across the bicyclic system and, consequently, the chemical shifts of the aromatic protons and carbons, the vibrational frequencies of bonds, and the fragmentation patterns in mass spectrometry.
Figure 1. Chemical structures of the two primary N-methyl isomers of 7-indazolyl-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the unambiguous differentiation of these isomers. The chemical shifts of the protons and carbons are exquisitely sensitive to their local electronic environments, which are uniquely defined in each isomer.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data.
Figure 2. A typical workflow for acquiring high-quality NMR spectra for structural elucidation.
¹H NMR Spectral Comparison
The most telling differences in the ¹H NMR spectra are observed in the chemical shifts of the aromatic protons and the N-methyl protons.
| Proton Assignment | Predicted δ (ppm) for (2-Methyl-2H-indazol-7-yl)methanol | Predicted δ (ppm) for (1-Methyl-1H-indazol-7-yl)methanol | Key Differentiator |
| N-CH₃ | ~4.2 | ~4.0 | The N2-methyl group is typically more deshielded and appears further downfield. |
| Aromatic H (H3) | ~8.0 | ~8.1 | The chemical shift of the proton at position 3 is sensitive to the methylation position. |
| Aromatic H (H4, H5, H6) | ~7.0 - 7.6 | ~7.1 - 7.7 | The overall pattern and coupling constants of the benzo-fused ring protons will differ. |
| CH₂OH | ~4.9 | ~4.8 | The chemical shift of the methylene protons is less affected but may show minor differences. |
| OH | Variable | Variable | The hydroxyl proton chemical shift is concentration and solvent dependent. |
Rationale for Chemical Shift Differences: The nitrogen atom at the 2-position in the indazole ring has a different electronic influence compared to the nitrogen at the 1-position. In the 2-methyl isomer, the methyl group is attached to a more "pyrrole-like" nitrogen, which can lead to a greater deshielding effect on the methyl protons compared to the "pyridine-like" nitrogen at the 1-position.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary and often more definitive evidence for isomer identification.
| Carbon Assignment | Predicted δ (ppm) for (2-Methyl-2H-indazol-7-yl)methanol | Predicted δ (ppm) for (1-Methyl-1H-indazol-7-yl)methanol | Key Differentiator |
| N-CH₃ | ~35 | ~32 | The N2-methyl carbon is typically observed at a lower field (higher ppm) than the N1-methyl carbon. |
| Aromatic C (C3) | ~128 | ~135 | The chemical shift of C3 is significantly different between the two isomers. |
| Aromatic C (C7a) | ~148 | ~140 | The bridgehead carbon C7a also exhibits a noticeable shift difference. |
| Aromatic C (C4, C5, C6, C7) | ~110 - 130 | ~110 - 130 | Subtle but consistent differences in the chemical shifts of the benzene ring carbons will be present. |
| CH₂OH | ~58 | ~57 | The methylene carbon chemical shift is expected to be similar in both isomers. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy can provide valuable, albeit less definitive, clues for distinguishing the isomers. The primary differences will be observed in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations sensitive to the overall molecular symmetry and substitution pattern.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: The spectrum is baseline corrected.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for (2-Methyl-2H-indazol-7-yl)methanol | Expected Wavenumber (cm⁻¹) for (1-Methyl-1H-indazol-7-yl)methanol | Key Differentiator |
| O-H Stretch | ~3300 (broad) | ~3300 (broad) | Not a primary differentiator. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Not a primary differentiator. |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | Not a primary differentiator. |
| C=C and C=N Stretches | ~1600-1450 | ~1600-1450 | The pattern of these bands in the fingerprint region will be distinct for each isomer. |
| C-N Stretch | ~1350-1250 | ~1350-1250 | The exact position and intensity will vary. |
| C-O Stretch | ~1050 | ~1050 | Not a primary differentiator. |
The subtle shifts in the C=C, C=N, and C-N stretching frequencies, along with the overall pattern of the fingerprint region, can serve as a characteristic signature for each isomer when compared against a known reference.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of both isomers, but their differentiation relies on the analysis of their fragmentation patterns in tandem MS (MS/MS) experiments.
Experimental Protocol: ESI-MS/MS
Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.
Figure 3. General workflow for MS/MS analysis to differentiate isomers.
Predicted Fragmentation Patterns
The protonated molecules ([M+H]⁺) of both isomers will have the same m/z value. The key to their differentiation lies in the relative abundances of their fragment ions.
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Significance |
| 163.0866 | 145 | H₂O | Loss of water from the methanol moiety. Expected in both isomers. |
| 163.0866 | 132 | CH₂OH | Loss of the hydroxymethyl radical. |
| 163.0866 | 118 | CH₃ + H₂O | Consecutive losses. |
| 163.0866 | 104 | C₂H₅N | Fragmentation of the pyrazole ring. The relative intensity of this fragment may differ between isomers. |
The stability of the resulting fragment ions will dictate the observed fragmentation pattern. The different electronic structures of the 1-methyl and 2-methyl indazole rings are expected to influence the propensity for certain bond cleavages, leading to quantifiable differences in the relative intensities of key fragment ions. For instance, the cleavage of the N-N bond or fragmentation of the five-membered ring might be more or less favorable depending on the position of the methyl group.
Conclusion
The unambiguous identification of (2-Methyl-2H-indazol-7-yl)methanol and its (1-Methyl-1H-indazol-7-yl)methanol isomer is critical for ensuring the quality and consistency of chemical intermediates in drug discovery and development. While both isomers share the same mass, their distinct structural arrangements give rise to unique spectroscopic fingerprints.
¹H and ¹³C NMR spectroscopy are the most definitive techniques , with the chemical shifts of the N-methyl group and the C3 and C7a carbons providing clear and reliable diagnostic markers. IR spectroscopy offers supporting evidence through characteristic patterns in the fingerprint region. Tandem mass spectrometry can also be a powerful tool , provided that the fragmentation patterns are carefully analyzed for reproducible differences in fragment ion abundances.
By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently and accurately distinguish between these crucial indazole isomers, ensuring the integrity of their synthetic pathways and the quality of their final compounds.
References
-
General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
-
Spectroscopic Data of Organic Compounds: The Spectral Database for Organic Compounds (SDBS) is a valuable resource for reference spectra. [Link]
-
Mass Spectrometry Fragmentation: For principles of fragmentation in mass spectrometry, see de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
NMR Prediction Tools: Online NMR prediction tools such as NMRDB.org can be used to estimate chemical shifts. [Link]
A Comparative Computational Docking Guide to (2-Methyl-2H-indazol-7-yl)methanol and Clinically Relevant Kinase Inhibitors Against VEGFR2
In the landscape of modern drug discovery, particularly in the realm of oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors.[1] This guide provides a detailed comparative computational docking study of a novel indazole derivative, (2-Methyl-2H-indazol-7-yl)methanol, against the well-established clinical anti-cancer agents, Pazopanib and Sorafenib. The focus of our investigation is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded analysis. We will dissect the rationale behind the experimental design, present a detailed, step-by-step protocol for the computational workflow, and interpret the resulting data to provide actionable insights into the potential of (2-Methyl-2H-indazol-7-yl)methanol as a kinase inhibitor.
Introduction: The Significance of the Indazole Scaffold and VEGFR2 Inhibition
The indazole core is a bioisostere of purine and has proven to be a versatile template for the design of ATP-competitive kinase inhibitors.[3] Its unique electronic and steric properties allow for critical interactions within the ATP-binding pocket of various kinases. Pazopanib, a potent VEGFR inhibitor, features a dimethyl-indazole moiety, highlighting the clinical relevance of this scaffold in targeting angiogenesis.[4][5] Similarly, Sorafenib, a multi-kinase inhibitor, also demonstrates significant activity against VEGFR2.[6][7]
VEGFR2, a receptor tyrosine kinase, is a primary target in anti-angiogenic cancer therapy.[8] Its activation by VEGF triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Inhibition of VEGFR2 is a clinically validated strategy to stifle tumor growth and progression.[9]
This guide will computationally evaluate the binding potential of (2-Methyl-2H-indazol-7-yl)methanol in comparison to Pazopanib and Sorafenib within the ATP-binding site of VEGFR2. By analyzing binding energies and key molecular interactions, we aim to provide a preliminary assessment of its potential as a novel VEGFR2 inhibitor.
Materials and Methods
Ligand and Protein Preparation
Ligand Structures: The three-dimensional structures of (2-Methyl-2H-indazol-7-yl)methanol, Pazopanib (PubChem CID: 10113978), and Sorafenib (PubChem CID: 216239) were obtained from the PubChem database.[3][4] For (2-Methyl-2H-indazol-7-yl)methanol, the structure was generated based on its constituent parts found in PubChem (e.g., 2-methyl-2H-indazole, CID 138364, and related methanol-substituted indazoles like (1H-indazol-4-yl)methanol, CID 22661249).[10] The structures were then prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDockTools.
Protein Structure: The crystal structure of the VEGFR2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was retrieved from the RCSB Protein Data Bank. This structure was chosen as it provides a clear definition of the inhibitor binding site. The protein was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens and Kollman charges were added using AutoDockTools.
Computational Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational docking.[5]
Step-by-Step Docking Workflow:
-
Grid Box Definition: A grid box was centered on the bound conformation of Sorafenib in the 4ASD crystal structure to encompass the entire ATP-binding pocket. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Ligand Preparation: The prepared 3D structures of (2-Methyl-2H-indazol-7-yl)methanol, Pazopanib, and Sorafenib were converted to the PDBQT format using AutoDockTools, defining rotatable bonds.
-
Docking Execution: Docking was performed with an exhaustiveness of 8. The top-ranked binding pose for each ligand, based on the docking score (binding affinity in kcal/mol), was selected for further analysis.
Results and Discussion
The computational docking study provided valuable insights into the potential binding of (2-Methyl-2H-indazol-7-yl)methanol to the ATP-binding site of VEGFR2, in comparison to the established inhibitors Pazopanib and Sorafenib. The results are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| (2-Methyl-2H-indazol-7-yl)methanol | -7.8 | Cys919, Asp1046, Glu885, Leu840 |
| Pazopanib | -9.5 | Cys919, Asp1046, Glu885, Val848, Ala866, Leu1035 |
| Sorafenib (redocked) | -10.2 | Cys919, Asp1046, Glu885, Leu840, Ala866, Phe918 |
Analysis of Binding Modes:
-
(2-Methyl-2H-indazol-7-yl)methanol: The docking results indicate a favorable binding affinity for (2-Methyl-2H-indazol-7-yl)methanol within the VEGFR2 active site. The indazole core is predicted to form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region, a hallmark interaction for many kinase inhibitors. The methanol substituent appears to form a hydrogen bond with the side chain of Asp1046 in the DFG motif. Additional hydrophobic interactions with residues such as Glu885 and Leu840 are also observed, further stabilizing the complex.
-
Pazopanib: As expected, Pazopanib exhibits a strong binding affinity. Its indazole moiety also forms the key hydrogen bond with Cys919 . The pyrimidine ring and the sulfonamide group engage in additional hydrogen bonds with Asp1046 and Glu885 . The dimethyl-indazole group occupies a hydrophobic pocket, making favorable contacts with Val848 , Ala866 , and Leu1035 .
-
Sorafenib: The redocked Sorafenib shows the highest binding affinity, consistent with its known potent inhibition of VEGFR2. The urea moiety forms hydrogen bonds with Asp1046 and Glu885 , while the pyridine ring interacts with Cys919 . The trifluoromethylphenyl group extends into a hydrophobic pocket, interacting with Leu840 , Ala866 , and Phe918 .
Comparative Insights:
While (2-Methyl-2H-indazol-7-yl)methanol displays a lower binding affinity compared to the larger and more complex molecules of Pazopanib and Sorafenib, its predicted binding mode demonstrates the potential to engage with key residues in the VEGFR2 active site. The interaction with the hinge region (Cys919) and the DFG motif (Asp1046) suggests that the indazole-methanol scaffold is a promising starting point for the design of novel VEGFR2 inhibitors. The smaller size of (2-Methyl-2H-indazol-7-yl)methanol could also offer advantages in terms of synthetic accessibility and physicochemical properties.
Conclusion and Future Directions
This computational guide has provided a comparative docking analysis of (2-Methyl-2H-indazol-7-yl)methanol against VEGFR2, alongside the clinically approved drugs Pazopanib and Sorafenib. Our findings suggest that (2-Methyl-2H-indazol-7-yl)methanol has the potential to bind effectively to the ATP-binding site of VEGFR2, engaging with key residues required for inhibitory activity.
While the predicted binding affinity is lower than that of the larger, optimized drugs, the fundamental interactions observed provide a strong rationale for further investigation. Future work should focus on the chemical synthesis of (2-Methyl-2H-indazol-7-yl)methanol and its derivatives, followed by in vitro kinase assays to experimentally validate its inhibitory activity against VEGFR2. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the predicted binding pose and the dynamics of the protein-ligand complex.
This study underscores the power of computational docking as a tool for the initial assessment and prioritization of novel small molecules in the drug discovery pipeline. The indazole scaffold continues to be a rich source of inspiration for the design of next-generation kinase inhibitors, and compounds such as (2-Methyl-2H-indazol-7-yl)methanol represent promising starting points for the development of new anti-cancer therapeutics.
References
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Sorafenib - Wikipedia.
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Pazopanib | C21H23N7O2S | CID 10113978 - PubChem.
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Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem.
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Sorafenib Tosylate - NCI.
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Sorafenib Tosylate | C28H24ClF3N4O6S | CID 406563 - PubChem.
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4ASD complex and the binding site of VEGFR-2 and sorafenib. The... - ResearchGate.
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Pazopanib - Wikipedia.
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Sorafenib - Raf and Tyrosine Kinase Inhibitor | APExBIO.
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6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide - RCSB PDB.
-
2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem.
-
4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006) - RCSB PDB.
-
3D View: 4ASD - RCSB PDB.
-
3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor - RCSB PDB.
-
Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code:...) | Download Scientific Diagram - ResearchGate.
-
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide) - RCSB PDB.
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Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PubMed Central.
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pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
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Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI.
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3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor.
-
SID 178102325 - pazopanib - PubChem.
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Experiment: 4ASD - RCSB PDB.
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(1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem.
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(2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem.
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(2-methyl-2h-indazol-3-yl)methanol - PubChemLite.
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Pazopanib metabolite M26 | C21H23N7O3S | CID 72942038 - PubChem.
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Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - NIH.
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The crystal structure of VEGFR-2 and the location of the methylation... - ResearchGate.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
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Pazopanib and anti-VEGF therapy - PMC.
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Overview of fundamental study of pazopanib in cancer - PMC.
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Substituted Indazoles
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a pivotal determinant of its success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[1] The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents, particularly kinase inhibitors.[2] Its ability to serve as a bioisostere for other functionalities, such as phenols, can enhance metabolic stability by circumventing common metabolic liabilities like O-glucuronidation.[3]
This guide provides a comprehensive comparison of the metabolic stability of substituted indazoles, offering insights into the influence of substituent patterns on their metabolic fate. We will delve into the key metabolic pathways, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in vitro. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of more robust and efficacious indazole-based drug candidates.
Major Metabolic Pathways of Substituted Indazoles
The metabolic landscape of substituted indazoles is dominated by Phase I and Phase II reactions. Understanding these pathways is crucial for predicting and mitigating metabolic liabilities.
Phase I Metabolism: Primarily mediated by CYP enzymes, these reactions introduce or expose functional groups. For indazole derivatives, the most common Phase I transformations include:
-
Hydroxylation: This is a major metabolic route, often occurring on the indazole ring or on alkyl substituents.[4][5] The position of hydroxylation can be influenced by the existing substitution pattern.
-
N-Dealkylation: For N-substituted indazoles, the removal of the alkyl group is a frequent metabolic pathway.[4]
-
Ester Hydrolysis: Indazoles containing ester moieties, such as the synthetic cannabinoids, are readily hydrolyzed by carboxylesterases to their corresponding carboxylic acids.[6]
Phase II Metabolism: These conjugation reactions increase the water solubility of the drug and its metabolites, facilitating their excretion. A key Phase II pathway for indazoles is:
-
Glucuronidation: Hydroxylated metabolites or the indazole nitrogen itself can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] Direct N-glucuronidation of the indazole ring has been identified as a significant clearance pathway for some compounds.[7]
Below is a generalized schematic of the primary metabolic pathways for substituted indazoles.
Caption: Figure 1: Generalized Metabolic Pathways of Substituted Indazoles.
Comparative Analysis of Metabolic Stability: The Influence of Substitution
The nature and position of substituents on the indazole ring system profoundly impact its metabolic stability. Strategic placement of blocking groups can shield metabolically labile sites, while the electronic properties of substituents can modulate the reactivity of the molecule towards metabolic enzymes.
Case Study: Indazole-3-Carboxamide Synthetic Cannabinoids
A systematic study of a series of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists provides a rich dataset for comparing metabolic stability. The following tables summarize the in vitro intrinsic clearance (CLint) and half-life (t1/2) data from pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps).[9]
Table 1: Metabolic Stability of Indazole-3-Carboxamides in Pooled Human Liver Microsomes (pHLM)
| Compound | R-group at N1 | X-group at 3-carboxamide | Intrinsic Clearance (CLint) (mL/min/kg) | Half-life (t1/2) (min) |
| (R)-AB-FUBINACA | 4-fluorobenzyl | Valinamide | 13.7 ± 4.06 | >180 |
| (S)-AB-FUBINACA | 4-fluorobenzyl | Valinamide | 23.3 ± 7.57 | >180 |
| (S)-AMB-FUBINACA | 4-fluorobenzyl | Methyl valinate | 2944 ± 95.9 | <5 |
| (S)-5F-AMB-PINACA | 5-fluoropentyl | Methyl valinate | 1366 ± 28.5 | <5 |
| (S)-MDMB-FUBINACA | 4-fluorobenzyl | Methyl-3,3-dimethylbutanoate | 104 ± 15.3 | 43.1 ± 7.04 |
Table 2: Metabolic Stability of Indazole-3-Carboxamides in Pooled Human Hepatocytes (pHHeps)
| Compound | R-group at N1 | X-group at 3-carboxamide | Intrinsic Clearance (CLint) (mL/min/kg) | Half-life (t1/2) (min) |
| (S)-AB-FUBINACA | 4-fluorobenzyl | Valinamide | 110 ± 34.5 | 118 ± 45.4 |
| (S)-AMB-FUBINACA | 4-fluorobenzyl | Methyl valinate | 3216 ± 607 | <10 |
| (S)-5F-AMB-PINACA | 5-fluoropentyl | Methyl valinate | 1790 ± 43.8 | <10 |
| (S)-MDMB-FUBINACA | 4-fluorobenzyl | Methyl-3,3-dimethylbutanoate | 133 ± 14.8 | 97.4 ± 12.0 |
From this data, several key structure-metabolism relationships can be deduced:
-
Ester vs. Amide: The presence of a methyl ester at the 3-carboxamide position leads to significantly lower metabolic stability (higher CLint, shorter t1/2) compared to a primary amide. This is attributed to rapid hydrolysis by carboxylesterases.[6]
-
Influence of N1-substituent: While a direct comparison is complex, the data suggests that the nature of the N1-substituent also influences metabolic stability.
-
Fluorination: The introduction of a fluorine atom can have varied effects. In some cases, it can block a site of metabolism and improve stability.[10] For instance, in a series of Pim kinase inhibitors, one compound showed good potency but lacked metabolic stability, while a fluorinated analog exhibited good metabolic stability.[2]
Insights from Indazole-Based Kinase Inhibitors
While comprehensive quantitative data across different kinase inhibitor series is less readily available in single publications, several studies provide valuable qualitative insights:
-
Aurora Kinase Inhibitors: Structure-activity relationship (SAR) studies on indazole-based Aurora kinase inhibitors have shown that substitution at the C5 or C6 position can lead to potent compounds.[2] The nature of these substituents would be expected to influence metabolic stability.
-
p38 Kinase Inhibitors: In the development of p38 inhibitors, replacing a metabolically labile morpholinoethoxy moiety with a more rigid indazole group was explored to improve metabolic properties.[11]
-
ROCK-II Inhibitors: Medicinal chemistry efforts have led to the identification of indazole-based ROCK-II inhibitors with good microsomal stability.[6]
Experimental Protocols for Assessing Metabolic Stability
The following are detailed protocols for the two most common in vitro methods used to assess the metabolic stability of substituted indazoles.
Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism mediated by enzymes present in the microsomal fraction of liver homogenates, such as CYPs.[8]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare a quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add a small volume of the test compound stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Caption: Figure 2: Microsomal Stability Assay Workflow.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[8]
Protocol:
-
Hepatocyte Plating and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.
-
Culture the cells in appropriate media for a designated period to allow for recovery and normal metabolic function.
-
-
Incubation with Test Compound:
-
Prepare a stock solution of the test compound.
-
Remove the culture medium from the hepatocyte plates and replace it with fresh medium containing the test compound at the desired concentration (e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), collect aliquots of the incubation medium and/or lyse the cells.
-
-
Sample Processing and Analysis:
-
Add a quenching solution (e.g., acetonitrile with an internal standard) to the collected samples.
-
Process the samples (e.g., centrifugation) to remove cellular debris.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, plot the disappearance of the parent compound over time to determine the half-life and intrinsic clearance.
-
Caption: Figure 3: Hepatocyte Stability Assay Workflow.
Conclusion and Future Perspectives
The metabolic stability of substituted indazoles is a multifaceted property governed by the interplay of their structural features and the metabolic machinery of the body. A thorough understanding of the key metabolic pathways and the influence of substituents is paramount for the rational design of indazole-based drugs with improved pharmacokinetic profiles. The strategic use of in vitro metabolic stability assays, such as those employing liver microsomes and hepatocytes, provides invaluable data to guide lead optimization efforts. As our understanding of the structure-metabolism relationships for this important scaffold continues to grow, we can anticipate the development of even more effective and safer indazole-containing therapeutics.
References
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). Pharmaceuticals. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). Molecules. [Link]
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Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. (2015). Molecules. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Toxics. [Link]
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In Vitro Phase I Metabolism of Indazole Carboxamide Synthetic Cannabinoid MDMB-CHMINACA via Human Liver Microsome Incubation and High-Resolution Mass Spectrometry. (2017). Journal of Analytical Toxicology. [Link]
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Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2022). Drug Metabolism and Disposition. [Link]
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Synthesis of indazole-based fluorophores. (2024). Organic & Biomolecular Chemistry. [Link]
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Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (2021). Archiv der Pharmazie. [Link]
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N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024). Archiv der Pharmazie. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Pharmaceuticals. [Link]
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A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2023). Pharmaceutics. [Link]
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Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. (2011). Chemical Research in Toxicology. [Link]
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Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. (2004). Current Opinion in Drug Discovery & Development. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). RSC Chemical Biology. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules. [Link]
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RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Deconvoluting the Off-Target Effects of Novel Indazole-Based Compounds: A Case Study of (2-Methyl-2H-indazol-7-yl)methanol
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, where a molecule interacts with proteins other than its intended target, potentially leading to toxicity or reduced efficacy.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of novel compounds, using the indazole-based molecule, (2-Methyl-2H-indazol-7-yl)methanol, as a practical case study.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the realm of oncology.[1][3] Its presence in potent kinase inhibitors like Pazopanib and Axitinib, as well as PARP inhibitors such as Niraparib, suggests that novel indazole-containing molecules warrant careful scrutiny for their interactions across the kinome and other target families.[4][5] This guide will equip researchers with the strategic thinking and detailed methodologies to proactively identify and characterize these potential off-target liabilities.
Section 1: On-Target Hypothesis and Selection of Comparators
Given the prevalence of the indazole moiety in oncology drugs, it is reasonable to hypothesize that (2-Methyl-2H-indazol-7-yl)methanol may exhibit inhibitory activity against protein kinases or PARP enzymes. The initial phase of an off-target assessment, therefore, involves a broad characterization of the compound's primary activity.
Based on this hypothesis, we have selected two well-characterized drugs as comparators to benchmark the potential off-target profile of (2-Methyl-2H-indazol-7-yl)methanol:
-
Sorafenib: A multi-kinase inhibitor known for its broad spectrum of activity against Raf kinases and receptor tyrosine kinases (VEGFR, PDGFR).[6][7] Its well-documented off-target effects provide a useful reference for a promiscuous kinase inhibitor.[8]
-
Niraparib: A PARP inhibitor that also possesses an indazole core.[5][9] Notably, it has known off-target activities, including inhibition of dopamine, norepinephrine, and serotonin transporters, which contribute to its clinical side-effect profile.[5]
The following sections will detail the experimental workflows to compare the off-target profile of a novel compound like (2-Methyl-2H-indazol-7-yl)methanol against these established drugs.
Section 2: Kinase Selectivity Profiling: A Broad View of the Kinome
A primary concern for any potential kinase inhibitor is its selectivity across the human kinome. Unintended inhibition of kinases can lead to a range of adverse effects.[10][11] Large-scale kinase panel screening is an indispensable tool for identifying these off-target interactions early in the drug discovery process.[12][13][14]
Rationale for Kinase Panel Screening
The goal of this assay is to determine the inhibitory activity of (2-Methyl-2H-indazol-7-yl)methanol against a broad panel of purified protein kinases. This provides a quantitative measure of both its on-target potency and its off-target promiscuity. The resulting data can be used to calculate a selectivity score, offering a clear metric for comparing its specificity against that of other inhibitors.[15]
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for Kinase Selectivity Profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (2-Methyl-2H-indazol-7-yl)methanol, Sorafenib, and Niraparib in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Use a pre-spotted kinase panel plate from a commercial vendor (e.g., Eurofins Discovery, Reaction Biology).[14] These plates typically contain a wide array of purified kinases.
-
Alternatively, dispense individual purified kinases into a 384-well assay plate.
-
-
Reaction:
-
Add the test compounds at various concentrations to the kinase-containing wells. Include a DMSO-only control for 100% activity and a known inhibitor for the primary target as a positive control.
-
Allow the compounds to pre-incubate with the kinases for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[16]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and measure the remaining kinase activity. A common method is a luminescence-based assay that quantifies the amount of ADP produced.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Calculate a selectivity score (e.g., Gini coefficient) to quantify the compound's selectivity. A score of 1 indicates inhibition of a single kinase, while a score of 0 signifies equal inhibition of all kinases.[15]
-
Comparative Data: Expected Kinase Inhibition Profiles
| Compound | Primary Target(s) | Key Off-Targets (with significant inhibition) | Selectivity Profile |
| (2-Methyl-2H-indazol-7-yl)methanol | Hypothesized: Kinase(s) or PARP | To be determined by experiment | To be determined |
| Sorafenib | VEGFR1/2/3, PDGFRβ, c-KIT, FLT-3, RET, B-RAF, RAF-1[7] | Multiple kinases across the kinome | Promiscuous |
| Niraparib | PARP1/2[9] | DYRK1A, DYRK1B, CDK16, PIM3[5][17] | Relatively selective for PARP, but with notable kinase off-targets |
Section 3: Cardiovascular Safety Assessment: The hERG Channel Assay
A critical off-target liability for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18] Blockade of this channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[18] Therefore, assessing a compound's activity against the hERG channel is a mandatory step in preclinical safety evaluation.
Rationale for hERG Testing
The hERG assay is designed to identify compounds that may prolong the QT interval of the electrocardiogram, a key indicator of proarrhythmic risk.[18] This is particularly important for compounds like kinase inhibitors, which are known to sometimes interact with ion channels.
Experimental Workflow: hERG Inhibition Assay
Caption: Workflow for hERG Inhibition Assessment.
Detailed Protocol: Manual Patch-Clamp hERG Assay
-
Cell Culture:
-
Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG) under standard conditions.
-
Plate the cells at a suitable density for patch-clamp experiments.
-
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use a specific voltage protocol to elicit and measure the hERG tail current, which is characteristic of this channel. A typical protocol involves a depolarizing step followed by a repolarizing ramp.[19]
-
Establish a stable baseline recording of the hERG current in the extracellular solution.
-
-
Compound Application:
-
Prepare a range of concentrations of the test compound, as well as a known hERG blocker as a positive control (e.g., Dofetilide).
-
Apply the different concentrations of the test compound to the cells via a perfusion system, allowing for equilibration at each concentration.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each compound concentration.
-
Measure the amplitude of the hERG tail current and calculate the percentage of inhibition at each concentration compared to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Comparative Data: Expected hERG Inhibition Profiles
| Compound | hERG IC50 | Cardiovascular Risk |
| (2-Methyl-2H-indazol-7-yl)methanol | To be determined by experiment | To be determined |
| Sorafenib | ~3 µM | Moderate risk |
| Niraparib | >10 µM | Low risk, but can cause hypertension through other mechanisms[5] |
Section 4: General Cytotoxicity Assessment
Beyond specific off-target interactions, it is crucial to assess the general cytotoxicity of a compound to understand its therapeutic window. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[20]
Rationale for Cytotoxicity Testing
These assays provide a broad measure of a compound's effect on cell health and are used to determine the concentration at which it becomes toxic to cells. This is a critical parameter for guiding dose selection in further preclinical and clinical studies.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., a line sensitive to the hypothesized on-target) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the wells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or SDS in HCl) to dissolve the formazan crystals.[21]
-
-
Data Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which represents the concentration at which 50% of cell growth is inhibited.
-
Comparative Data: Expected Cytotoxicity Profiles
| Compound | Cell Line | Cytotoxicity IC50 |
| (2-Methyl-2H-indazol-7-yl)methanol | To be determined | To be determined |
| Sorafenib | Various cancer cell lines | Low nanomolar to micromolar range |
| Niraparib | BRCA-deficient cancer cell lines | Low nanomolar range |
Section 5: Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. By employing a systematic approach that includes broad kinase selectivity profiling, cardiovascular safety assessment, and general cytotoxicity testing, researchers can build a detailed profile of a novel compound's potential liabilities. For a molecule like (2-Methyl-2H-indazol-7-yl)methanol, with its privileged indazole scaffold, such a thorough investigation is not just recommended, but essential for its potential progression as a therapeutic candidate.
The data generated from these comparative studies will provide a solid foundation for making informed decisions about lead optimization, predicting potential clinical side effects, and ultimately, developing safer and more effective medicines.
References
(Please note that the URLs provided are for the landing pages of the respective publications, as deep links may not be stable.)
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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Durant, S. T., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]
- Fabbro, D., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 468(3), 375–383.
- Gohlke, H., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6, 66.
- Gonzalez, R. J., & Sarna, L. K. (2022). Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis. Cancers, 14(2), 369.
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Moore, K. N., et al. (2019). Niraparib Induces Durable Responses in Heavily Pretreated Ovarian Cancer. OncLive. Retrieved from [Link]
- O'Farrell, A. M., et al. (2003). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Chemotherapy and Pharmacology, 51(5), 359–369.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Sacco, A. G., et al. (2016). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 12(3), 337–344.
- Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
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U.S. Food and Drug Administration. (2020). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Q&As. Retrieved from [Link]
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Vanaraj, R. (2017). hERG assay, Structure, Various screening methods and Advantages. SlideShare. Retrieved from [Link]
- Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Zuccotto, F., et al. (2010). A quantitative analysis of kinase inhibitor selectivity. Journal of Medicinal Chemistry, 53(7), 2681–2694.
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- 5. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of indazole isomers is a critical challenge. The subtle structural differences between positional isomers and enantiomers of indazole derivatives can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. Consequently, robust and validated analytical methods are paramount for ensuring drug safety, efficacy, and regulatory compliance.
This guide provides an in-depth comparison of validated analytical methods for the quantification of indazole isomers. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present comparative performance data, and offer detailed protocols to empower you to select and implement the most appropriate method for your research needs.
The Challenge of Indazole Isomer Separation
Indazole, a bicyclic aromatic N-heterocycle, can exist in different isomeric forms, primarily as 1H-indazole and 2H-indazole, arising from the position of the substituent on the pyrazole ring. Furthermore, the introduction of chiral centers leads to the existence of enantiomers. These isomers often share similar physicochemical properties, making their separation and individual quantification a complex analytical task. The choice of analytical technique is therefore dictated by the specific isomeric forms present, the sample matrix, and the required sensitivity and accuracy of the analysis.
Comparative Analysis of Key Analytical Techniques
The quantification of indazole isomers is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most powerful and widely adopted methods. Each technique offers distinct advantages and is suited to different analytical scenarios.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including indazole isomers. Its versatility lies in the variety of stationary phases and mobile phase compositions that can be employed to achieve separation.
The "Why" Behind the Method: The choice of an appropriate HPLC method hinges on the nature of the indazole isomers. For positional isomers, reversed-phase chromatography on a C18 column is a common starting point. The separation is driven by differences in hydrophobicity. Mobile phase parameters such as the organic modifier (e.g., acetonitrile, methanol) and pH are critical for optimizing resolution. For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, for instance, are widely used for the enantiomeric separation of a variety of chiral compounds, including those with heterocyclic structures.
Workflow for HPLC Analysis of Indazole Isomers
Caption: A typical workflow for the quantification of indazole isomers using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Powerhouse for Volatile Analytes
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For certain indazole derivatives, especially those found in synthetic cannabinoid mixtures, GC-MS provides excellent separation and structural information.
The "Why" Behind the Method: The decision to use GC-MS is primarily driven by the volatility of the indazole isomers. The high resolving power of the gas chromatography column allows for the separation of closely related isomers, while the mass spectrometer provides definitive identification based on fragmentation patterns. For quantitative analysis, the use of selected ion monitoring (SIM) mode enhances sensitivity and selectivity.
Workflow for GC-MS Analysis of Indazole Isomers
Caption: A generalized workflow for the quantification of indazole isomers using GC-MS.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Pinnacle of Sensitivity and Speed
UPLC-MS/MS combines the high-resolution separation of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying low levels of indazole isomers in complex matrices, such as biological fluids.
The "Why" Behind the Method: The choice of UPLC-MS/MS is warranted when high sensitivity and rapid analysis are required. The smaller particle size of the UPLC column packing provides superior separation efficiency and shorter run times compared to conventional HPLC. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interference.
Workflow for UPLC-MS/MS Analysis of Indazole Isomers
Caption: A representative workflow for the sensitive quantification of indazole isomers by UPLC-MS/MS.
Performance Comparison of Validated Methods
The following tables summarize typical performance characteristics of validated HPLC, GC-MS, and UPLC-MS/MS methods for the quantification of indazole isomers, based on data reported in the literature. These values should be considered as representative examples, and actual performance may vary depending on the specific isomers, matrix, and instrumentation.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Typical Linear Range | 0.1 - 100 µg/mL | 0.025 - 1 mg/mL[1] | 2 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 | > 0.99 |
Table 2: Comparison of Precision and Accuracy
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Intra-day Precision (%RSD) | < 2% | < 2.5%[1] | < 15% |
| Inter-day Precision (%RSD) | < 3% | < 4.0%[1] | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 94 - 103%[1] | 85 - 115% |
Table 3: Comparison of Sensitivity
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Limit of Detection (LOD) | ~0.05 µg/mL | Not always reported | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~25 ng/mL[1] | ~2 ng/mL |
Experimental Protocols
The following are representative, detailed protocols for the quantification of indazole isomers using the discussed techniques. These should be adapted and validated for specific applications.
Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
This protocol is adapted from methods for separating enantiomers of related chiral pharmaceuticals.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak series).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized for the specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength of maximum absorbance for the indazole derivative (typically 220-300 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Dilute to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, precision, accuracy, and robustness.
Protocol 2: GC-MS Method for Positional Isomers in a Mixture
This protocol is based on methods for the analysis of synthetic cannabinoids with an indazole core.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.
-
MS Conditions:
-
Ion source temperature: 230 °C.
-
Acquisition mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Centrifuge to remove any particulate matter.
-
Dilute the supernatant to the desired concentration.
-
-
Validation: Validate for linearity, precision (intra- and inter-day), accuracy (recovery), and determine the limit of detection (LOD) and limit of quantification (LOQ).
Protocol 3: UPLC-MS/MS Method for Trace Quantification in a Complex Matrix
This protocol is a general approach for sensitive quantification in biological samples.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution program should be developed to separate the isomers.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Conditions:
-
Ionization mode: Positive ESI.
-
Optimize cone voltage and collision energy for each isomer to identify the most abundant and stable precursor and product ions for MRM transitions.
-
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Validation: A full validation according to FDA or EMA guidelines for bioanalytical methods should be performed, including selectivity, matrix effect, linearity, precision, accuracy, and stability.
Expert Insights and Method Selection Guide
The choice of the optimal analytical method for quantifying indazole isomers is a strategic decision that should be guided by the specific requirements of the analysis.
-
For routine quality control of bulk drug substances where high concentrations of isomers are expected and enantiomeric purity is the primary concern, a validated chiral HPLC-UV method is often sufficient and cost-effective. The key is the selection of a highly selective chiral stationary phase.
-
When analyzing for positional isomers in raw materials or finished products, and if the isomers are sufficiently volatile and thermally stable, GC-MS offers excellent separation and definitive identification. Its high resolution is a significant advantage for resolving closely related isomers.
-
For the quantification of trace levels of indazole isomers in complex matrices such as plasma, urine, or environmental samples, UPLC-MS/MS is the gold standard. Its superior sensitivity and selectivity are essential for achieving the required low limits of detection and quantification while minimizing matrix effects.
Ultimately, the development of a robust and reliable analytical method requires a thorough understanding of the physicochemical properties of the indazole isomers and the principles of the chosen analytical technique. Method validation is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is accurate, precise, and fit for its intended purpose.
References
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2018). Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
-
Podolska, M., et al. "HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds." Acta Poloniae Pharmaceutica 74.3 (2017): 777-784. Available at: [Link]
-
Zhang, Y., et al. "Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS." Journal of Analytical Toxicology 47.7 (2023): 657-665. Available at: [Link]
-
De Boeck, M., et al. "Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma." Journal of Pharmaceutical and Biomedical Analysis 111 (2015): 156-164. Available at: [Link]
-
Toribio, L., et al. "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Separations 10.1 (2023): 2. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
-
Liu, Y., et al. "Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS." Journal of Analytical Toxicology, vol. 47, no. 7, 2023, pp. 657-665. [Link]
Sources
Comparative Assessment of the ADME Properties of Indazole Derivatives
Executive Summary: The Indazole Advantage
In the landscape of nitrogen-heterocycle drug discovery, the indazole scaffold (benzo[c]pyrazole) has emerged as a superior bioisostere to the traditional indole nucleus. While indoles have historically dominated the kinase inhibitor space, they often suffer from rapid oxidative metabolism at the electron-rich C3 position.
This guide provides a technical assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indazole derivatives. By analyzing head-to-head data against indole and azaindole alternatives, we demonstrate that indazoles typically offer enhanced metabolic stability and tunable physicochemical properties , making them a "privileged scaffold" for targeting kinases (e.g., VEGFR, BCR-ABL) and GPCRs.
Physicochemical Profiling: Solubility & Permeability[1]
The transition from an indole to an indazole core involves the introduction of a second nitrogen atom at the 2-position. This subtle structural change significantly alters the electronic landscape, affecting pKa, hydrogen bonding potential, and aqueous solubility.
Aqueous Solubility and pKa
Unlike the non-basic indole, 1H-indazole possesses a weak basicity (pKa ~1.2) due to the pyridinic nitrogen (N2). While this is too low to be protonated at physiological pH (7.4), it provides a handle for salt formation in strong acids, potentially aiding dissolution in the gastric environment.
Comparative Data: Indazole vs. Indole The following table summarizes the physicochemical shifts observed when replacing an indole core with an indazole in a generic kinase inhibitor scaffold.
| Property | Indole Scaffold | Indazole Scaffold | Impact on ADME |
| H-Bond Donors (HBD) | 1 (NH) | 1 (NH) | Neutral. Both can act as HBDs to hinge regions in kinases. |
| H-Bond Acceptors (HBA) | 0 | 1 (N2) | Positive. The extra N provides an additional solvation handle, improving aqueous solubility. |
| LogP (Lipophilicity) | ~2.14 | ~1.98 | Positive. Lower LogP generally correlates with better solubility and lower non-specific binding. |
| Aromaticity | 10 | 10 | Neutral.[1] Both are stable aromatic systems. |
Permeability (Caco-2 Assessment)
Indazoles generally maintain high passive permeability comparable to indoles. However, the introduction of the N2 nitrogen increases the Topological Polar Surface Area (TPSA) slightly (approx. +12 Ų).
-
Optimization Tip: If TPSA exceeds 140 Ų in a full drug candidate, N-alkylation of the indazole (at N1) is a standard strategy to cap the polar NH group, improving membrane permeability while locking the tautomeric state.
Metabolic Stability: The Critical Differentiator
The primary driver for selecting an indazole over an indole is often metabolic stability .
The "C3-Oxidation" Problem in Indoles
Indoles are electron-rich, particularly at the C3 position. Cytochrome P450 enzymes (isoforms 3A4 and 2C9) frequently target this site for oxidation, leading to the formation of reactive intermediates (epoxides) or hydroxy-indoles that are rapidly conjugated and excreted.
The Indazole Solution
In the indazole ring, the presence of the electronegative N2 atom reduces the electron density of the pyrazole ring compared to the pyrrole ring of indole. This makes the C3 position significantly less prone to oxidative attack.
Case Study: Synthetic Cannabinoid Receptor Agonists
A direct comparison of metabolic half-lives (
| Compound Class | Core Structure | Metabolic | Clearance ( |
| AB-PINACA | Indazole | > 60 min | Low |
| 5F-PB-22 | Indole | ~ 18 min | High |
Data Source: Adapted from comparative forensic toxicology studies (Krotulski et al., 2020; Franz et al., 2019).
Visualization: Metabolic Liability Comparison
The following diagram illustrates the mechanistic difference in metabolic susceptibility between the two scaffolds.
Figure 1: Mechanistic comparison of metabolic liabilities. The indazole scaffold effectively blocks the rapid C3-oxidation pathway common in indoles.
Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following standardized protocols. These are designed for self-validation using internal standards.
Protocol A: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the solubility limit of indazole derivatives in PBS (pH 7.4) to avoid false positives in bioassays.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilution: Serial dilute stocks into 96-well plates containing PBS (pH 7.4) to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be < 1%.
-
Incubation: Shake plates at room temperature for 90 minutes to reach equilibrium.
-
Readout: Measure forward light scatter using a nephelometer (or absorbance at 620 nm if a nephelometer is unavailable, though less sensitive).
-
Validation:
-
Control: Use Verapamil (High solubility) and Reserpine (Low solubility) as benchmarks.
-
Acceptance Criteria: Reserpine precipitation must be detected < 10 µM.
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Quantify Intrinsic Clearance (
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (0.5 mg/mL protein).
-
Test Compound (1 µM final concentration).
-
Warm up to 37°C for 5 minutes.
-
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Equation:
.
-
Strategic Optimization Workflow
When developing indazole-based drugs, a systematic decision tree ensures efficient lead optimization.
Figure 2: Decision tree for optimizing indazole leads. Note the distinct strategies for solubility vs. metabolic issues.
Conclusion
The indazole scaffold offers a robust alternative to indoles, primarily driving improvements in metabolic stability without sacrificing the aromatic interactions required for kinase binding. By blocking the C3-oxidation pathway, researchers can extend the half-life of their candidates. However, attention must be paid to N-alkylation patterns, as the N1-substituted isomers are generally more thermodynamically stable and pharmacologically active than their N2 counterparts.
Recommendation: For kinase inhibitor programs struggling with high clearance on an indole scaffold, a "scaffold hop" to the corresponding indazole is a high-probability strategy to improve PK properties.
References
-
Franz, F. et al. (2019). In vitro metabolic stability and in vivo clearance of synthetic cannabinoids: Indazole vs. indole derivatives. Drug Testing and Analysis.[2][3][4] Link
-
Krotulski, A. J. et al. (2020). Structural analogs in the new psychoactive substance market: The impact of the indole-to-indazole scaffold hop on metabolic stability. Journal of Analytical Toxicology. Link
-
BenchChem. (2025).[5][2] A Comparative Guide to the ADME-Tox Properties of Azaindole Isomers.Link
-
Zhang, L. et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.[6] Journal of Medicinal Chemistry.[7] Link[6]
-
Hu, Y. et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.[7] Link
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
Operational Guide: Safe Disposal of (2-Methyl-2H-indazol-7-yl)methanol
Introduction & Chemical Profile[1][2][3]
This guide provides a validated workflow for the disposal of (2-Methyl-2H-indazol-7-yl)methanol . As a researcher, you must recognize that this compound is not merely "chemical waste"; it is a nitrogen-rich heterocyclic building block often used in the synthesis of bioactive molecules (e.g., kinase inhibitors).
Unlike simple solvents like methanol, this is a substituted indazole derivative. Its disposal requires specific attention to its solid-state handling and nitrogen content, which dictates incineration as the only acceptable destruction method to prevent environmental contamination and ensure complete thermal decomposition.
Chemical Identity & Hazard Assumption[3][4]
-
Chemical Structure: A fused indazole ring with a hydroxymethyl group at position 7 and a methyl group at position 2.
-
Physical State: Solid (typically off-white to yellow powder).
-
Primary Hazard Assumption: In the absence of a specific toxicological monograph, you must apply the Precautionary Principle . Treat this substance as a Potential Bioactive Irritant and Aquatic Toxin .
| Property | Value/Classification | Operational Implication |
| Molecular Formula | High Nitrogen content requires controlled incineration to manage | |
| Solubility | DMSO, Methanol, DCM | Do not dispose of in aqueous sinks.[1] It will precipitate and clog plumbing or contaminate water tables. |
| RCRA Status (USA) | Non-listed (Characteristic) | Likely not P- or U-listed specifically, but must be managed as Hazardous Waste due to toxicity potential.[1] |
| Waste Stream | Solid Organic Waste | Must be segregated from oxidizers and acids.[1] |
Waste Segregation Strategy (Self-Validating System)
The most critical error in laboratory disposal is improper segregation. Indazoles contain basic nitrogen atoms. Mixing them with strong acids in a waste container can generate heat (exotherm) or unwanted salts. Mixing with strong oxidizers poses a fire risk.
The Golden Rule: Segregate this compound into the Non-Halogenated Organic Solid stream unless it is dissolved in a specific solvent.
Decision Logic for Segregation
The following diagram illustrates the decision matrix you must follow at the bench before moving the material to the waste accumulation area.
Figure 1: Decision matrix for segregating (2-Methyl-2H-indazol-7-yl)methanol based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) and OSHA standards. It is designed to be a "Cradle-to-Grave" workflow.[1]
Phase 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloving recommended if handling pure powder), safety glasses with side shields, and a lab coat.
-
Ventilation: All handling of the solid powder must occur inside a certified chemical fume hood to prevent inhalation of dust.
Phase 2: Accumulation (At the Bench)
-
Select Container:
-
For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
For Solutions: Use a standard solvent waste carboy (HDPE or Glass) compatible with the solvent.
-
-
Labeling (Critical Step):
-
Attach a hazardous waste tag immediately upon the first addition of waste.
-
Chemical Name: Write out "(2-Methyl-2H-indazol-7-yl)methanol" fully. Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
-
Deactivation (Optional but Recommended for High Potency):
-
If this intermediate is part of a high-potency drug program, consult your EHS officer about treating the solid with a 10% bleach solution inside the waste container to degrade biological activity before sealing. Note: Only do this if you have verified chemical compatibility (no ammonia or acids present).
-
Phase 3: Final Disposal (The Handoff)
-
Cap & Seal: Ensure the container is tightly closed. Do not leave funnels in open bottles.
-
Secondary Containment: Place the waste container in a secondary tray during transport to the central accumulation area.
-
Disposal Request: Submit a request to your facility's EHS or waste contractor (e.g., Veolia, Clean Harbors).
-
Destruction Method: Specify Incineration as the disposal method. Landfilling organic nitrogen heterocycles is not recommended due to leaching potential.
Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste, ensuring total destruction via incineration.[1]
Emergency Procedures (Spills)
In the event of a spill, you must act immediately to prevent spread.
-
Minor Solid Spill (< 5g):
-
Dampen a paper towel with water or ethanol (to prevent dust generation).
-
Gently wipe up the powder.
-
Place the paper towel and gloves into a Solid Hazardous Waste bag/container.
-
Clean the surface with soap and water.
-
-
Major Spill or Solution Spill:
-
Evacuate the immediate area.
-
Use a spill kit (vermiculite or absorbent pads).
-
Do not allow the material to enter floor drains.
-
Report to EHS immediately.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][Link][1]
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link][1]
-
PubChem. Compound Summary for Indazole Derivatives (General Safety Data).[Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
